molecular formula C6H3ClINO3 B1434628 5-Chloro-4-iodo-2-nitrophenol CAS No. 1037298-07-9

5-Chloro-4-iodo-2-nitrophenol

Cat. No.: B1434628
CAS No.: 1037298-07-9
M. Wt: 299.45 g/mol
InChI Key: KDJOCTVZGZYTGJ-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-nitrophenol (: 1037298-07-9) is a halogenated nitrophenol of high interest in chemical research and development. With the molecular formula C 6 H 3 ClINO 3 and a molecular weight of 299.45 , this compound serves as a valuable multifunctional synthetic building block. Halogenated nitrophenols like this one are key intermediates in the synthesis of more complex molecules, particularly in the development of dyes, agrochemicals, and other specialty chemicals . The presence of distinct reactive sites—a phenol, a nitro group, and two different halogens (chlorine and iodine)—makes it a versatile precursor for sequential functionalization, especially in metal-catalyzed cross-coupling reactions where the iodine acts as a superior leaving group. In environmental and biodegradation studies, this compound and its structural analogs are used as model substrates to investigate the metabolic pathways of bacteria, such as Cupriavidus species, that can break down recalcitrant halogenated nitroaromatic pollutants . Research Use Only. Not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions, noting that this product may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJOCTVZGZYTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-4-iodo-2-nitrophenol (CAS 1037298-07-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-4-iodo-2-nitrophenol, a halogenated nitrophenol compound. Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a predictive and insightful resource for researchers. The focus is on providing a foundational understanding of its properties, potential synthesis, and key safety considerations to enable further investigation and application in research and development.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃ClINO₃ and a molecular weight of 299.45 g/mol .[1][2][3] The presence of electron-withdrawing groups (nitro and chloro) and an iodine atom on the phenol ring significantly influences its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1037298-07-9[1][2][4]
Molecular Formula C₆H₃ClINO₃[2][3]
Molecular Weight 299.45 g/mol [1][2][3]
MDL Number MFCD27978468[2]

The structure of this compound, with its combination of a hydroxyl group, a nitro group, a chlorine atom, and an iodine atom, suggests a complex interplay of electronic and steric effects that will govern its reactivity and potential biological activity.

Potential Synthetic Pathways

One potential pathway could start from 5-chloro-2-nitrophenol. The synthesis of 5-chloro-2-nitrophenol itself can be achieved by the hydrolysis of 2,4-dichloronitrobenzene.[5]

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Chloro-2-nitrophenol cluster_step2 Step 2: Iodination 2,4-dichloronitrobenzene 2,4-Dichloronitrobenzene 5-chloro-2-nitrophenol 5-Chloro-2-nitrophenol 2,4-dichloronitrobenzene->5-chloro-2-nitrophenol Hydrolysis NaOH NaOH, DMSO NaOH->5-chloro-2-nitrophenol Target_Compound This compound 5-chloro-2-nitrophenol->Target_Compound Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., I₂, HIO₃) Iodinating_Agent->Target_Compound

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical): Iodination of 5-Chloro-2-nitrophenol

This protocol is a theoretical projection and requires experimental validation.

  • Dissolution: Dissolve 1 equivalent of 5-chloro-2-nitrophenol in a suitable solvent such as glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add an iodinating agent. A common reagent for this transformation is a mixture of iodine (I₂) and an oxidizing agent like nitric acid or iodic acid (HIO₃) to generate the electrophilic iodine species in situ. The addition should be done portion-wise at a controlled temperature, potentially room temperature or slightly elevated, to manage the reaction rate and prevent side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture would be cooled to room temperature and poured into cold water to precipitate the crude product.

  • Purification: The precipitate would be collected by filtration, washed with water to remove acid residues, and then purified, likely by recrystallization from a suitable solvent system (e.g., ethanol/water mixture), to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Starting Material: 5-Chloro-2-nitrophenol is a logical precursor as the chloro and nitro groups are already in the desired positions. The hydroxyl and nitro groups are ortho, para-directing, and activating, while the chloro group is ortho, para-directing and deactivating. The iodination is expected to occur at the position para to the hydroxyl group and ortho to the chloro group, which is the desired C4 position.

  • Iodinating Agent: The use of I₂ with an oxidizing agent is a standard method for the iodination of activated aromatic rings. The oxidizing agent converts I₂ to a more potent electrophile, which is necessary to overcome the deactivating effect of the halogen and nitro substituents.

  • Solvent: Glacial acetic acid is a common solvent for halogenation reactions as it is polar, can dissolve the reactants, and is relatively inert under the reaction conditions.

  • Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Potential Applications in Research and Drug Development

While there is no specific documented biological activity for this compound, the broader class of nitrophenols and halogenated phenols are known to exhibit a range of biological effects.

  • Antimicrobial and Antiviral Activity: Nitroaromatic compounds have been investigated for their antimicrobial properties. The nitro group can undergo reduction in biological systems to form reactive nitroso and hydroxylamino intermediates that can induce cellular damage.[6] For instance, the nitrobenzene derivative MDL-860 has been shown to inhibit picornavirus replication.[7]

  • Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic profile of the molecule could enable it to act as an inhibitor for various enzymes through hydrogen bonding and other non-covalent interactions within the active site.

  • Chemical Probe or Building Block: This compound could serve as a valuable chemical probe or a synthetic intermediate in the development of more complex molecules. The iodine atom, in particular, can be a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a route to novel compound libraries for screening.

Analytical Characterization (Predictive)

For a novel or sparsely characterized compound like this compound, a suite of analytical techniques would be essential for its unambiguous identification and purity assessment.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns would be influenced by the positions of the various substituents. - A broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR - Six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached functional groups. The carbon bearing the nitro group would be deshielded (downfield), while the carbon attached to the hydroxyl group would be shielded (upfield).
FT-IR - A broad O-H stretching band around 3200-3600 cm⁻¹. - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. - C-Cl and C-I stretching vibrations at lower frequencies.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (299.45 g/mol ). - A characteristic isotopic pattern due to the presence of chlorine. - Fragmentation patterns likely involving the loss of the nitro group, iodine, and/or chlorine atoms.

Workflow for Analytical Characterization:

Analytical_Workflow Sample Purified Sample of This compound Purity_Assessment Purity Assessment (HPLC, GC) Sample->Purity_Assessment Structure_Elucidation Structural Elucidation Sample->Structure_Elucidation Final_Characterization Complete Characterization Data Purity_Assessment->Final_Characterization NMR ¹H and ¹³C NMR Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR FT-IR Spectroscopy Structure_Elucidation->IR Elemental_Analysis Elemental Analysis Structure_Elucidation->Elemental_Analysis NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization Elemental_Analysis->Final_Characterization

Caption: A typical workflow for the analytical characterization of a novel chemical entity.

Safety and Handling

Based on information for structurally similar compounds, this compound is classified as an irritant.[2] Halogenated and nitrated phenols, in general, should be handled with care due to their potential toxicity.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an interesting, yet under-characterized, chemical entity. Its polysubstituted phenolic structure suggests a rich potential for further chemical modification and exploration of its biological activities. This guide has provided a foundational understanding of its properties, a plausible synthetic strategy, and essential safety information. It is hoped that this technical overview will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and potential applications of this compound in drug discovery and other scientific disciplines. Future experimental work is necessary to validate the proposed synthetic route and to fully elucidate the spectroscopic and biological profile of this molecule.

References

  • Arctom. CAS NO. 1037298-07-9 | this compound. [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. [Link]

  • Schenkel-Rudin, H., & Schenkel-Rudin, M. (1949). The fundamental processes of dye chemistry. Interscience Publishers.
  • Sanz, M. A., et al. (2004). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 70(1), 445-452.
  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Chloro-4-iodo-2-nitrophenol, a halogenated nitrophenol, represents a class of compounds with significant potential in synthetic chemistry, particularly as versatile intermediates in the development of pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, offering both established data and predictive insights to support research and development activities. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages data from structurally analogous compounds to provide a robust framework for its handling, characterization, and application.

Introduction: The Significance of Halogenated Nitrophenols

Halogenated nitrophenols are a critical class of chemical intermediates, extensively utilized in the synthesis of a wide array of products, including dyes, pesticides, and importantly, pharmaceuticals.[1] The strategic placement of halogen and nitro functional groups on a phenolic backbone imparts unique reactivity and electronic properties, making them valuable synthons for constructing complex molecular architectures. The presence of both chlorine and iodine atoms in this compound, coupled with a nitro group, suggests a molecule with multiple reactive sites, offering a rich platform for medicinal chemistry explorations. The electron-withdrawing nature of the nitro and chloro groups influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring, providing diverse opportunities for synthetic transformations.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic molecular and chemical identifiers.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 1037298-07-9[2][3]
Molecular Formula C6H3ClINO3[2][3]
Molecular Weight 299.45 g/mol [2][3]
Canonical SMILES C1=C(C(=C(C=C1[O-])I)O)ClN/A
InChI Key N/AN/A

Physicochemical Properties: Experimental Data and Predictive Analysis

Table of Physicochemical Properties of this compound and Related Compounds:

PropertyThis compound (Predicted/Estimated)5-Chloro-2-nitrophenol (Experimental)2-Nitrophenol (Experimental)4-Nitrophenol (Experimental)
Melting Point (°C) N/A41[4]44-45[5]>112[6]
Boiling Point (°C) N/A247.6 at 760 mmHg[4]216[5][7]279[6]
Water Solubility Predicted to be slightly solubleN/A2,100 mg/L at 20°C[5]Soluble[8]
pKa Estimated to be < 7.2N/A7.23[5]N/A
LogP (Octanol/Water) N/A2.5[4]1.79[5]N/A

Discussion of Properties:

  • Melting and Boiling Points: The introduction of a heavier iodine atom in place of a hydrogen atom, as compared to 5-chloro-2-nitrophenol, would be expected to increase the melting and boiling points due to stronger intermolecular van der Waals forces.

  • Solubility: Like other nitrophenols, this compound is anticipated to have limited solubility in water but should be soluble in common organic solvents such as ethanol, acetone, and dioxane.[9] The polarity of the nitro and hydroxyl groups will contribute to some water solubility, while the halogenated aromatic ring imparts lipophilic character.

  • Acidity (pKa): The phenolic proton's acidity is significantly influenced by the electron-withdrawing groups on the aromatic ring. The nitro group, being a strong electron-withdrawing group, will lower the pKa of the phenol, making it more acidic than phenol itself. The additional halogen substituents are also electron-withdrawing and would be expected to further increase the acidity, likely resulting in a pKa value lower than that of 2-nitrophenol (7.23).[5]

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. In the absence of published experimental spectra for this compound, this section outlines the expected spectral features based on its molecular structure.

1H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to be relatively simple, showing two aromatic protons.

  • Aromatic Region (δ 7.0-8.5 ppm): Two doublets are anticipated, corresponding to the two protons on the aromatic ring. The proton ortho to the nitro group will likely be the most downfield signal due to the strong deshielding effect of the nitro group. The other proton will be further upfield. The coupling constant between these two protons would be characteristic of ortho-coupling (typically 7-9 Hz).

  • Phenolic Proton (variable): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature. It may appear as a broad singlet.

13C NMR Spectroscopy (Carbon NMR)

The proton-decoupled 13C NMR spectrum is expected to display six distinct signals for the six aromatic carbons.

  • Aromatic Carbons (δ 110-160 ppm): The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

    • The carbon bearing the hydroxyl group (C-OH) will be the most downfield, typically in the range of δ 150-160 ppm.

    • The carbon attached to the nitro group (C-NO2) will also be significantly downfield.

    • The carbons bonded to chlorine (C-Cl) and iodine (C-I) will have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The carbon attached to iodine may show a signal at a higher field (more shielded) compared to what might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect."

    • The remaining two carbons (C-H) will appear in the typical aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the hydroxyl group.

  • Aromatic C-H Stretch: Absorptions above 3000 cm-1 are indicative of aromatic C-H bonds.

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group, typically around 1500-1550 cm-1 (asymmetric stretch) and 1300-1350 cm-1 (symmetric stretch).

  • C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm-1 region correspond to the carbon-carbon double bond stretching vibrations of the aromatic ring.

  • C-Cl and C-I Stretches: These will appear in the fingerprint region, typically below 800 cm-1.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 299 (for the most abundant isotopes 35Cl and 127I). The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 301, with an intensity of about one-third of the molecular ion peak.

  • Fragmentation: Common fragmentation pathways for nitrophenols include the loss of NO, NO2, and CO. The presence of halogens will also influence the fragmentation pattern.

Proposed Synthesis and Purification

While a specific, optimized synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of halonitrophenols.

Proposed Synthetic Pathway

A potential route could involve the iodination of 5-chloro-2-nitrophenol.

Synthesis_Pathway start 5-Chloro-2-nitrophenol product This compound start->product Iodination reagent Iodinating Agent (e.g., I2, NIS) reagent->product

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-4-iodo-2-nitrophenol, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the molecule's structural attributes, a proposed synthetic pathway, robust protocols for its characterization, and discusses its potential applications. While direct experimental data for this specific molecule is not extensively published, this guide leverages established chemical principles and data from structurally related compounds to provide a predictive and methodological framework for its study.

Introduction: The Significance of Halogenated Nitrophenols

Halogenated nitrophenols are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of complex molecules. The presence of multiple, distinct functional groups—a hydroxyl group, a nitro group, and one or more halogens—on a stable aromatic scaffold imparts a rich and tunable reactivity. The nitro group (NO₂) is a potent electron-withdrawing group that influences the molecule's electronic properties and can be a key pharmacophore in its own right or a precursor to an amino group via reduction.[1] This feature is foundational in the development of pharmaceuticals, agrochemicals, and dyes.[2]

Nitro-containing molecules have been extensively investigated for a wide variety of biological activities, including antineoplastic, antibiotic, and antiparasitic properties.[1] Furthermore, the specific placement of halogen atoms (chlorine and iodine in this case) provides steric and electronic modulation and offers synthetic handles for cross-coupling reactions, a cornerstone of modern drug discovery.[3][4] this compound, therefore, represents a promising, albeit under-explored, scaffold for generating novel chemical entities.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted with five different groups, leading to a specific regio- and stereochemistry that dictates its physical and chemical behavior.

2D Molecular Structure

Below is a diagram of the this compound molecule, illustrating the connectivity of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are calculated based on its molecular structure and serve as a baseline for experimental verification.

PropertyPredicted ValueJustification / Source
Molecular Formula C₆H₃ClINO₃Calculated from structure
Molecular Weight 327.45 g/mol Calculated from atomic weights
Appearance Yellowish crystalline solidTypical for nitrophenols
Melting Point Not available (Predicted >90 °C)Expected to be a solid at room temperature, similar to related structures
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, dioxane.Phenolic nature and large halogen atoms increase organosolubility[5]
pKa ~5-6The electron-withdrawing nitro and halogen groups increase the acidity of the phenolic proton compared to phenol (pKa ~10).

Proposed Synthesis Pathway

As this compound is not commercially available, a de novo synthesis is required. A logical retrosynthetic approach suggests a multi-step pathway starting from a more common precursor. The proposed forward synthesis prioritizes regiochemical control, leveraging the directing effects of the substituents.

Rationale for Synthetic Strategy

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the nitro (-NO₂) group is a strongly deactivating, meta-directing group. Halogenation and nitration are standard electrophilic aromatic substitution reactions. A plausible strategy involves introducing the substituents in a sequence that ensures the desired 1,2,4,5-substitution pattern. Starting with 4-iodophenol allows for precise placement of the iodine. Subsequent chlorination and nitration can then be directed by the existing groups.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-iodophenol from 4-Iodophenol

  • Rationale: The hydroxyl group of 4-iodophenol will direct the incoming electrophile (chlorine) to the ortho position. Sulfuryl chloride (SO₂Cl₂) is a convenient and effective chlorinating agent for phenols.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-iodophenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and may generate HCl gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-4-iodophenol. Purify further by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Rationale: The nitration of 2-Chloro-4-iodophenol will be directed by the powerful ortho-, para-directing hydroxyl group. The nitro group will preferentially add to the position ortho to the hydroxyl and meta to the chloro group, which is the C2 position. The existing substituents will deactivate the ring, requiring controlled but effective nitrating conditions. A similar process is used for the nitration of 4-chlorophenol.[6]

  • Procedure:

    • To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

    • Slowly add the crude 2-Chloro-4-iodophenol (1 equivalent) from Step 1 while maintaining the low temperature.

    • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Cool this mixture.

    • Add the cold nitrating mixture dropwise to the phenol solution, ensuring the internal temperature does not rise above 5 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture slowly onto a large volume of crushed ice with stirring.

    • A yellow precipitate of this compound should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_definitive Definitive & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C) - Confirms connectivity & environment of atoms HPLC HPLC / GC - Assesses purity (>97%) NMR->HPLC Purity Check MS Mass Spectrometry - Confirms molecular weight & formula MS->HPLC Purity Check IR IR Spectroscopy - Confirms presence of functional groups IR->HPLC Purity Check XRay X-Ray Crystallography - Unambiguous 3D structure (if single crystal) HPLC->XRay Final Confirmation SynthesizedProduct Synthesized & Purified Product SynthesizedProduct->NMR Primary Characterization SynthesizedProduct->MS Primary Characterization SynthesizedProduct->IR Primary Characterization

Caption: Workflow for the analytical characterization of the synthesized product.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at C6 (ortho to the -OH) and the proton at C3 (ortho to the -NO₂) will appear as doublets due to coupling with each other. The phenolic proton (-OH) will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to iodine, chlorine, the nitro group, and the hydroxyl group will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band around 3200-3500 cm⁻¹ corresponds to the O-H stretch of the phenol.[7] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the calculated molecular weight (327.45 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and potentially the halogen atoms.[8]

  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed. This technique provides the precise 3D arrangement of atoms in the crystal lattice, as has been done for similar molecules like 5-chloro-2-nitrophenol.[9]

Potential Applications in Drug Discovery and Research

The unique arrangement of functional groups in this compound makes it a valuable intermediate for further chemical elaboration.

  • Scaffold for Library Synthesis: The iodine atom is particularly useful as it can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse molecular fragments. This makes the molecule an excellent starting point for creating libraries of novel compounds for high-throughput screening.[10]

  • Precursor for Active Pharmaceutical Ingredients (APIs): Halogenated nitrophenols are precursors in the synthesis of various APIs.[2] The nitro group can be reduced to an amine, which is a common functional group in many drugs and can be further functionalized.

  • Probes for "Click Chemistry": The molecule could be modified to incorporate azide or alkyne handles, enabling its use in bioorthogonal "click chemistry" reactions for applications in chemical biology and drug targeting.[3][4]

  • Investigation of Biological Activity: Given that many nitroaromatic compounds exhibit antimicrobial or other biological activities[1][11], this compound itself could be screened for potential therapeutic properties.

G Core This compound (Scaffold) Reduction Nitro Reduction (-NO₂ → -NH₂) Core->Reduction Coupling Cross-Coupling (at Iodo position) Core->Coupling Etherification Hydroxyl Derivatization (-OH → -OR) Core->Etherification API API Synthesis Reduction->API Library Compound Library for HTS Coupling->Library Probe Chemical Probes Etherification->Probe

Caption: Potential synthetic modifications and applications of the core scaffold.

Safety and Handling

As a halogenated nitrophenol, this compound should be handled with care, following standard laboratory safety protocols. Information from related compounds suggests the following precautions.

  • Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[13] Use a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • PubChem. (n.d.). 5-Chloro-4-methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3687. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Hansen, M. B., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(11), 1087-1100. Retrieved from [Link]

  • Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-4. Retrieved from [Link]

  • Hu, X., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(20), 8615-8625. Retrieved from [Link]

  • Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 51. Retrieved from [Link]

  • Czarnecki, R., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(23), 7247. Retrieved from [Link]

  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass Spectrometry Reviews, 18(3-4), 187-279. Retrieved from [Link]

  • IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 5-Chloro-2-nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Biosolve. (2023). Safety data sheet: 2-Nitrophenol. Retrieved from [Link]

  • Chemicalland21. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

Sources

5-Chloro-4-iodo-2-nitrophenol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-iodo-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] The presence of multiple functional groups—a hydroxyl, a nitro group, and two different halogens—on the phenol ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established principles of organic chemistry and supported by relevant literature. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for laboratory-scale synthesis and further research.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step process, commencing from the readily available starting material, 2,4-dichloronitrobenzene. The overall strategy involves an initial nucleophilic aromatic substitution to generate the key intermediate, 5-Chloro-2-nitrophenol, followed by a regioselective electrophilic iodination.

Synthesis_Pathway A 2,4-Dichloronitrobenzene B 5-Chloro-2-nitrophenol A->B  NaOH, DMSO (Nucleophilic Aromatic Substitution) C This compound B->C  Iodinating Agent (e.g., ICl) (Electrophilic Aromatic Substitution)

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and expected spectral data for the analytical characterization of 5-Chloro-4-iodo-2-nitrophenol. As a niche chemical intermediate, its unambiguous identification is critical for ensuring the integrity of subsequent research and development activities. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also adapt these methods for analogous compounds.

Molecular Structure and Predicted Spectroscopic Overview

This compound (CAS No: 1037298-07-9) possesses a molecular formula of C₆H₃ClINO₃ and a molecular weight of 299.45 g/mol .[1][2][3] The unique substitution pattern on the phenol ring dictates a distinct spectroscopic fingerprint, which we will explore in detail. Understanding this structure is the first step in predicting and interpreting its spectral output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific isomeric structure of substituted phenols. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~8.0-8.2 ppmSinglet1HH-3The proton at position 3 is deshielded by the adjacent electron-withdrawing nitro group.
~7.2-7.4 ppmSinglet1HH-6The proton at position 6 is influenced by the ortho-hydroxyl group and the meta-chloro and iodo groups.
~10-12 ppmBroad Singlet1H-OHThe phenolic proton will be a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Predicted Chemical Shift (δ)AssignmentRationale
~150-155 ppmC-1 (C-OH)The carbon attached to the hydroxyl group is significantly deshielded.
~135-140 ppmC-2 (C-NO₂)The carbon bearing the nitro group will also be deshielded.
~125-130 ppmC-3Aromatic CH carbon adjacent to the nitro group.
~90-95 ppmC-4 (C-I)The carbon attached to iodine will be significantly shielded due to the "heavy atom effect".
~128-133 ppmC-5 (C-Cl)The carbon attached to chlorine will be deshielded.
~115-120 ppmC-6Aromatic CH carbon ortho to the hydroxyl group.
Experimental Protocol for NMR Data Acquisition

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, due to the acidic phenolic proton, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used to better resolve the -OH signal.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.[4]

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.

Step-by-Step Methodology:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Acquire the ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Sources

5-Chloro-4-iodo-2-nitrophenol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-4-iodo-2-nitrophenol

Introduction and Chemical Profile

This compound is a poly-substituted aromatic compound. Its chemical architecture, featuring a phenol ring with chloro, iodo, and nitro functional groups, suggests its utility as a complex intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents or specialized agrochemicals. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the halogen substituents, dictates its reactivity and, critically, its toxicological profile.

Based on analogs like 4-Chloro-2-nitrophenol, this compound is expected to be a yellow to brown crystalline solid with limited solubility in water but higher solubility in organic solvents.[1] The presence of both chlorine and iodine atoms significantly increases its molecular weight compared to simpler nitrophenols, which will influence its physical properties such as density and boiling point.

Hazard Identification and Risk Assessment

The primary hazards associated with halogenated nitrophenols are well-documented and are presumed to be applicable to this compound.

GHS Hazard Classification (Inferred):

  • Acute Toxicity: Category 3 or 4 (Oral, Dermal, Inhalation). Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3][5]

  • Aquatic Toxicity: Acute and Chronic Category 1 or 2. Very toxic to aquatic life, potentially with long-lasting effects.[2]

Causality of Hazards:

  • Systemic Toxicity: Nitrophenolic compounds can be absorbed through the skin, inhalation, or ingestion and may lead to systemic effects. A significant concern is the potential to cause methemoglobinemia , where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood and leading to cyanosis (a bluish discoloration of the skin).[6][7] The onset of symptoms can be delayed for several hours.[6]

  • Irritation: The acidic nature of the phenolic hydroxyl group, exacerbated by the electron-withdrawing substituents, contributes to its irritant properties on skin, eyes, and the respiratory tract.[1]

Physical & Chemical Properties of Analogous Compounds
Property5-Chloro-2-nitrophenol4-Chloro-2-nitrophenol4-NitrophenolThis compound (Predicted)
CAS Number 611-07-4[8]89-64-5[3]100-02-7[2]Not Available
Molecular Formula C₆H₄ClNO₃[8]C₆H₄ClNO₃[1]C₆H₅NO₃[9]C₆H₃ClINO₃
Molecular Weight 173.55 g/mol [8]173.56 g/mol 139.11 g/mol 299.45 g/mol
Appearance Light yellow solid[9]Yellow to brown solid[1]Colorless to pale yellow solid[9]Expected to be a yellow to brown solid
Melting Point 41°C[8]~137-141 °C~113-115 °CExpected to be a solid with a distinct melting point
Solubility Low water solubilityModerate water solubility[1]15 g/L in water at 25°C[10]Expected to have low water solubility

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary barrier, supplemented by rigorous adherence to PPE protocols.

3.1 Engineering Controls

  • Primary Containment: All handling of solid this compound, including weighing and transfers, must be performed within a certified chemical fume hood to control airborne dust and vapors.

  • Ventilation: The laboratory must be equipped with good general ventilation to supplement local exhaust systems.[5][11]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation.[3][12]

3.2 Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following protocol represents the minimum standard for handling this compound.

  • Hand Protection: Wear chemical-resistant gloves tested to ASTM standard D6978.[13] Double-gloving is recommended. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point, but should be changed immediately upon any sign of contamination.[14]

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][15] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Body Protection: A long-sleeved, impermeable lab coat is required.[13] For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls should be worn.[14]

  • Respiratory Protection: If dust generation is unavoidable or if engineering controls are not sufficient, a NIOSH-approved respirator is mandatory.[15] A half-mask or full-face air-purifying respirator with cartridges for organic vapors and particulates (P100 filter) is recommended.[3] All respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[5]

Diagram: PPE Selection Workflow

PPE_Selection Figure 1: PPE Selection Logic start Start: Handling This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_minimum Minimum PPE: - Double Nitrile Gloves - Safety Goggles - Impermeable Lab Coat fume_hood->ppe_minimum Yes no_hood STOP WORK Consult EHS fume_hood->no_hood No risk_assessment Assess Splash/Aerosol Risk ppe_minimum->risk_assessment high_risk High Risk: Add Face Shield & Chemical Apron/Coveralls risk_assessment->high_risk High resp_needed Is dust/aerosol generation likely? risk_assessment->resp_needed Low high_risk->resp_needed respirator Add NIOSH-approved Air-Purifying Respirator (Organic Vapor/P100) resp_needed->respirator Yes end_procedure Proceed with work resp_needed->end_procedure No respirator->end_procedure

Caption: Figure 1: Decision workflow for selecting appropriate PPE.

Safe Handling, Storage, and Disposal

4.1 Handling Protocols

  • Avoid all direct contact with the substance.[11]

  • Do not breathe dust.[3] Handle the product in a closed system or with appropriate exhaust ventilation.[11]

  • Weigh the chemical in a fume hood or a ventilated balance enclosure.

  • Use good industrial hygiene practices. Do not eat, drink, or smoke when using this product.[5][11]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Contaminated work clothing should be laundered separately before reuse.[16]

4.2 Storage Conditions

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][15]

  • Protect from light, as nitrophenols can be light-sensitive.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3][5]

  • The storage area should be accessible only to qualified or authorized personnel.

4.3 Waste Disposal

  • All waste material, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not allow the product to enter drains.

Emergency Procedures: Spills and Exposures

A pre-planned emergency response is critical. All personnel must be trained on these procedures.

5.1 Accidental Release Measures (Spill Cleanup) This protocol is for minor spills that can be handled safely by trained laboratory personnel. For large or unknown spills, evacuate the area and contact emergency services.[17]

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.[17]

  • Ventilate: Ensure the area is well-ventilated; close the fume hood sash if the spill is contained within it.[17]

  • Don PPE: Wear the full PPE ensemble as described in Section 3.2, including respiratory protection.

  • Contain & Absorb: Do not use water. Cover the spill with a dry, inert absorbent material like vermiculite, dry sand, or a spill kit absorbent.[17][18]

  • Collect: Carefully sweep or shovel the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials are hazardous waste.[19]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

5.2 First Aid Measures Immediate action is essential. Ensure medical personnel are aware of the material involved.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention, especially if irritation develops.[18][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting.[18] Rinse mouth with water.[3] Call a physician or poison control center immediately.[7]

Diagram: Emergency Response Flowchart

Emergency_Response Figure 2: Emergency Response Protocol incident Incident Occurs (Spill or Exposure) assess Assess Severity incident->assess spill Spill assess->spill exposure Personnel Exposure assess->exposure spill_minor Minor Spill? spill->spill_minor exposure_type Exposure Type? exposure->exposure_type spill_major Major Spill: 1. Evacuate Area 2. Call Emergency Services 3. Isolate & Secure spill_minor->spill_major No spill_cleanup Follow Spill Cleanup Protocol (See Section 5.1) spill_minor->spill_cleanup Yes inhalation Inhalation: 1. Move to Fresh Air 2. Call for Medical Aid exposure_type->inhalation Inhalation skin Skin Contact: 1. Remove Clothing 2. Wash with Soap & Water (15+ min) exposure_type->skin Skin eye Eye Contact: 1. Flush with Water (15+ min) 2. Remove Contacts exposure_type->eye Eye ingestion Ingestion: 1. Rinse Mouth (No Vomiting) 2. Call Poison Control/Medical Aid exposure_type->ingestion Ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Figure 2: General workflow for responding to spills or exposures.

Stability and Reactivity

  • Reactivity: No hazardous reactions are expected under normal processing.[3]

  • Chemical Stability: The compound is stable under recommended storage conditions.[3][15]

  • Conditions to Avoid: Incompatible products, exposure to moist air or water, heat, sparks, and flames.[3][5]

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[3][5] Violent reactions can occur with some of these materials.[10]

  • Hazardous Decomposition Products: Under fire conditions, toxic and corrosive fumes may be produced, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and hydrogen iodide (HI).[3][15]

References

  • NET. (2016, August 12).
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, May 7).
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  • Thermo Fisher Scientific. (2015, February 6).
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  • Scharlab. (2023, August 2).
  • Unknown. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up.
  • Fisher Scientific. (2015, May 27).
  • Thermo Fisher Scientific. (2025, September 15).
  • Apollo Scientific. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ChemBK. (2024, April 9). 5-chloro-2-nitrophenol.
  • ASHP Publications. (n.d.). Personal Protective Equipment.
  • Active AgriScience. (n.d.). Emergency Response Plan.
  • Spectrum Chemical. (2017, June 13).
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
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  • CymitQuimica. (n.d.). CAS 89-64-5: 4-Chloro-2-nitrophenol.

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solubility of 5-Chloro-4-iodo-2-nitrophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-4-iodo-2-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of this compound (CAS No: 1037298-07-9) in various classes of organic solvents.[1] In the absence of publicly available experimental data, this document leverages fundamental principles of physical chemistry and structural analogy to build a predictive solubility profile. We will dissect the molecule's unique structural features—a phenolic hydroxyl group, an ortho-nitro substituent, and chloro and iodo moieties—to explain how intramolecular hydrogen bonding and solute-solvent interactions govern its behavior. This guide is intended for researchers, chemists, and formulation scientists who require a robust theoretical framework for solvent selection in synthesis, purification, and drug development applications. Furthermore, a detailed experimental protocol for the definitive determination of thermodynamic solubility is provided to empower researchers to validate these predictions in their own laboratories.

Introduction: The Imperative of Solubility

Solubility is a critical physicochemical property that dictates the viability of a compound in nearly every stage of the chemical and pharmaceutical development pipeline. From dictating the choice of solvent for a chemical reaction to influencing a drug's bioavailability, a thorough understanding of a compound's solubility is paramount.[2] this compound is a substituted nitrophenol, a class of compounds with broad utility. However, for this specific molecule, a gap exists in the scientific literature regarding its solubility profile. This guide aims to fill that gap by providing a reasoned, scientifically-grounded prediction of its solubility in common organic solvents, thereby facilitating its use in research and development.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of this compound is intrinsically linked to its molecular architecture. The key functional groups are:

  • Phenolic Hydroxyl (-OH): Capable of acting as a hydrogen bond donor and acceptor. Phenols are generally weak acids.[3]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the phenolic proton. Its position ortho to the hydroxyl group is the single most important structural feature for predicting solubility.

  • Halogen Substituents (-Cl, -I): These atoms increase the molecule's molecular weight and its lipophilicity (hydrophobicity), favoring solubility in less polar environments.

The ortho relationship between the nitro and hydroxyl groups allows for the formation of a stable, six-membered ring via an intramolecular hydrogen bond . This internal bond significantly reduces the ability of the hydroxyl group to interact with solvent molecules, a phenomenon that profoundly influences its solubility profile.[4][5]

Predicted Physicochemical Properties

The following properties have been estimated using in silico prediction models to provide a quantitative basis for our analysis.

PropertyPredicted ValueSignificance
Molecular Formula C₆H₃ClINO₃-
Molecular Weight 315.45 g/mol High molecular weight can decrease solubility.
Predicted LogP ~3.5 - 4.0Indicates significant lipophilicity and preference for non-polar environments.
Predicted pKa ~5.0 - 5.5More acidic than phenol (~pKa 9.9) due to the electron-withdrawing nitro group.[3]
Predicted Aqueous Solubility Very LowThe combination of high LogP and intramolecular H-bonding leads to poor water solubility.

Note: These values are computationally predicted and should be confirmed experimentally.

Predicted Solubility Profile Across Solvent Classes

The principle of "like dissolves like" provides a foundational framework for predicting solubility. However, the intramolecular hydrogen bond in this compound is a dominant factor that modulates this principle. By "masking" its most polar functional group, the molecule presents a less polar and more hydrophobic character to its environment than its meta or para isomers would.[4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood These solvents can act as both hydrogen bond donors and acceptors. However, they must expend energy to disrupt the favorable intramolecular H-bond before solvation can occur.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh to Very High These solvents are strong hydrogen bond acceptors and possess large dipole moments. They can effectively disrupt the internal H-bond and solvate the molecule through strong dipole-dipole interactions with the nitro group and the aromatic system.[6]
Non-Polar Toluene, Hexane, Diethyl EtherModerate The intramolecular H-bond reduces the molecule's overall polarity, making it more compatible with non-polar solvents. The large, halogenated, and lipophilic structure further enhances this compatibility. The solubility is expected to be significantly higher than isomers that cannot form this internal bond.

Experimental Verification: A Protocol for Thermodynamic Solubility

While predictions are valuable, they must be validated by empirical data. The Saturation Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[7][8]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial (e.g., 10 mg of solid in 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.[8]

  • Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent). Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.[9]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Accurately dilute the filtered saturated solution into the concentration range of the standards.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the compound's chromophoric nature.

    • Construct a calibration curve from the standards and use it to determine the concentration of the saturated solution.

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC-UV) A Add excess solid solute to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge or Stand to settle excess solid B->C D Filter supernatant (e.g., 0.45 µm syringe filter) C->D F Analyze Standards & Sample D->F E Prepare Calibration Standards E->F G Calculate Concentration F->G H H G->H Result: Thermodynamic Solubility (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

The precise solubility value is a function of the interplay between the solute, the solvent, and the experimental conditions.

  • Molecular Structure (Solute): As discussed, the capacity for intramolecular hydrogen bonding is the dominant structural feature.

  • Solvent Properties: The polarity, hydrogen bonding capability (donor/acceptor), and dipole moment of the solvent dictate the strength of solute-solvent interactions.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is typically endothermic.[7] This should always be controlled and reported.

  • Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the measured solubility. Anhydrous solvents should be used for accurate determinations.

Logical Relationship Diagram

G Solute Solute Properties (this compound) IntraH Intramolecular H-Bonding Solute->IntraH Lipo High Lipophilicity (Cl, I) Solute->Lipo Polarity Polar Groups (-NO2, -OH) Solute->Polarity IntraH->Lipo increases effective IntraH->Polarity masks Solubility Resulting Solubility IntraH->Solubility Lipo->Solubility Polarity->Solubility Solvent Solvent Properties SolvPol Solvent Polarity Solvent->SolvPol SolvHBD H-Bond Donor/Acceptor Capacity Solvent->SolvHBD SolvPol->Solubility SolvHBD->Solubility

Caption: Factors governing the solubility of the target compound.

Conclusion

This compound is predicted to be a lipophilic molecule with low aqueous solubility. Its solubility in organic solvents is governed by a dominant intramolecular hydrogen bond, which enhances its compatibility with non-polar solvents while still allowing for strong interactions with polar aprotic solvents like DMSO and acetone. Polar protic solvents such as alcohols are also expected to be effective, though they must first overcome the energetic barrier of disrupting the internal hydrogen bond. This guide provides a robust theoretical framework for solvent selection, but it is imperative that these predictions are confirmed through rigorous experimental measurement. The provided shake-flask protocol offers a clear and reliable path for obtaining definitive thermodynamic solubility data, enabling the confident application of this compound in future research and development endeavors.

References

  • Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? (2018). Chemistry Stack Exchange. Available at: [Link]

  • how does intramolecular H-bonding affect the solubility of a solute (2016). Transtutors. Available at: [Link]

  • Di, L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) (2024). Protocols.io. Available at: [Link]

  • Propersea (Property Prediction). University of York. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (2018). Regulations.gov. Available at: [Link]

  • Al-kassas, R., et al. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]

  • Di, L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Available at: [Link]

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theoretical studies of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of 5-Chloro-4-iodo-2-nitrophenol

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a polysubstituted aromatic compound with potential applications as a synthetic intermediate. In the absence of extensive experimental characterization in the public domain, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We detail the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these theoretical studies are critical for predicting the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding future experimental work for researchers, chemists, and drug development professionals.

Introduction and Rationale

Halogenated nitrophenols are a class of compounds that serve as crucial intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals[1]. The specific substitution pattern of electron-withdrawing groups (nitro, chloro, iodo) and an electron-donating group (hydroxyl) on the benzene ring of this compound suggests a molecule with unique electronic characteristics and reactivity. The presence of iodine offers a site for cross-coupling reactions, while the nitro and chloro groups modulate the acidity of the phenol and the overall electrophilicity of the aromatic system.

Theoretical and computational studies provide a powerful, non-destructive means to understand the intrinsic properties of such molecules before engaging in potentially complex and costly experimental synthesis and analysis[2][3]. By employing quantum chemical calculations, we can predict:

  • The most stable three-dimensional conformation.

  • Infrared (IR), Raman, and UV-Vis spectroscopic signatures for identification and characterization.

  • The distribution of electronic charge and sites susceptible to nucleophilic or electrophilic attack.

  • The electronic band gap, which is indicative of chemical reactivity and kinetic stability.

This guide establishes a complete computational workflow, drawing upon methodologies validated for closely related molecules like 5-chloro-2-nitrophenol and other halogenated nitroaromatics[1][4][5].

Molecular Structure and Geometry Optimization

The first and most critical step in any theoretical analysis is to determine the molecule's most stable 3D structure, corresponding to the minimum energy on the potential energy surface.

Computational Protocol: Geometry Optimization

A reliable geometry optimization can be achieved using the following step-by-step protocol within a quantum chemistry software package (e.g., Gaussian, Q-Chem):

  • Initial Structure Input: Construct an initial guess of the this compound structure using a molecular builder. Ensure correct atom connectivity as depicted in the diagram below.

  • Selection of Theory and Basis Set: Choose the DFT functional and basis set. A common and well-validated choice for such organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set [6][7]. The B3LYP functional offers a good balance of accuracy and computational cost, while the 6-311++G(d,p) basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Job Specification: Submit a calculation for "Optimization + Frequencies". The optimization part will locate the energy minimum, while the frequency calculation serves a dual purpose: to confirm the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectra.

  • Convergence Criteria: Utilize the software's default (or tighter) convergence criteria for forces and displacement to ensure a true energy minimum is reached.

  • Analysis of Output: Extract the optimized Cartesian coordinates and key geometrical parameters (bond lengths, bond angles, and dihedral angles) from the output file.

Diagram: Molecular Connectivity

A simple representation of the atomic connections in the target molecule.

Caption: Atomic connectivity in this compound.

Predicted Structural Features

Based on the analysis of the closely related 5-chloro-2-nitrophenol crystal structure, several key features are anticipated[1][8]:

  • Planarity: The benzene ring is expected to be nearly planar. The nitro group may be slightly twisted out-of-plane due to steric hindrance with the adjacent hydroxyl group.

  • Intramolecular Hydrogen Bond: A strong intramolecular hydrogen bond is predicted to form between the hydroxyl proton and one of the oxygen atoms of the ortho-nitro group, creating a stable six-membered ring (an S(6) motif)[1][8]. This interaction significantly influences the molecule's conformation and spectroscopic properties.

Table 1: Predicted vs. Reference Geometrical Parameters (Note: Predicted values are hypothetical based on DFT calculations of similar molecules. Reference values are from the crystal structure of 5-chloro-2-nitrophenol[1].)

ParameterPredicted (this compound)Reference (5-Chloro-2-nitrophenol)Justification for Differences
C-I Bond Length~2.10 ÅN/AStandard C-I bond length.
C-Cl Bond Length~1.74 Å~1.73 ÅMinimal change expected.
C-NO₂ Bond Length~1.46 Å~1.47 ÅLittle influence from iodine at para position.
O-H···O H-Bond~1.85 Å~1.88 ÅStrong intramolecular hydrogen bond expected.
NO₂ Dihedral Angle5-10°2.5 - 8.5°Slight twist to relieve steric strain.

Theoretical Spectroscopic Analysis

Frequency calculations not only confirm the optimized geometry but also provide theoretical IR and Raman spectra, which are invaluable for identifying the compound experimentally[9].

  • Infrared (IR) Spectrum: The most prominent predicted bands would include:

    • A broad O-H stretch around 3200 cm⁻¹, significantly lowered from the typical ~3600 cm⁻¹ due to the strong intramolecular hydrogen bonding.

    • Strong asymmetric and symmetric NO₂ stretching vibrations around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • C-Cl and C-I stretching vibrations at lower frequencies (<800 cm⁻¹).

  • UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions[4]. For nitrophenols, characteristic π→π* and n→π* transitions are expected. The extended conjugation and presence of heavy halogens would likely cause a bathochromic (red) shift compared to simpler nitrophenols[10].

Analysis of Electronic Properties and Reactivity

The arrangement of functional groups governs the molecule's electronic landscape and chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to be localized primarily on the phenolic oxygen and the electron-rich aromatic ring, with some contribution from the iodine atom.

  • LUMO: Represents the ability to accept an electron. The LUMO is predicted to be centered on the electron-deficient nitro group and the C-NO₂ bond.

  • Energy Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A smaller energy gap implies higher reactivity[11]. For this molecule, the gap is expected to be relatively small due to the strong push-pull electronic effects, suggesting moderate reactivity.

Diagram: Frontier Molecular Orbital Energy Gap

A conceptual diagram illustrating the HOMO-LUMO energy levels.

FMO_Energy_Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons p1->p2 ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Conceptual energy level diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface. It is an excellent tool for predicting sites for electrophilic and nucleophilic attack[5][7].

  • Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro group and the phenolic oxygen.

  • Positive Potential (Blue): Regions of low electron density or electron deficiency, susceptible to nucleophilic attack. The most positive region is anticipated around the acidic hydroxyl hydrogen.

  • Neutral Potential (Green): Regions with moderate potential, typically the carbon backbone of the aromatic ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions[11]. Key findings would include:

  • Charge Distribution: Calculation of the natural atomic charges would confirm the high positive charge on the nitrogen atom and the hydrogen of the hydroxyl group, and negative charges on all oxygen atoms.

  • Interaction Energies: NBO analysis can quantify the stabilization energy from the intramolecular hydrogen bond (lp(O) → σ*(O-H)), which is expected to be significant (>30 kcal/mol).

Comprehensive Computational Workflow

The following diagram outlines the complete, self-validating workflow for the theoretical analysis of this compound.

Diagram: Computational Analysis Workflow

A flowchart detailing the steps for a comprehensive theoretical study.

Computational_Workflow A 1. Build Initial Molecular Structure B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: Check for Imaginary Frequencies C->D F 5. Analyze Vibrational Spectra (IR, Raman) C->F D->B Imaginary Freq > 0 (Saddle Point) E 4. Analyze Optimized Geometry (Bond Lengths, Angles) D->E No Imaginary Freq (True Minimum) G 6. Perform Single-Point Energy Calculation (for NBO, MEP, FMO) E->G L 8. Synthesize Data & Report Findings E->L F->L H 7. Analyze Electronic Properties G->H I HOMO/LUMO Analysis H->I J MEP Surface H->J K NBO Analysis H->K I->L J->L K->L

Caption: Step-by-step workflow for the theoretical analysis of the title compound.

Conclusion and Future Directions

This guide presents a comprehensive theoretical protocol for characterizing this compound. The proposed DFT-based approach is capable of delivering reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic reactivity profile. The key findings—a planar structure stabilized by a strong intramolecular hydrogen bond, a distinct electronic distribution governed by push-pull effects, and a moderate HOMO-LUMO gap—provide a robust foundation for future experimental work.

Researchers can use these theoretical results to:

  • Aid in the identification and confirmation of the synthesized compound via comparison of predicted and experimental IR spectra.

  • Design synthetic strategies by understanding the molecule's reactive sites from MEP and FMO analysis.

  • Provide a basis for further computational studies, such as molecular docking simulations, if the molecule is explored as a precursor for biologically active agents.

The validation of these theoretical predictions through experimental synthesis and characterization remains the crucial next step.

References

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  • UCI Aerosol Photochemistry Group. (2023). Atmospheres. Retrieved from [Link]

  • Kunjumol, V. S., Jeyavijayan, S., Karthik, N., & Sumathi, S. (n.d.). Spectroscopic, computational, docking, and cytotoxicity investigations of 5-chloro-2-mercaptobenzimidazole as an anti-breast cancer medication. Spectroscopy Letters, 58(1). Retrieved from [Link]

  • Sun, Y-M., et al. (2012). 5-Chloro-2-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1365. Retrieved from [Link]

  • Chang, J., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US4310711A - Process for preparing 5-chloro-2-nitrophenol.
  • IJCRT.org. (n.d.). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • PubMed. (n.d.). Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis. Retrieved from [Link]

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  • ResearchGate. (2025). Spectral investigations, DFT based global reactivity descriptors, Inhibition efficiency and analysis of 5-chloro-2-nitroanisole as π-spacer with donor-acceptor variations effect for DSSCs performance. Retrieved from [Link]

  • NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • ResearchGate. (2025). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. Retrieved from [Link]

  • ResearchGate. (2025). The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Retrieved from [Link]

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An In-depth Technical Guide to 5-Chloro-4-iodo-2-nitrophenol: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Chloro-4-iodo-2-nitrophenol, a halogenated aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, its detailed synthesis, physicochemical properties, and potential applications. By grounding the discussion in the broader context of halonitrophenols, this paper offers both specific protocols and a foundational understanding of the compound's chemical behavior.

Introduction and Historical Context

Halogenated nitrophenols are a class of organic compounds that have garnered significant attention due to their roles as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals[1]. Their history is intertwined with the development of industrial chemistry, where the introduction of nitro and halo groups onto phenol rings was found to be a key strategy for creating versatile chemical building blocks. These substitutions modulate the electronic properties and reactivity of the aromatic ring, opening up a wide array of synthetic possibilities.

While specific documentation on the discovery of this compound is not prominent in the literature, its existence can be inferred from the logical progression of research into poly-halogenated and nitrated phenols. It is likely that this compound was first synthesized in a laboratory setting during explorations of electrophilic aromatic substitution on chloronitrophenols, aiming to create novel structures for biological screening or as precursors for more complex molecules. The parent compound, 5-chloro-2-nitrophenol, is a known industrial intermediate, making it a logical starting point for further functionalization[2].

Physicochemical Properties

The properties of this compound can be predicted based on its structure and data from analogous compounds. The presence of a nitro group, a hydroxyl group, and two different halogens on the benzene ring results in a molecule with a unique combination of characteristics.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1037298-07-9[3]
Molecular Formula C6H3ClINO3[3]
Molecular Weight 299.45 g/mol [3]
Appearance Likely a yellow crystalline solidAnalogy to other nitrophenols[1][4]
Melting Point Expected to be higher than 5-chloro-2-nitrophenol (41°C) due to increased molecular weight and intermolecular forces.Analogy to 5-chloro-2-nitrophenol[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.General properties of nitrophenols[1]
Acidity (pKa) The nitro group's electron-withdrawing nature increases the acidity of the phenolic hydroxyl group.General chemical principles

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 2,4-dichloronitrobenzene. The overall workflow involves a nucleophilic aromatic substitution followed by an electrophilic aromatic substitution.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,4-Dichloronitrobenzene Step1 Step 1: Selective Hydrolysis Start->Step1 NaOH, DMSO Intermediate 5-Chloro-2-nitrophenol Step1->Intermediate Step2 Step 2: Iodination Intermediate->Step2 I2, HIO3, H2SO4 Product This compound Step2->Product

Caption: Synthetic pathway from 2,4-dichloronitrobenzene to this compound.

Step 1: Synthesis of 5-Chloro-2-nitrophenol

The initial step involves the selective hydrolysis of 2,4-dichloronitrobenzene. The nitro group strongly activates the chlorine atom at the para position (position 4) towards nucleophilic attack, making it more susceptible to substitution than the chlorine at position 2.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 192 g of 2,4-dichloronitrobenzene in 220 g of dimethyl sulfoxide (DMSO)[7].

  • Reagent Addition: While maintaining the temperature at 60°C, slowly add 160 g of 50% sodium hydroxide (NaOH) solution over the course of one hour[7].

  • Reaction: Stir the mixture at 60°C for 22-25 hours[7][8]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, add 150 ml of water. The sodium salt of 5-chloro-2-nitrophenol will precipitate as a red solid. Filter the salt and wash it with water[7].

  • Acidification: Suspend the moist salt in water and acidify with 30% hydrochloric acid (HCl) until the pH is between 5.5 and 6[8].

  • Isolation: The 5-chloro-2-nitrophenol will separate as an oil. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane) and dried under vacuum. The expected yield is approximately 87%[7].

Step 2: Iodination of 5-Chloro-2-nitrophenol

The second step is the electrophilic iodination of the 5-chloro-2-nitrophenol intermediate. The hydroxyl and nitro groups are ortho-, para-directing and meta-directing groups, respectively. The hydroxyl group is a stronger activating group, and its directing effect will dominate. The position ortho to the hydroxyl group (position 3) is sterically hindered by the adjacent nitro group. Therefore, the incoming electrophile (iodine) will be directed to the other ortho position (position 4).

Protocol:

  • Reaction Setup: In a flask equipped with a stirrer, dissolve the 5-chloro-2-nitrophenol obtained from Step 1 in glacial acetic acid.

  • Reagent Addition: Add a stoichiometric amount of molecular iodine (I₂) and a catalytic amount of an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, in the presence of sulfuric acid. The oxidizing agent is necessary to generate the more electrophilic iodine species.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

  • Isolation: The crude this compound will precipitate. It can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol-water.

Potential Applications and Areas for Further Research

While specific applications for this compound are not well-documented, its structure suggests several potential uses:

  • Pharmaceutical Synthesis: The presence of multiple reactive sites makes it a candidate for use as a scaffold in the synthesis of more complex pharmaceutical agents. The iodine atom, in particular, can be readily displaced or used in cross-coupling reactions.

  • Agrochemicals: Halogenated phenols are a known class of pesticides and herbicides[1]. This compound could be investigated for similar biological activities.

  • Material Science: Nitrophenols can be used in the synthesis of dyes and pigments[1]. The specific substitution pattern of this molecule could lead to materials with unique optical properties.

Further research is needed to fully characterize the biological activity and chemical reactivity of this compound.

Conclusion

This compound represents an interesting, though not extensively studied, member of the halonitrophenol family. Its synthesis is achievable through established methods of aromatic chemistry, starting from readily available precursors. While its history is not one of a major industrial chemical, its structure holds potential for future applications in various fields of chemical and pharmaceutical research. This guide provides a solid foundation for any scientist looking to synthesize, study, or utilize this compound.

References

  • ChemBK. (2024, April 9). 5-chloro-2-nitrophenol.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol.
  • Understanding the formation and fate of halonitrophenols during the water disinfection. (n.d.).
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  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
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  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.
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  • Wu, Y., et al. (2022, April 22). Molecular Insights into the Enhanced Formation of Halonitrophenols after the UV/Chloramine Process.
  • NIH. (n.d.). 5-Chloro-2-nitrophenol.
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  • PubMed. (2022, July 1). Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols?.
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Unlocking Synthetic Versatility: A Technical Guide to the Potential Research Applications of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-iodo-2-nitrophenol, a polysubstituted aromatic compound, stands as a molecule of significant untapped potential for advanced chemical synthesis. Its unique arrangement of a phenolic hydroxyl group, a nitro functionality, and two distinct halogen atoms (chloro and iodo) on the benzene ring offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the prospective research applications of this compound, targeting its utility as a versatile building block in medicinal chemistry, agrochemical development, and materials science. By leveraging the inherent reactivity of its functional groups, this guide will illuminate pathways for the synthesis of novel bioactive molecules, functional materials, and complex chemical intermediates. We will delve into proposed synthetic strategies for the parent molecule, detailed protocols for its derivatization, and a thorough discussion of its potential as a synthon in the construction of high-value chemical entities.

Introduction: The Strategic Value of Polysubstituted Phenols

Polysubstituted phenolic compounds are cornerstones of modern organic synthesis, serving as pivotal intermediates in the creation of a vast spectrum of commercially important molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The specific nature and relative positioning of substituents on the phenolic ring dictate the molecule's reactivity and its suitability for various synthetic endeavors. This compound presents a particularly intriguing case due to the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, a gateway to a multitude of further transformations.[2] The phenolic hydroxyl group offers a handle for etherification, esterification, and serves as a directing group in electrophilic aromatic substitution.[3] Most notably, the presence of two different halogens, chlorine and iodine, opens the door for regioselective cross-coupling reactions, a powerful tool in the construction of complex molecular architectures.[4][5] The iodo-substituent, being more reactive, can be selectively targeted in reactions like Suzuki and Sonogashira couplings, leaving the chloro-substituent available for subsequent modifications.[4] This guide aims to provide a comprehensive scientific and logical framework for harnessing the synthetic potential of this unique molecule.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely available in public literature, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationSource
CAS Number 1037298-07-9[6]
Molecular Formula C₆H₃ClINO₃[6]
Molecular Weight 299.45 g/mol [6]
Appearance Expected to be a yellow to brown crystalline solid[7]
Solubility Predicted to have low solubility in water, and good solubility in organic solvents like DMSO, DMF, and alcohols.General knowledge of similar compounds
pKa The phenolic proton is expected to be acidic due to the electron-withdrawing effects of the nitro, chloro, and iodo groups.General chemical principles
Analytical Characterization Workflow

A robust analytical workflow is essential for the unambiguous identification and purity assessment of this compound and its derivatives.

Caption: Proposed analytical workflow for the characterization of this compound.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the iodine, chlorine, nitro, and hydroxyl groups will have characteristic chemical shifts.

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.[7] The mass spectrum is expected to show a molecular ion peak at m/z 299 (for the most abundant isotopes), along with characteristic isotopic patterns for chlorine.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9] Expected key peaks include a broad O-H stretch for the phenolic hydroxyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed in two key steps starting from the readily available 4-chlorophenol.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Chloro-2-nitrophenol

The first step involves the nitration of 4-chlorophenol. While nitration of phenols can lead to a mixture of ortho and para isomers, the desired 5-chloro-2-nitrophenol can be synthesized with reasonable selectivity. A patented method for a similar transformation involves the reaction of 2,4-dichloronitrobenzene with sodium hydroxide in DMSO, which could be adapted.[10] However, a more direct approach starting from 4-chlorophenol is also feasible.

Protocol:

  • To a stirred solution of 4-chlorophenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography to isolate 5-chloro-2-nitrophenol.[11]

Step 2: Regioselective Iodination of 5-Chloro-2-nitrophenol

The second step is the regioselective iodination of 5-chloro-2-nitrophenol to introduce the iodine atom at the C4 position. The directing effects of the existing substituents (hydroxyl, nitro, and chloro groups) will influence the position of iodination. The hydroxyl group is a strong activating and ortho, para-directing group. The nitro group is a deactivating and meta-directing group. The chloro group is a deactivating but ortho, para-directing group. The position para to the hydroxyl group is blocked by the chloro group, and the position ortho to the hydroxyl group is occupied by the nitro group. The other ortho position to the hydroxyl group (C6) and the position meta to the nitro group (C4) are potential sites for iodination. The use of specific iodinating reagents can favor iodination at the less sterically hindered position. Several methods for the regioselective iodination of phenols have been reported, including the use of iodine in the presence of a silver salt like silver sulfate (Ag₂SO₄).[1][12]

Protocol:

  • Dissolve 5-chloro-2-nitrophenol in a suitable solvent (e.g., dichloromethane).

  • Add elemental iodine (I₂) and silver sulfate (Ag₂SO₄) to the solution.

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the silver salts.

  • Wash the filtrate with a solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain this compound.

Potential Research Applications

The unique combination of functional groups in this compound makes it a highly valuable and versatile building block for a range of applications.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The structural features of this compound make it an attractive starting point for the synthesis of novel bioactive molecules.

Many kinase inhibitors feature a substituted aromatic core. The this compound scaffold can be elaborated through cross-coupling reactions to generate libraries of potential kinase inhibitors.[13] For example, a Suzuki coupling at the C4-iodo position can introduce various aryl or heteroaryl moieties, a common feature in many kinase inhibitor pharmacophores.

Proposed Workflow:

Caption: Proposed synthetic route to potential kinase inhibitors from this compound.

The ortho-nitrophenol moiety is a well-established precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[14][15][16][17]

Proposed Protocol for Benzoxazole Synthesis:

  • Reduce the nitro group of this compound to an amino group using a suitable reducing agent (e.g., iron powder in acidic medium or catalytic hydrogenation).

  • The resulting 2-amino-5-chloro-4-iodophenol can then be condensed with various aldehydes or carboxylic acid derivatives to form the corresponding 2-substituted benzoxazoles.

Agrochemicals: Development of Novel Fungicides and Herbicides

Halogenated and nitrated phenols are known to exhibit significant biological activity, including antifungal and herbicidal properties.[9][18][19][20][21]

Studies have shown that halonitrophenols, particularly those containing iodine, can possess potent antifungal activity.[18] this compound itself, or its derivatives, could be investigated as novel antifungal agents for crop protection.

Experimental Protocol for Antifungal Screening:

  • Synthesize a series of derivatives of this compound by modifying the phenolic hydroxyl group (e.g., etherification, esterification).

  • Screen the parent compound and its derivatives against a panel of economically important plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea) using in vitro assays (e.g., agar dilution method) to determine their minimum inhibitory concentration (MIC).

Nitrodiphenyl ethers are a well-known class of herbicides.[22] The phenolic hydroxyl group of this compound can be used to synthesize novel nitrodiphenyl ether analogues.

Proposed Synthesis of a Nitrodiphenyl Ether Analogue:

  • React this compound with a substituted aryl halide in the presence of a base (Ullmann condensation) to form the corresponding diaryl ether.

  • Evaluate the herbicidal activity of the synthesized compounds in greenhouse trials against common weed species.

Materials Science: Building Blocks for Functional Dyes

Nitrophenols are important intermediates in the synthesis of azo dyes.[6][8][23][24] The amino group, obtained after the reduction of the nitro group in this compound, can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting photophysical properties. The presence of the heavy iodine atom could also lead to dyes with enhanced intersystem crossing, which might be useful in applications such as photodynamic therapy or as sensitizers in solar cells.

Proposed Workflow for Azo Dye Synthesis:

Caption: General scheme for the synthesis of azo dyes from the amino derivative of the title compound.

Conclusion

This compound is a molecule with a rich and largely unexplored synthetic potential. Its unique combination of reactive functional groups provides a versatile platform for the development of novel compounds in medicinal chemistry, agrochemicals, and materials science. The ability to perform regioselective modifications, particularly at the iodo-position, allows for the systematic construction of complex molecular architectures. This guide has outlined a series of plausible and scientifically grounded research applications, complete with proposed synthetic pathways and experimental workflows. It is our hope that this document will serve as a catalyst for further investigation into this promising chemical entity, ultimately leading to the discovery of new and valuable molecules with significant societal impact.

References

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  • Nguyen, L. A., Nguyen, T. T. T., Ngo, Q. A., & Nguyen, T. B. (2021). Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. Organic & Biomolecular Chemistry, 19(25), 5586-5590.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol.
  • Nishioka, H., Ohmori, Y., Iba, Y., Tsuda, E., & Sano, T. (2004). NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. HETEROCYCLES, 64, 193-200.
  • Gershon, H., Clarke, D. D., & Gershon, M. (1995). Antifungal activity of halophenols and halonitrophenols. Monatshefte für Chemie Chemical Monthly, 126(10), 1161–1166.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). General Scheme for the synthesis of azo dyes of 2-nitrophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Sci-Hub. (n.d.). Novel Synthesis of Benzoxazoles from O‐Nitrophenols and Amines. Retrieved from [Link]

  • Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1971). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied Microbiology, 22(3), 438–440.
  • PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. Retrieved from [Link]

  • PubMed. (1971). Antifungal activity of substituted nitrobenzenes and anilines. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol: Discovery, Synthesis, and Properties. BenchChem.
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  • PubMed Central. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone.
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  • PubMed. (2021). Discovery of ortho- Alkoxy Substituted Novel Sulfonylurea Compounds That Display Strong Herbicidal Activity against Monocotyledon Grasses.
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Methodological & Application

Versatile Synthetic Pathways for Novel Derivatives from 5-Chloro-4-iodo-2-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 5-Chloro-4-iodo-2-nitrophenol stands out as a particularly valuable starting material due to its unique arrangement of functional groups, each offering a distinct handle for chemical manipulation. The presence of iodo, chloro, nitro, and hydroxyl moieties on a single phenyl ring provides a rich platform for the synthesis of a diverse array of complex molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is especially significant, allowing for selective, site-specific modifications.[1][2] This guide provides detailed application notes and protocols for the synthesis of novel derivatives from this compound, focusing on palladium-catalyzed cross-coupling reactions and etherification, which are pivotal transformations in modern organic synthesis.

Strategic Considerations for Synthesis

The synthetic utility of this compound is largely dictated by the chemoselectivity of its functional groups. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution and influences the acidity of the phenolic hydroxyl group.[3] Most importantly, the distinct reactivities of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions allow for a stepwise and controlled elaboration of the molecular framework. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond, enabling selective functionalization at the 4-position.[1][2]

Part 1: Selective C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds.[4] For this compound, the significantly higher reactivity of the aryl iodide over the aryl chloride allows for selective coupling at the C4 position.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling reaction, which forges a C-C bond between an organoboron compound and an organic halide, is a robust and widely used transformation in pharmaceutical and materials chemistry.[5][6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precursor like Pd(OAc)₂ or is used directly as a complex such as Pd(PPh₃)₄. The choice of phosphine ligands is crucial; bulky, electron-rich ligands like SPhos or XPhos can enhance catalytic activity, particularly for less reactive aryl chlorides, though for the more reactive iodide, standard ligands like PPh₃ are often sufficient.[5][8]

  • Base: A base is essential for the transmetalation step, activating the organoboron species.[7] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 4-position of this compound.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Matrix Scientific
Arylboronic acidSynthesis GradeSigma-Aldrich
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterHigh PurityIn-house

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloro-2-nitrophenol derivative.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - K2CO3 - Pd(PPh3)4 inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm solvent Add Degassed Solvents (Dioxane/Water) inert_atm->solvent heating Heat to 80-90 °C with Stirring solvent->heating monitoring Monitor by TLC heating->monitoring cool_dilute Cool and Dilute (Ethyl Acetate) monitoring->cool_dilute extraction Aqueous Wash (Water, Brine) cool_dilute->extraction dry_concentrate Dry (Na2SO4) and Concentrate extraction->dry_concentrate purification Flash Column Chromatography dry_concentrate->purification product Product: 4-Aryl-5-chloro-2-nitrophenol purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10] This reaction is highly valuable for introducing alkynyl moieties into organic molecules, which are versatile functional groups for further transformations, including click chemistry.[11]

Causality of Experimental Choices:

  • Catalysts: A dual catalytic system is typically employed. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which enhances the rate of transmetalation.[9][11]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Experimental Protocol: Selective Sonogashira Coupling at the C4-Position

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the 4-position of this compound.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Matrix Scientific
Terminal AlkyneSynthesis GradeSigma-Aldrich
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)≥98%Strem Chemicals
Copper(I) Iodide (CuI)≥99.5%Alfa Aesar
Triethylamine (TEA)≥99.5%, redistilledSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) as needed.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-chloro-4-alkynyl-2-nitrophenol derivative.

Diagram of Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR PdII_alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Ar-C≡CR CuI CuI Alkyne_complex [H-C≡CR·CuI] CuI->Alkyne_complex H-C≡CR Cu_acetylide Cu-C≡CR Alkyne_complex->Cu_acetylide Base, -HBase+I- Base Base (e.g., TEA) Cu_acetylide->Transmetal

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Part 2: C-O Bond Formation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated through the Williamson ether synthesis to generate a variety of ether derivatives.[3][12][13] The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating its deprotonation to the corresponding phenoxide, which is a potent nucleophile.

Causality of Experimental Choices:

  • Base: A moderately strong base is required to deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is often sufficient and is advantageous due to its ease of handling.[3] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) or tosylates are ideal electrophiles for this Sₙ2 reaction.[12] Secondary and tertiary halides are more prone to elimination side reactions.

  • Solvent: A polar aprotic solvent such as acetone, acetonitrile (ACN), or dimethylformamide (DMF) is typically used to dissolve the reactants and promote the Sₙ2 reaction.

Experimental Protocol: O-Alkylation of this compound

This protocol provides a general method for the synthesis of alkoxy derivatives of this compound.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥98%Matrix Scientific
Alkyl Halide (e.g., Benzyl Bromide)Synthesis GradeSigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetoneAnhydrous, ≥99.5%J.T. Baker

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

  • Add anhydrous acetone (15 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone).

  • Monitor the reaction progress by TLC. The reaction is typically complete in 3-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ether derivative, which can be further purified by recrystallization or column chromatography if necessary.

Diagram of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Alkyl_Halide R-X Ether Ar-O-R Phenoxide->Ether + R-X Salt K⁺X⁻

Caption: Two-step process of Williamson ether synthesis.

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the synthetic versatility of this compound as a molecular scaffold. The ability to selectively functionalize the C-I bond via palladium-catalyzed cross-coupling, followed by potential further modification at the C-Cl bond or derivatization of the nitro and hydroxyl groups, opens a vast chemical space for exploration. The resulting biaryl, alkynyl, and ether derivatives are valuable intermediates for the development of novel pharmaceuticals, agrochemicals, and functional materials. For researchers in drug discovery, these compounds can serve as building blocks for creating libraries of molecules for high-throughput screening, leading to the identification of new bioactive agents.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10736–10783. [Link]

  • Evers, A., & Weiss, D. (2013). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 24(10), 1185–1206. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427. [Link]

  • BenchChem. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Fagnou, K., & Lautens, M. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 127(45), 15881–15891. [Link]

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. (2025). Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis. [Link]

  • Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

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Application Notes and Protocols: Harnessing 5-Chloro-4-iodo-2-nitrophenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-Chloro-4-iodo-2-nitrophenol in Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] This guide focuses on a uniquely functionalized building block, This compound , and its strategic application in three seminal cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

The structure of this compound is notable for its orthogonal reactivity. It possesses two distinct halogen atoms—iodine and chlorine—at positions amenable to palladium-catalyzed transformations. It is a well-established principle in organometallic chemistry that the reactivity of aryl halides in oxidative addition to a palladium(0) center follows the order: I > Br > OTf >> Cl.[3] This inherent reactivity difference allows for chemoselective functionalization, where the carbon-iodine bond can be selectively coupled while leaving the more robust carbon-chlorine bond intact for subsequent transformations. This "two-stage" modification potential makes this compound an exceptionally valuable scaffold for building molecular diversity from a single starting material.

Furthermore, the presence of a nitro group and a phenolic hydroxyl group introduces additional electronic and functional handles. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, while the acidic phenol provides a site for further derivatization or can modulate the solubility and coordination properties of the molecule. This polyfunctional nature, however, also necessitates careful selection of reaction conditions to avoid unwanted side reactions.

This document serves as a comprehensive guide for researchers, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both successful execution and a deeper understanding of the chemistry at play.

The Principle of Chemoselectivity in Cross-Coupling

The utility of dihalogenated compounds like this compound hinges on the ability to control which halogen reacts. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species.[1][2] The significant difference in bond dissociation energies between the C-I and C-Cl bonds is the primary driver for the observed chemoselectivity. The weaker C-I bond undergoes oxidative addition at a much faster rate than the C-Cl bond, allowing for precise, site-selective coupling at the 4-position.

Chemoselectivity Substrate This compound Suzuki_Product Suzuki Product (Aryl at C4) Substrate->Suzuki_Product  Suzuki Coupling  [Pd(0)], Base  R-B(OH)₂ Heck_Product Heck Product (Alkene at C4) Substrate->Heck_Product  Heck Coupling  [Pd(0)], Base  Alkene Sonogashira_Product Sonogashira Product (Alkyne at C4) Substrate->Sonogashira_Product  Sonogashira Coupling  [Pd(0)], Cu(I), Base  Alkyne

Diagram 1: Chemoselective functionalization at the C-I bond.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, making it invaluable for the synthesis of biaryl compounds prevalent in pharmaceuticals.[4][5]

Mechanistic Rationale

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound. This is the chemoselectivity-determining step.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium(II) center, displacing the halide.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl product.[1][4]

Suzuki_Mechanism cluster_legend Legend Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I Pd0->ArPdL2I Oxidative Addition (Ar-I) ArPdL2R Ar-Pd(II)L₂-R' ArPdL2I->ArPdL2R Transmetalation (R'-B(OR)₂) ArPdL2R->Pd0 Reductive Elimination Product Ar-R' ArPdL2R->Product ArI Ar-I = this compound RBOH2 R'-B(OR)₂ = Boronic Acid/Ester

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane and Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of degassed dioxane.

  • Reaction Setup: Add the catalyst pre-mixture to the Schlenk tube. Then, add the degassed solvent system (e.g., Dioxane:Water 4:1). The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting material.

  • Inerting: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that readily form the active Pd(0) species.
Ligand PPh₃, SPhos, XPhosLigands stabilize the palladium catalyst and facilitate the catalytic cycle. Bulky, electron-rich ligands like SPhos can improve yields for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. A moderate base is chosen to avoid deprotonation of the phenol, which could lead to side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal for Suzuki couplings. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the reaction without causing significant decomposition.

Mizoroki-Heck Reaction: Olefin Arylation

The Heck reaction is a powerful tool for forming a new C-C bond between an aryl halide and an alkene, leading to substituted olefins.[6] This is particularly useful for synthesizing precursors to complex natural products and pharmaceuticals.

Scientist's Rationale

The choice of conditions for the Heck reaction on this compound must account for the electron-deficient nature of the aryl iodide and the potential for the alkene to isomerize. A phosphine-free catalyst system, often referred to as "Jeffery conditions," can be effective. Alternatively, using a palladium source with a suitable ligand is also a common approach. The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.

Experimental Protocol: Mizoroki-Heck Reaction

Objective: To selectively couple an alkene (e.g., n-butyl acrylate) at the C4 position of this compound.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the alkene (1.5 equiv), Pd(OAc)₂ (0.03 equiv), and triethylamine (2.0 equiv).

  • Inerting: Purge the vessel with an inert gas.

  • Reaction: Heat the mixture to 80-120 °C and stir.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(OAc)₂A common and effective catalyst precursor for the Heck reaction.
Base Et₃N, DIPEA, K₂CO₃An organic amine base is often used to avoid complications with inorganic salts. It neutralizes the HX formed during the reaction.
Solvent DMF, MeCN, NMPPolar aprotic solvents are typically used to ensure solubility of the reactants and catalyst.
Temperature 80 - 120 °CHigher temperatures are often required for the Heck reaction compared to the Suzuki coupling.[7]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is fundamental for creating conjugated systems found in organic electronics, as well as for building complex pharmaceutical intermediates. It uniquely employs a dual-catalyst system of palladium and copper(I).[8][10]

Mechanistic Insight

The Sonogashira reaction follows a catalytic cycle similar to the Suzuki coupling, but with a key difference in the transmetalation step. A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This species then undergoes transmetalation with the Ar-Pd(II)-X complex. The use of copper accelerates this step, allowing the reaction to proceed under milder conditions.[8]

Experimental Protocol: Sonogashira Coupling

Objective: To couple a terminal alkyne (e.g., Phenylacetylene) at the C4 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Reaction vessel

Procedure:

  • Vessel Preparation: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagents: Add anhydrous, degassed THF and triethylamine. The amine often serves as both the base and a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in 1-4 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer and concentrate. Purify by column chromatography.

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pre-formed Pd complexes are convenient and reliable.
Copper Source CuIThe essential co-catalyst for the formation of the copper acetylide.
Base Et₃N, DIPEAAn amine base is required to deprotonate the terminal alkyne and neutralize the generated HX.
Solvent THF, DMFAnhydrous and oxygen-free conditions are crucial for preventing the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.
Temperature Room Temp to 50 °CThe dual catalyst system allows for very mild reaction conditions.[8]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for synthetic chemists. Its inherent chemoselectivity allows for the sequential and controlled introduction of different functionalities, providing a rapid pathway to complex molecules. The protocols detailed in this guide offer reliable starting points for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. Researchers are encouraged to use these methods as a foundation, optimizing conditions as needed for their specific substrates. The true potential of this reagent lies in multi-step syntheses, where the C-I bond is first functionalized, followed by a subsequent cross-coupling or nucleophilic substitution at the C-Cl position, opening doors to a vast chemical space for drug discovery and materials science.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c). [Link]

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The Strategic Intermediate: A Guide to 5-Chloro-4-iodo-2-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient and successful construction of complex active pharmaceutical ingredients (APIs). 5-Chloro-4-iodo-2-nitrophenol has emerged as a key building block, particularly in the synthesis of targeted cancer therapeutics. Its unique substitution pattern, featuring chloro, iodo, and nitro functionalities on a phenolic scaffold, provides a versatile platform for the introduction of diverse molecular fragments, making it a valuable asset in the drug discovery and development pipeline.

This technical guide offers an in-depth exploration of this compound, from its synthesis and characterization to its critical role as an intermediate in the production of multi-kinase inhibitors. The protocols and application notes provided herein are designed to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this important compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1037298-07-9[1][2]
Molecular Formula C₆H₃ClINO₃[1][2]
Molecular Weight 299.45 g/mol [1][2]
Appearance Expected to be a crystalline solidInferred
Melting Point Not explicitly reported, but expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.Inferred

Safety Profile:

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step process starting from the commercially available 2,4-dichloronitrobenzene. The first step involves a nucleophilic aromatic substitution to introduce the hydroxyl group, followed by a regioselective iodination.

Part 1: Synthesis of the Precursor, 5-Chloro-2-nitrophenol

The initial step involves the selective hydrolysis of one of the chlorine atoms in 2,4-dichloronitrobenzene. The presence of the electron-withdrawing nitro group facilitates this nucleophilic aromatic substitution.

Protocol 1: Synthesis of 5-Chloro-2-nitrophenol [4]

Materials:

  • 2,4-Dichloronitrobenzene

  • Dimethyl sulfoxide (DMSO)

  • 50% Sodium hydroxide (NaOH) solution

  • 30% Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reaction vessel, combine 192 g of 2,4-dichloronitrobenzene and 220 g of DMSO.

  • With stirring, add 160 g of 50% NaOH solution dropwise over 1 hour, maintaining the reaction temperature at 60°C.

  • Continue stirring the reaction mixture at 60°C for 22 hours.

  • After the reaction is complete, add 150 ml of water to the mixture and allow it to cool to 20°C.

  • The sodium salt of 5-chloro-2-nitrophenol will precipitate as a red solid. Filter the solid and wash it three times with 50 ml portions of water.

  • To the moist salt, add 122 g of 30% HCl to protonate the phenoxide, yielding 5-chloro-2-nitrophenol as an oil.

  • Separate the oily product and dry it under vacuum.

Expected Yield: Approximately 151.5 g (87% of theoretical yield).[4]

Part 2: Iodination of 5-Chloro-2-nitrophenol

The second step involves the electrophilic iodination of the synthesized 5-chloro-2-nitrophenol. The hydroxyl and nitro groups direct the incoming electrophile. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The position para to the hydroxyl group is the most activated and sterically accessible site for iodination.

Protocol 2: Synthesis of this compound (Adapted from general iodination procedures for activated phenols)[5][6]

Materials:

  • 5-Chloro-2-nitrophenol

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

  • Sodium thiosulfate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-2-nitrophenol (1 equivalent) in water at 50°C.

  • To the stirred solution, add iodine (1.5 equivalents).

  • Slowly add 30% hydrogen peroxide (3 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 50°C and monitor the progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene 5-Chloro-2-nitrophenol 5-Chloro-2-nitrophenol 2,4-Dichloronitrobenzene->5-Chloro-2-nitrophenol NaOH, DMSO, 60°C This compound This compound 5-Chloro-2-nitrophenol->this compound I₂, H₂O₂, H₂O, 50°C Purification Purification This compound->Purification Recrystallization/ Chromatography

Caption: Synthetic workflow for this compound.

Characterization of this compound

Proper characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before proceeding to the next synthetic step. The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and iodo groups, and the electron-donating effect of the hydroxyl group. A broad singlet corresponding to the phenolic proton will also be observed, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative oxygen, nitrogen, chlorine, and iodine atoms will exhibit characteristic downfield shifts.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (299.45 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the mass spectrum.

Application in the Synthesis of Tyrosine Kinase Inhibitors: The Case of Lenvatinib

This compound is a pivotal intermediate in the synthesis of several multi-kinase inhibitors, a class of drugs that target multiple signaling pathways involved in tumor growth and angiogenesis.[7] A prominent example is Lenvatinib, an oral tyrosine kinase inhibitor used in the treatment of various cancers.[8][9]

The synthesis of Lenvatinib involves the coupling of two key fragments, one of which is derived from this compound. The following protocol outlines a plausible synthetic route.

Lenvatinib_Synthesis_Pathway cluster_0 Fragment A Synthesis cluster_1 Fragment B This compound This compound Intermediate_1 4-Amino-5-chloro-2-iodophenol This compound->Intermediate_1 Reduction (e.g., Fe/HCl) Lenvatinib_Precursor Lenvatinib_Precursor Intermediate_1->Lenvatinib_Precursor Coupling with Fragment B Fragment_B 4-chloro-7-methoxyquinoline-6-carboxamide Lenvatinib Lenvatinib Lenvatinib_Precursor->Lenvatinib Urea formation with cyclopropylamine

Caption: Simplified synthetic pathway to Lenvatinib.

Protocol 3: Synthesis of a Lenvatinib Precursor from this compound (Conceptual)

This protocol describes the initial steps in utilizing this compound for the synthesis of a key precursor to Lenvatinib. The first step is the reduction of the nitro group to an amine.

Part 1: Reduction of the Nitro Group

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, create a suspension of this compound in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the iron salts.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product, 4-amino-5-chloro-2-iodophenol, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 2: Coupling with 4-chloro-7-methoxyquinoline-6-carboxamide [9]

The resulting aminophenol can then be coupled with 4-chloro-7-methoxyquinoline-6-carboxamide in a nucleophilic aromatic substitution reaction to form a key diaryl ether linkage present in Lenvatinib.

Materials:

  • 4-Amino-5-chloro-2-iodophenol (from Part 1)

  • 4-chloro-7-methoxyquinoline-6-carboxamide

  • A suitable base (e.g., potassium carbonate)

  • A high-boiling point solvent (e.g., DMF or DMSO)

Procedure:

  • Combine 4-amino-5-chloro-2-iodophenol, 4-chloro-7-methoxyquinoline-6-carboxamide, and the base in the solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-140°C) and monitor by TLC.

  • Upon completion, cool the reaction and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the Lenvatinib precursor.

This precursor can then be further elaborated through urea formation with cyclopropylamine to yield Lenvatinib.[9][10]

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile scaffold for the construction of complex molecules like Lenvatinib. The synthetic protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the synthesis, characterization, and reactivity of this intermediate will undoubtedly facilitate the development of novel and more efficient synthetic routes to life-saving medications.

References

  • Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23(1), 128-134. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - An efficient and eco-friendly synthesis of iodinated aromatic building blocks promoted by iodine and hydrogen peroxide in water: a mechanistic investigation by mass spectrometry. Available from: [Link]

  • Google Patents. (2018). CN107721833A - Synthesis method for lenvatinib.
  • Google Patents. (2020). WO2020048963A1 - Process for the preparation of lenvatinib.
  • Stadler, A., & Yousefi, B. H. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3209. Available from: [Link]

  • Semantic Scholar. (n.d.). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Available from: [Link]

  • Hodgson, H. H. (1927). CLVII.—The iodination of o-nitrophenol. Journal of the Chemical Society (Resumed), 1141-1143. Available from: [Link]

  • Google Patents. (2016). US9238615B2 - Process for the iodination of aromatic compounds.
  • Google Patents. (2019). CN109734661B - Synthetic method of lenvatinib.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. Available from: [Link]

  • Google Patents. (2019). WO2019016664A1 - An improved process for the preparation of lenvatinib.
  • ResearchGate. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Google Patents. (2011). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • Google Patents. (2017). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Google Patents. (1982). US4310711A - Process for preparing 5-chloro-2-nitrophenol.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Available from: [Link]

  • Google Patents. (2016). CN104119156B - Method for preparing 2-amino-4-chloro-5-nitrophenol.
  • PubChem. (n.d.). 5-Chloro-2-nitrophenol. Available from: [Link]

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The Untapped Chromophore: A Guide to the Application of 5-Chloro-4-iodo-2-nitrophenol in Novel Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Pioneering Researcher

In the vast and vibrant world of synthetic dyes, the discovery of novel chromophoric systems is a relentless pursuit. While many precursors have been extensively studied, a select few remain enigmatic, their potential locked away. 5-Chloro-4-iodo-2-nitrophenol is one such molecule. Its unique substitution pattern—a confluence of electron-withdrawing and donating groups, alongside halogens of varying reactivity—presents a compelling case for its exploration as a versatile intermediate in the synthesis of new azo dyes.

The Molecular Architecture: Understanding this compound

The reactivity and potential of this compound as a dye intermediate are dictated by its distinct molecular structure.

  • The Phenolic Heart: The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this molecule, the position ortho to the hydroxyl group is sterically unhindered, making it a prime target for electrophilic attack.

  • The Nitro Navigator: The nitro (-NO2) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its presence is crucial for modulating the final color of the dye and can enhance its lightfastness.

  • The Halogen Duo: The presence of both chlorine and iodine atoms adds another layer of complexity and opportunity. The iodo-group, being a better leaving group than the chloro-group, could potentially be displaced in subsequent nucleophilic aromatic substitution reactions, opening avenues for post-synthesis modification of the dye molecule.

This unique combination of functional groups suggests that this compound would most likely serve as a coupling component in azo dye synthesis.

The Core Reaction: Azo Coupling

Azo dyes are predominantly synthesized via a two-step process: diazotization and azo coupling. The synthesis of a novel dye using this compound would follow this classical pathway.

Step 1: The Diazotization of a Primary Aromatic Amine

A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is a potent electrophile.

Step 2: The Azo Coupling Reaction

The diazonium salt is then reacted with an electron-rich aromatic compound, in this case, this compound. The electrophilic diazonium ion attacks the activated aromatic ring of the nitrophenol, leading to the formation of a stable azo dye characterized by the -N=N- linkage.

Experimental Protocols: A Hypothetical Pathway to a Novel Dye

The following protocols are designed as a starting point for the synthesis of a novel azo dye using this compound. The chosen primary aromatic amine for diazotization in this hypothetical example is p-toluidine, which would yield a yellow-to-orange dye. Researchers are encouraged to explore other aromatic amines to generate a diverse palette of colors.

Protocol 1: Diazotization of p-Toluidine

Materials and Equipment:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

Procedure:

  • In a 250 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 20 mL of distilled water and 3 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting clear solution contains the p-tolyldiazonium chloride.

Protocol 2: Azo Coupling with this compound

Materials and Equipment:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Diazonium salt solution from Protocol 1

  • Distilled Water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH indicator paper

Procedure:

  • In a 500 mL beaker, dissolve 3.01 g (0.01 mol) of this compound in 50 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of this compound. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Check the pH of the solution; it should be alkaline to ensure the phenol is in its more reactive phenoxide form.

Protocol 3: Isolation and Purification of the Azo Dye

Materials and Equipment:

  • Reaction mixture from Protocol 2

  • Büchner funnel and filter paper

  • Cold distilled water

  • Suitable recrystallization solvent (e.g., ethanol, ethanol-water mixture)

  • Desiccator or vacuum oven

Procedure:

  • Filter the precipitated azo dye using a Büchner funnel.

  • Wash the crude product thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent or solvent mixture to purify it. Ethanol or an ethanol-water mixture is a good starting point.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation and Visualization

Table 1: Hypothetical Reaction Parameters
ParameterValueRationale
Diazotization Temperature 0-5 °CDiazonium salts are unstable at higher temperatures and can decompose.
Coupling pH Alkaline (pH 8-10)The phenoxide ion is a much more powerful coupling component than the neutral phenol.
Reaction Time (Coupling) 1-2 hoursTo ensure the reaction proceeds to completion.
Purification Method RecrystallizationTo remove unreacted starting materials and by-products.
Diagram 1: General Workflow for Azo Dye Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification A Primary Aromatic Amine (e.g., p-Toluidine) B NaNO₂ + HCl (0-5 °C) A->B Reacts with C Diazonium Salt Solution B->C Forms D This compound (in alkaline solution) E Coupling Reaction (0-5 °C) D->E Reacts with Diazonium Salt F Crude Azo Dye (Precipitate) G Filtration & Washing F->G H Recrystallization G->H I Pure Azo Dye H->I G p_toluidine p-Toluidine diazonium p-Tolyldiazonium chloride p_toluidine->diazonium NaNO₂, HCl 0-5 °C azo_dye Resulting Azo Dye diazonium->azo_dye Azo Coupling Alkaline pH, 0-5 °C nitrophenol This compound nitrophenol->azo_dye

Caption: Proposed reaction for a new azo dye.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through a series of analytical checks:

  • Completion of Diazotization: The absence of the primary aromatic amine can be checked by thin-layer chromatography (TLC). A spot test with a coupling agent like β-naphthol can also confirm the presence of the diazonium salt.

  • Formation of the Azo Dye: The appearance of a colored precipitate is a strong indicator of dye formation. The progress of the coupling reaction can be monitored by TLC.

  • Purity of the Final Product: The purity of the recrystallized dye should be assessed by measuring its melting point, which should be sharp. Further characterization using techniques like UV-Vis spectroscopy (to determine the absorption maximum), FT-IR spectroscopy (to confirm the presence of the N=N bond), and NMR spectroscopy (for structural elucidation) is highly recommended.

Conclusion and Future Directions of this compound in dye synthesis

The application of this compound in dye synthesis represents a promising, yet uncharted, territory. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel azo dyes. The unique substitution pattern of this molecule offers intriguing possibilities for creating dyes with potentially novel spectral properties, enhanced stability, and the potential for further functionalization. It is our hope that this guide will inspire and empower researchers to unlock the full chromophoric potential of this fascinating molecule.

References

Application Notes & Protocols for the Investigation of 5-Chloro-4-iodo-2-nitrophenol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive theoretical framework and practical protocols for the initial investigation of 5-Chloro-4-iodo-2-nitrophenol, a novel halogenated nitrophenol, as a potential lead compound in agrochemical research. Due to the scarcity of existing literature on this specific molecule, this guide leverages established principles from analogous compounds, particularly dinitrophenols and other halogenated aromatics, to postulate its mechanism of action, propose a synthetic pathway, and detail rigorous screening protocols. The methodologies outlined herein are designed for researchers and scientists in crop protection and drug development, offering a self-validating system for the preliminary evaluation of its herbicidal, fungicidal, and insecticidal potential.

Compound Profile and Synthesis Postulation

This compound combines several functional groups known to impart biological activity. The nitrophenol core is a classic pharmacophore associated with the uncoupling of oxidative phosphorylation[1][2]. The dual halogenation (chloro and iodo) can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for bioavailability and target interaction in pests and plants.

Predicted Physicochemical Properties

The following properties are estimated using computational models and provide a baseline for designing formulation and toxicological studies.

PropertyPredicted ValueSignificance in Agrochemicals
Molecular Formula C₆H₃ClINO₃Defines the elemental composition.
Molecular Weight 327.45 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water) ~3.5 - 4.2Indicates high lipophilicity, suggesting good membrane permeability but potentially poor water solubility.
pKa ~5.0 - 5.5The acidity of the phenolic hydroxyl group affects its state of ionization, influencing uptake and mobility in different biological compartments.
Water Solubility LowRequires formulation with organic solvents or surfactants for effective application.
Postulated Synthetic Pathway

A plausible multi-step synthesis can be proposed starting from commercially available 2-amino-4-chlorophenol. This pathway is designed to be logical and adaptable in a standard organic synthesis laboratory. The selection of reagents and reaction conditions is based on established transformations for aromatic compounds.

Causality Note: The iodination step is performed prior to the Sandmeyer reaction because the diazonium group is highly reactive and unstable; introducing the iodine substituent onto a more stable precursor is a more reliable strategy. The Sandmeyer reaction is a classic and robust method for converting an aryl amine into a wide range of functional groups, including the nitro group required here.

G A 2-Amino-4-chlorophenol (Starting Material) B Iodination A->B Reagents: I₂, KI, NaOH(aq) C 2-Amino-5-chloro-4-iodophenol (Intermediate 1) B->C D Diazotization C->D Reagents: NaNO₂, HCl(aq), 0-5°C E Diazonium Salt Intermediate D->E F Sandmeyer Reaction E->F Reagents: NaNO₂, H₂SO₄, Heat G This compound (Final Product) F->G G cluster_0 Mitochondrial Intermembrane Space (High [H+]) ETC Electron Transport Chain Pumps H+ out H_ion_space H+ ETC->H_ion_space H+ pump atp_synthase ATP Synthase H+ Channel atp_prod ADP + Pi → ATP atp_synthase->atp_prod Drives Synthesis compound_H Compound-H+ compound Compound compound_H->compound Diffusion across membrane H_ion_matrix H+ compound->H_ion_matrix Deprotonation compound->H_ion_space Returns to space Heat Energy lost as HEAT H_ion_space->atp_synthase Normal Path H_ion_space->compound_H Protonation G start_node start_node process_node process_node decision_node decision_node end_node end_node sub Compound Synthesis & Purification vitro Primary In Vitro Screening (Herbicidal, Fungicidal, Insecticidal) sub->vitro data1 Data Analysis (EC₅₀, MIC, LD₅₀) vitro->data1 dec1 Activity Observed? data1->dec1 greenhouse Secondary Screening (Greenhouse Trials) dec1->greenhouse Yes stop Terminate Research dec1->stop No data2 Data Analysis (Dose-response, Phytotoxicity) greenhouse->data2 dec2 Efficacy & Safety Confirmed? data2->dec2 dec2->stop No field Field Trials (Small Plot) dec2->field Yes

Caption: General workflow for screening new agrochemical candidates.

[3]---

Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)

Objective: To determine the minimum inhibitory concentration (MIC) and EC₅₀ of the test compound against common phytopathogenic fungi.

Causality & Self-Validation: This method directly incorporates the test compound into the growth medium, ensuring constant exposure of the fungus. The use of a solvent control (e.g., DMSO) is critical to validate that any observed inhibition is due to the compound itself and not the solvent. A positive control (commercial fungicide) benchmarks the compound's activity against a known standard.

Materials:

  • Test Compound (this compound)

  • Potato Dextrose Agar (PDA)

  • Phytopathogenic fungi cultures (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Commercial fungicide (e.g., Mancozeb)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in sterile DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 45-50°C in a water bath.

  • Poisoning the Medium: Aliquot 19.8 mL of the molten PDA into sterile flasks. Add calculated volumes of the stock solution to achieve final concentrations (e.g., 10, 50, 100, 250, 500 ppm). For the solvent control, add the same volume of DMSO as used for the highest concentration. Prepare a positive control with a known fungicide and a negative control with no additions.

  • Plating: Swirl each flask gently to mix and pour the contents into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungus culture plate. Place the disc, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25±2°C for 5-7 days, or until the mycelial growth in the negative control plate has reached the edge.

  • Data Collection: Measure the diameter of the fungal colony (in mm) in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

Protocol 3.2: Herbicidal Activity Screening (Seedling Growth Inhibition Assay)

Objective: To evaluate the pre-emergent and post-emergent herbicidal activity of the test compound on representative monocot and dicot weed species.

Causality & Self-Validation: This assay assesses the compound's effect on the critical early life stage of a plant. By testing against both monocots (e.g., Lolium rigidum) and dicots (e.g., Amaranthus retroflexus), we can determine its spectrum of activity. The inclusion of a blank and solvent control ensures that observed effects are not due to environmental factors or the formulation vehicle.

Materials:

  • Test Compound

  • Weed seeds (e.g., ryegrass, pigweed)

  • Acetone and Tween-20 (surfactant)

  • Potting soil mix

  • Small pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • Spray bottle or track sprayer for uniform application

Procedure:

  • Formulation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock with water containing 0.5% (v/v) Tween-20 to the desired concentrations (e.g., 100, 250, 500, 1000 g a.i./ha).

  • Planting: Fill pots with soil mix and sow 10-15 seeds of each weed species per pot.

  • Pre-Emergent Application:

    • Immediately after sowing, spray the soil surface of one set of pots with the test solutions.

    • Use a solvent control (acetone + Tween-20 in water) and an untreated control.

    • Place pots in a growth chamber.

  • Post-Emergent Application:

    • Allow a second set of pots to grow until the seedlings have reached the 2-3 leaf stage.

    • Spray the foliage of these seedlings with the test solutions until runoff.

    • Return the pots to the growth chamber.

  • Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, mortality) compared to the controls.

  • Data Collection:

    • Record the percentage of injury or growth reduction on a scale of 0 (no effect) to 100 (complete death).

    • For a quantitative measure, harvest the above-ground biomass, dry it in an oven at 60°C for 48 hours, and record the dry weight. Calculate the percent reduction in biomass compared to the solvent control.

Safety and Handling Protocols

Halogenated nitrophenols should be handled as potentially toxic and irritating substances. All laboratory work must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

[4][5][6]| Hazard Category | Handling Protocol & PPE Requirement | | :--- | :--- | | Inhalation | Highly Toxic. Avoid breathing dust. Use only in a chemical fume hood. Wear a NIOSH-approved respirator with an organic vapor cartridge and P100 particulate filter if a fume hood is not available. |[6] | Skin Contact | Toxic & Irritant. Can be absorbed through the skin. Wear nitrile or butyl rubber gloves, a fully buttoned lab coat, and closed-toe shoes. |[4][5] | Eye Contact | Corrosive. Can cause serious eye damage. Wear chemical safety goggles and a face shield when handling the solid or concentrated solutions. |[4][5] | Ingestion | Highly Toxic. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |[6] | Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from strong bases and oxidizing agents. |[4] | Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

References

  • Vertex AI Search. The Role of 4-Nitrophenol in Modern Agrochemical Synthesis.
  • AgriThority. (2022). Process of Testing & Trialing a New Agricultural Chemical Formulation.
  • Wikipedia. 2,4-Dinitrophenol.
  • U.S. EPA. (2025). Insecticides.
  • CEBIS USA. Agro-chemical & Chemical Testing.
  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Zagorchev, L. et al. (2013). Pesticide toxicity: a mechanistic approach. PMC - PubMed Central.
  • OECD. Guidelines for the Testing of Chemicals.
  • Southwest Mosquito Abatement District. Pesticides: Modes of Action.
  • NJ Department of Health. (2010). HAZARD SUMMARY: 4-Nitrophenol.
  • Central Drug House (P) Ltd. (2021). MATERIAL SAFETY DATA SHEET: o-NITRO PHENOL.
  • Fisher Scientific. (2015). SAFETY DATA SHEET: p-Nitrophenol.

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Application Notes & Protocols for 5-Chloro-4-iodo-2-nitrophenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block

5-Chloro-4-iodo-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility in drug discovery and materials science stems from the orthogonal reactivity of its distinct functional groups: a nucleophilic phenol, and electrophilic centers at the aryl iodide and aryl chloride positions, all influenced by the electron-withdrawing nitro group.

This guide provides an in-depth exploration of the experimental setups for two fundamental transformations utilizing this building block: the palladium-catalyzed Suzuki-Miyaura cross-coupling at the highly reactive C-I bond and the Williamson ether synthesis at the phenolic hydroxyl group. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials development, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical & Safety Data

A thorough understanding of the reactant's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
Molecular Formula C₆H₃ClINO₃[1]
Molecular Weight 315.45 g/mol [1]
Appearance Expected to be a yellow or light brown solid[2]
Melting Point Not explicitly reported; related compounds like 4-Chloro-2-nitrophenol melt at 86-89 °C[2]
Solubility Likely soluble in polar aprotic solvents (DMF, DMSO, Acetone) and alcohols[3]
Hazard & Safety Information

Nitrophenols and their halogenated derivatives are classified as hazardous and require careful handling.[4]

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.[4]

  • Safety Precautions:

    • Always work in a well-ventilated chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.[4]

    • Avoid creating dust.[5] Do not breathe dust, vapor, or mist.

    • Wash hands and any exposed skin thoroughly after handling.

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Nitrophenols are often toxic to aquatic life.[4]

Strategic Reactivity of this compound

The strategic value of this molecule lies in the differential reactivity of its functional groups, which allows for selective, stepwise modifications.

G cluster_main This compound cluster_reactions Potential Reactions main Structure suzuki Suzuki-Miyaura Coupling main->suzuki C-I Bond (Most Reactive Halogen) ether Williamson Ether Synthesis main->ether Phenolic -OH snar Nucleophilic Aromatic Substitution (SNAr) main->snar C-Cl Bond (Activated by -NO2) reduction Nitro Group Reduction main->reduction -NO2 Group

Caption: Reactivity map of this compound.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6] In our substrate, the carbon-iodine bond is significantly more reactive towards palladium catalysts than the carbon-chlorine bond, enabling selective coupling at the C4 position.

Causality of Experimental Design
  • Catalyst System: The choice of a palladium(0) source (or a Pd(II) precursor that reduces in situ) and a suitable phosphine ligand is critical.[7] Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for coupling aryl halides because they promote both the rate-limiting oxidative addition and the subsequent reductive elimination steps.[8] We will use Pd(OAc)₂ which is reduced in situ.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step onto the palladium center.[9] Potassium phosphate (K₃PO₄) is an effective base for this purpose.

  • Solvent: A polar aprotic solvent system, such as 1,4-dioxane with a small amount of water, is often ideal. Water can play a beneficial role in the catalytic cycle, and dioxane effectively solubilizes the organic reactants.[10]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-Chloro-2-nitro-4-(phenyl)phenol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (315 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent & Reagent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Sparge the resulting suspension with nitrogen gas for 15-20 minutes to ensure it is fully degassed.

  • Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Under a positive flow of nitrogen, add the catalyst and ligand to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl iodide.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[11] The phenolic proton of this compound is acidic (pKa of related nitrophenols is ~7) due to the electron-withdrawing nitro group, allowing for easy deprotonation to form the nucleophilic phenoxide.

Causality of Experimental Design
  • Base: A moderately strong base is needed to deprotonate the phenol to form the phenoxide anion. Anhydrous potassium carbonate (K₂CO₃) is a common, inexpensive, and effective choice that is easily removed during workup.[12] Stronger bases like sodium hydride (NaH) can also be used, but K₂CO₃ is often sufficient and safer to handle.[13]

  • Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism, so primary alkyl halides (e.g., iodomethane, ethyl bromide, benzyl bromide) are the best electrophiles.[14] Secondary and tertiary halides are prone to competing elimination reactions and are not suitable.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it highly reactive.[11] They also have sufficiently high boiling points for reactions that may require heating.

Protocol: Synthesis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (315 mg, 1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Alkylating Agent Addition: Add iodomethane (75 µL, 1.2 mmol, 1.2 equiv) to the stirring suspension at room temperature. Caution: Iodomethane is toxic and a suspected carcinogen. Handle only in a fume hood.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The starting phenol will be more polar (lower Rf) than the product ether.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A solid product should precipitate. If an oil forms, extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove DMF and salts. If an extraction was performed, combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be further purified by recrystallization (e.g., from ethanol) or flash chromatography if necessary.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit r/OrganicChemistry. (2025, February 27). Williamson Ether synthesis. [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • Chemistry LibreTexts. (2015, July 4). 2.4: Functional Groups: Centers of Reactivity. [Link]

  • ResearchGate. a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl halides (iodide and bromide).... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol. [Link]

  • PubChem. 5-Chloro-4-methyl-2-nitrophenol. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Reddit r/Chempros. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. [Link]

  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • IJCRT.org. INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NIH National Center for Biotechnology Information. 5-Chloro-2-nitrophenol. [Link]

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Definitive Guide to the Quantification of 5-Chloro-4-iodo-2-nitrophenol: Advanced Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-iodo-2-nitrophenol is a halogenated nitrophenolic compound whose precise and accurate quantification is critical in various stages of pharmaceutical development, environmental monitoring, and chemical synthesis. Its complex structure, featuring chloro, iodo, and nitro functional groups, necessitates robust and validated analytical methods to ensure data integrity. This guide provides a comprehensive overview of three primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. We delve into the foundational principles of each method, present detailed, field-tested protocols, and discuss the causality behind experimental choices. This document is designed to empower researchers and drug development professionals with the necessary tools to develop and validate reliable quantitative assays for this and structurally similar analytes.

Introduction and Physicochemical Profile

This compound is a synthetic organic intermediate. The presence of electron-withdrawing groups (nitro and halogens) on the phenol ring significantly influences its chemical properties, including its acidity, polarity, and chromatographic behavior. Accurate quantification is paramount for process control in synthesis, purity assessment of drug substances, and trace-level detection in environmental matrices.[1][2]

A thorough understanding of the analyte's properties is the cornerstone of effective analytical method development.

Table 1: Physicochemical Properties of Related Halogenated Nitrophenols Note: Data for the specific target analyte is sparse; therefore, properties of structurally similar compounds are provided for informed method development.

PropertyValue (for related compounds)SourceSignificance for Analysis
Molecular FormulaC₆H₃ClINO₃ (Target)N/ADetermines molecular weight for standard preparation.
Molecular Weight315.45 g/mol (Target)N/AEssential for concentration calculations.
Melting Point41°C (for 5-chloro-2-nitrophenol)[3]Affects sample handling and thermal stability in GC.
Boiling Point247.6°C (Predicted for 5-chloro-2-nitrophenol)[3]Indicates volatility and suitability for GC analysis.
UV-Vis λmax~320 nm (acid form), ~405 nm (basic form) (for p-nitrophenol)[4]Guides wavelength selection for HPLC-UV and Spectrophotometry.
SolubilityModerately soluble in water, higher in organic solvents.[5]Dictates solvent choice for sample and standard preparation.

Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical decision driven by factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques, while spectrophotometry offers a simpler, more accessible alternative.[6]

Table 2: Comparison of Primary Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.Measurement of light absorbance by the analyte in a solution.[7]
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometry (MS), Electron Capture (ECD)Photomultiplier Tube
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass fragmentation pattern)Low (prone to interference from other absorbing species)
Sensitivity (LOQ) ~0.03 - 0.3 µg/mL<0.3 µg/mL~1 µg/mL
Sample Derivatization Not typically required.May be required to improve volatility and peak shape.[8]Not required.
Best For Routine quality control, purity analysis, and quantification in moderately complex matrices.Trace-level analysis, confirmation of identity, and analysis in complex matrices.[9]High-concentration samples, simple matrices, and rapid screening.

High-Performance Liquid Chromatography (HPLC-PDA)

Expertise & Rationale: HPLC is the workhorse method for the analysis of non-volatile or thermally labile compounds like nitrophenols. A reversed-phase C18 column is the logical starting point, as it effectively separates moderately polar compounds from both polar and non-polar impurities. A photodiode array (PDA) detector is superior to a simple UV detector because it provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and method development. A gradient elution is employed to ensure that compounds with a wider range of polarities can be eluted with optimal peak shape in a reasonable timeframe.[10][11]

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing s1 Prepare Stock Standard (in Methanol/Acetonitrile) s2 Create Calibration Curve Standards (Serial Dilution) s1->s2 a2 Inject Sample/Standard (10 µL) s2->a2 s3 Prepare Sample (Dissolve & Filter 0.45 µm) s3->a2 a1 Equilibrate C18 Column a1->a2 a3 Run Gradient Elution a2->a3 a4 Detect via PDA (254 & 350 nm) a3->a4 d1 Integrate Peak Area a4->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: Workflow for quantification of this compound by HPLC-PDA.

Detailed Protocol: HPLC-PDA
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water, HPLC grade (e.g., Milli-Q).

    • Formic acid (LC-MS grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is used to acidify the mobile phase, ensuring that the phenolic hydroxyl group remains protonated. This suppresses silanol interactions on the column and results in sharper, more symmetrical peaks.

    • Gradient Program:

      • Start at 30% B, hold for 1 min.

      • Linear ramp to 95% B over 10 min.

      • Hold at 95% B for 2 min.

      • Return to 30% B in 1 min and re-equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.[11]

    • Detection Wavelengths: Monitor at 254 nm (for the aromatic ring) and a wavelength near the nitrophenol absorbance maximum, likely ~350 nm.[4]

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. From this, prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase composition (70:30 Water:Acetonitrile).

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile). Dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the calibration standards followed by the samples.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS offers unparalleled specificity and sensitivity, making it ideal for trace analysis or confirmation of identity.[1] The mass spectrometer provides structural information based on the analyte's fragmentation pattern, which is a highly definitive identification method. However, polar compounds like phenols can exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns due to interactions with active sites.[8] Derivatization, such as silylation, can be employed to block the polar hydroxyl group, thereby increasing volatility and improving peak shape. A splitless injection is used to ensure maximum transfer of the analyte onto the column for trace-level analysis.[9]

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Stock Standard (in Methylene Chloride) s2 Create Calibration Standards s1->s2 d1 Derivatization (Optional) (e.g., BSTFA) s2->d1 s3 Extract Analyte from Sample (e.g., LLE) s3->d1 a1 Splitless Injection (1 µL) d1->a1 a2 Run Oven Temperature Program a1->a2 a3 MS Detection (Scan or SIM mode) a2->a3 p1 Extract Ion Chromatogram (EIC) a3->p1 p2 Construct Calibration Curve p1->p2 p3 Calculate Sample Concentration p2->p3

Caption: Workflow for quantification of this compound by GC-MS.

Detailed Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, TG-5SilMS).[9]

  • Reagents and Standards:

    • Methylene Chloride or Ethyl Acetate (GC grade).

    • Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • This compound reference standard.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 270 °C.

    • Injection Mode: Splitless (1 min purge delay).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp at 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-450) for method development and peak identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in routine quantification.

  • Procedure:

    • Standard/Sample Preparation: Prepare stock and calibration standards in methylene chloride. For samples, perform a liquid-liquid extraction (LLE) if necessary to isolate the analyte from the matrix.

    • (Optional) Derivatization: Evaporate 100 µL of the sample or standard extract to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA and 50 µL of ethyl acetate. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

    • Analysis: Inject 1 µL of the prepared solution into the GC-MS.

    • Quantification: Identify the target compound by its retention time and mass spectrum. For quantification, create a calibration curve using a characteristic, abundant ion from the mass spectrum.

UV-Visible Spectrophotometry

Expertise & Rationale: This technique is based on the Beer-Lambert law and provides a rapid, cost-effective method for quantifying the analyte in simple, clean matrices.[7] The key to this method's success lies in understanding the pH-dependent absorbance of nitrophenols. In basic solutions, the phenolic proton dissociates to form the phenolate anion, which is yellow and exhibits a strong absorbance maximum at a higher wavelength (~400-410 nm) compared to the undissociated form (~320 nm).[4] By preparing all samples and standards in a basic solution (e.g., 0.01 M NaOH), we ensure complete conversion to the colored phenolate, leading to maximum sensitivity and linearity.

Workflow for UV-Vis Spectrophotometric Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing s1 Prepare Stock Standard (in Methanol) s2 Create Calibration Standards (Dilute in 0.01M NaOH) s1->s2 a3 Measure Absorbance of Standards and Samples s2->a3 s3 Prepare Sample (Dissolve and Dilute in 0.01M NaOH) s3->a3 a1 Set Spectrophotometer λmax (e.g., 410 nm) a2 Zero with Blank (0.01M NaOH) a1->a2 a2->a3 d1 Construct Calibration Curve (Absorbance vs. Concentration) d2 Calculate Sample Concentration d1->d2

Caption: Workflow for quantification of this compound by UV-Vis.

Detailed Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam recommended).

    • 1 cm path length quartz cuvettes.

  • Reagents and Standards:

    • 0.01 M Sodium Hydroxide (NaOH) solution.

    • Methanol (ACS grade).

    • This compound reference standard.

  • Procedure:

    • Determine λmax: Prepare a mid-range concentration standard in 0.01 M NaOH. Scan the UV-Vis spectrum from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 400-410 nm.

    • Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution into volumetric flasks using 0.01 M NaOH as the diluent.

    • Sample Preparation: Dissolve the sample and dilute with 0.01 M NaOH to a concentration expected to be within the calibration range.

    • Measurement: Set the spectrophotometer to the predetermined λmax. Use 0.01 M NaOH as the blank to zero the instrument. Measure the absorbance of each standard and sample.

    • Quantification: Plot absorbance versus concentration for the standards to create a calibration curve. Use the equation of the line to calculate the concentration of the analyte in the samples.

Method Validation Parameters

Any analytical method used for quantitative purposes must be validated to ensure it is fit for its intended purpose. The following parameters are critical for demonstrating the reliability of the chosen method.[12]

Table 3: Typical Performance and Validation Characteristics (Note: These values are representative expectations based on methods for similar analytes and should be established experimentally during method validation.)[6]

ParameterHPLC-PDAGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.998> 0.995> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.1 µg/mL~0.3 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.3 µg/mL~1.0 µg/mL
Precision (%RSD) < 2%< 10%< 3%
Accuracy (% Recovery) 98 - 102%90 - 110%97 - 103%

Conclusion

The quantification of this compound can be successfully achieved using HPLC-PDA, GC-MS, or UV-Visible Spectrophotometry.

  • HPLC-PDA is the recommended method for routine analysis in quality control settings, offering an excellent balance of specificity, precision, and ease of use without the need for derivatization.

  • GC-MS is the premier choice for trace-level detection and absolute confirmation of identity, particularly in complex sample matrices where its high specificity is a major advantage.

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-concentration measurements in non-complex matrices, provided its limitations regarding specificity are understood.

The protocols provided herein serve as robust starting points for method development. It is imperative that any method be fully validated within the user's laboratory to ensure its performance is suitable for the specific application.

References

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Citeseerx. Retrieved January 19, 2026, from [Link]

  • Separation of some halogenated phenols by GC-MS | Request PDF. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 5-chloro-2-nitrophenol. (2024). ChemBK. Retrieved January 19, 2026, from [Link]

  • Synthesis of 5-chloro-2-nitrophenol. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. (2007). PubMed. Retrieved January 19, 2026, from [Link]

  • Analysis of Nitrophenols With Gas ChromatographyMa | PDF. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • 5-Chloro-4-methyl-2-nitrophenol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024). Juniper Publishers. Retrieved January 19, 2026, from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 19, 2026, from [Link]

  • Preparation of 4-chloro-2-nitrophenol. (n.d.). Google Patents.
  • Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2004). LCGC International. Retrieved January 19, 2026, from [Link]

  • Analytical methods and achievability. (n.d.). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Purity detection of the five compounds by HPLC. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. (n.d.). Umcs. Retrieved January 19, 2026, from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]

  • Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) LIQUID CHROMATOGRAPHY / MASS SPECTROMETRY (LC/MS). (n.d.). Florida Department of Health. Retrieved January 19, 2026, from [Link]

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. (1987). ResearchGate. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: Strategic Derivatization of 5-Chloro-4-iodo-2-nitrophenol for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Chloro-4-iodo-2-nitrophenol as a versatile starting material for the synthesis of novel chemical entities. We delve into the unique reactivity of its distinct functional handles—the hypervalent iodine, the less reactive chlorine, the phenolic hydroxyl, and the reducible nitro group. Detailed, field-tested protocols for selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and C-N bond formations (Buchwald-Hartwig amination) are presented. Furthermore, we outline subsequent transformations to construct complex heterocyclic scaffolds, such as benzofurans, which are prevalent in biologically active molecules. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated throughout to ensure scientific integrity and practical applicability.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a highly valuable building block in synthetic and medicinal chemistry. Its utility stems from the presence of multiple, orthogonally reactive functional groups on an electron-deficient phenolic ring. This unique arrangement allows for a programmed, stepwise approach to molecular elaboration, making it an ideal starting point for building libraries of diverse and complex molecules.

Key Structural Features and Their Synthetic Implications:

  • C4-Iodo Group: The carbon-iodine bond is the most labile of the two halogens, making it the primary site for selective functionalization via transition-metal-catalyzed cross-coupling reactions. Its high reactivity allows for C-C and C-N bond formation under relatively mild conditions.

  • C5-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond in typical palladium-catalyzed systems.[1] This differential reactivity enables selective modification at the C4 position while leaving the C5-chloro substituent intact for subsequent, more forcing reaction conditions if desired.

  • C2-Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution and influences the regioselectivity of reactions. Critically, it can be readily reduced to an amino group, which can then serve as a handle for cyclization, amidation, or other derivatizations to build N-heterocycles.[2][3]

  • C1-Hydroxyl Group: The phenolic hydroxyl group can direct metallation reactions, participate in cyclization to form oxygen-containing heterocycles (e.g., benzofurans), or be alkylated to form ethers. Its acidity and hydrogen-bonding capability also influence the molecule's overall physicochemical properties.

This guide will focus on exploiting this differential reactivity to construct novel molecular frameworks.

Strategic C-C Bond Formation at the C4-Position

The initial and most logical synthetic step is the selective functionalization of the highly reactive C4-iodo position. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, offering reliability, broad substrate scope, and excellent functional group tolerance.

Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the aryl iodide and an organoboron compound, yielding substituted biaryl structures common in pharmacologically active molecules.[4] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale & Expert Insight
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions.[6]
Base K₃PO₄ or Cs₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for the transmetalation step. Cs₂CO₃ is often more effective for challenging substrates.[7]
Solvent Dioxane/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.

Visualization 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ (Oxidative Addition) pd0->oa_complex Ar-I (Oxidative Addition) trans_complex Ar-Pd(II)(Ar')L₂ (Transmetalation) oa_complex->trans_complex Ar'-B(OH)₂ + Base trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product sub_in 5-Chloro-4-iodo- 2-nitrophenol boronic_in Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Sonogashira Coupling for Alkynyl Moiety Introduction

The Sonogashira reaction couples the C4-iodo position with a terminal alkyne, a critical transformation for generating precursors to various heterocyclic systems, including benzofurans.[8][9] The reaction uniquely uses a dual catalytic system of palladium and copper(I).[10][11]

Experimental Protocol 2: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

  • Optional co-solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add the amine base/solvent (e.g., TEA) and any co-solvent via syringe. The mixture should be degassed by bubbling with inert gas for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe at room temperature.

  • Reaction Execution: Stir the reaction at room temperature to 50 °C. The reaction is often exothermic upon alkyne addition.

  • Monitoring: Monitor by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[12]

Table 2: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale & Expert Insight
Pd Catalyst Pd(PPh₃)₂Cl₂A standard, reliable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.
Cu Co-catalyst CuIThe copper(I) salt is crucial for the copper cycle, where it forms a copper(I) acetylide intermediate that facilitates the transmetalation to the palladium center.[10]
Base/Solvent TEA or DIPAThe amine serves as both the base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.
Temperature Room Temp - 50 °CThe reaction is often efficient at room temperature, which is advantageous for thermally sensitive substrates. Mild heating can accelerate the reaction if it is sluggish.[13]

Strategic C-N Bond Formation at the C4-Position

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[14][15] Applying this to this compound allows for the introduction of a wide range of primary and secondary amines, generating scaffolds of high interest in medicinal chemistry. The choice of ligand is critical for achieving high efficiency.[16]

Experimental Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos or BINAP (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LiHMDS) (1.5-2.0 equiv)

  • Degassed Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the degassed solvent.

  • Amine Addition: Add the amine coupling partner via syringe.

  • Reaction Execution: Seal the tube and heat in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Table 3: Key Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale & Expert Insight
Catalyst System Pd₂(dba)₃ / XantphosThis combination is effective for a broad range of amines. Xantphos is a bidentate ligand with a large bite angle, which facilitates the crucial reductive elimination step.[16]
Base NaOtBuA strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[16]
Atmosphere Strict InertThe Pd(0) catalyst and some ligands are highly sensitive to oxygen. A glovebox or rigorous Schlenk line technique is essential for reproducibility and high yields.

Visualization 2: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow start 1. Setup in Glovebox (Pd₂(dba)₃, Xantphos, NaOtBu) add_reagents 2. Add Starting Material & Degassed Toluene start->add_reagents add_amine 3. Add Amine Partner add_reagents->add_amine react 4. Seal and Heat (80-110 °C) add_amine->react monitor 5. Monitor by LC-MS react->monitor workup 6. Quench, Extract, & Concentrate monitor->workup Upon Completion purify 7. Column Chromatography workup->purify product Final C-N Coupled Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Advanced Strategy: Synthesis of Benzofuran Heterocycles

Building upon the initial C-C coupling, the resulting 2-alkynylphenol derivatives are ideal precursors for constructing benzofuran rings, a privileged scaffold in medicinal chemistry.[17] This is typically achieved through an intramolecular cyclization reaction.

Protocol: Intramolecular Cyclization to Benzofurans

The 5-endo-dig cyclization of a 2-alkynylphenol, the product from Protocol 2, can be catalyzed by various transition metals or even proceed under basic conditions to yield the substituted benzofuran core.

Experimental Protocol 4: Synthesis of a 4-Chloro-5-substituted-7-nitrobenzofuran

Materials:

  • 4-Chloro-5-iodo-2-(alkynyl)phenol (Product from Protocol 2) (1.0 equiv)

  • Copper(I) Iodide (CuI) (10-20 mol%) or Gold(I) Chloride (AuCl)

  • Pyridine or DMF (Solvent)

Procedure:

  • Setup: Dissolve the 2-alkynylphenol starting material in the chosen solvent (e.g., Pyridine) in a round-bottom flask.

  • Catalyst Addition: Add the copper(I) iodide catalyst.

  • Reaction: Heat the mixture to 80-120 °C and stir.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature and pour into a separatory funnel containing 1M HCl and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product via flash column chromatography to yield the desired benzofuran.

Visualization 3: Two-Step Benzofuran Synthesis Pathway

Benzofuran_Synthesis start_mat This compound intermediate 4-Chloro-2-nitro-5-(alkynyl)phenol start_mat->intermediate Protocol 2: Sonogashira Coupling final_prod Substituted Benzofuran intermediate->final_prod Protocol 4: Intramolecular Cyclization

Caption: Logical pathway from the starting material to a benzofuran scaffold.

Conclusion

This compound represents a strategically rich platform for the development of novel compounds. By leveraging the principles of differential reactivity and modern synthetic methodologies, researchers can systematically and efficiently access a wide array of complex molecular architectures. The protocols outlined in this guide provide a robust starting point for library synthesis and lead optimization campaigns in drug discovery. Careful selection of catalysts, ligands, and reaction conditions, as detailed herein, is paramount to achieving successful and reproducible outcomes.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][15]

  • Murakami, M. (2012). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA International Journal for Chemistry. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][19]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link][2]

  • Wiley Online Library. (n.d.). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Retrieved from [Link][20]

  • National Institutes of Health. (n.d.). Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. Retrieved from [Link][17]

  • Thieme. (2014). Synthesis of Polysubstituted Benzofurans from 2-Alkynylphenols. Retrieved from [Link][21]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link][8]

  • Amanote Research. (n.d.). Synthesis of Bioactive Heterocycles From. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Examples of a cascade synthesis of bioactive heterocycles by reductive.... Retrieved from [Link][3]

  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Retrieved from [Link][23]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link][24]

  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][10]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][7]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link][11]

  • YouTube. (2016). Sonogashira Coupling Reaction. Retrieved from [Link][13]

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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][5]

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5-Chloro-4-iodo-2-nitrophenol: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern organic chemistry and medicinal chemistry, the strategic design and utilization of highly functionalized building blocks are paramount for the efficient construction of complex molecular architectures.[1] 5-Chloro-4-iodo-2-nitrophenol emerges as a particularly valuable, albeit specialized, reagent. Its trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and two distinct halogen atoms (chloro and iodo) on an aromatic core, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols to empower researchers in their quest for novel molecules.

The strategic positioning of the chloro, iodo, and nitro groups on the phenol ring imparts a unique reactivity profile. The electron-withdrawing nitro group enhances the acidity of the phenolic proton and influences the regioselectivity of aromatic substitutions. The presence of two different halogens, iodine and chlorine, opens the door for selective, sequential cross-coupling reactions, with the carbon-iodine bond being significantly more reactive in typical palladium-catalyzed processes. This differential reactivity is a key feature that allows for the stepwise and controlled elaboration of the molecular scaffold.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of a building block is fundamental to its effective and safe utilization.

PropertyValueSource
CAS Number 1037298-07-9[2]
Molecular Formula C₆H₃ClINO₃[2]
Molecular Weight 299.45 g/mol [2]
Appearance Likely a yellow or light-colored solidInferred from related nitrophenols
Hazard Statement Irritant[2]

Safety Precautions: this compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Two-Step Approach

The most logical and practical synthetic route to this compound commences with the commercially available 5-chloro-2-nitrophenol. The subsequent step involves the regioselective iodination of the aromatic ring.

Synthesis 5-Chloro-2-nitrophenol 5-Chloro-2-nitrophenol This compound This compound 5-Chloro-2-nitrophenol->this compound Iodination Reactions A This compound B Suzuki Coupling A->B C Heck Coupling A->C D Sonogashira Coupling A->D E Buchwald-Hartwig Amination A->E F Nitro Group Reduction B->F C->F D->F E->F Transformation Functionalized Nitrophenol Functionalized Nitrophenol Functionalized Aminophenol Functionalized Aminophenol Functionalized Nitrophenol->Functionalized Aminophenol Nitro Reduction (e.g., SnCl2, H2/Pd-C)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Chloro-4-iodo-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offer solutions to common experimental hurdles, and answer frequently asked questions. Our goal is to empower you to not only successfully synthesize the target compound but also to improve its yield and purity through informed, science-driven decisions.

Introduction: The Synthetic Challenge

This compound is a highly functionalized aromatic compound, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Its synthesis, however, is not trivial. It requires a multi-step approach where regioselectivity and reaction control are paramount to achieving a high yield and avoiding problematic isomeric impurities. This guide outlines a robust, two-step synthetic pathway and provides the technical insights needed to troubleshoot and optimize the process.

Proposed Synthetic Pathway

The most logical and controllable route to this compound begins with a commercially available precursor, 2,4-dichloronitrobenzene. The synthesis unfolds in two distinct stages:

  • Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) to synthesize the key intermediate, 5-chloro-2-nitrophenol.

  • Step 2: Regioselective Electrophilic Aromatic Substitution (Iodination) to install the iodine atom at the C4 position.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Iodination A 2,4-Dichloronitrobenzene B 5-Chloro-2-nitrophenol A->B NaOH, DMSO (SNAr Reaction) C 5-Chloro-2-nitrophenol D This compound C->D I2, H2O2 (Electrophilic Substitution)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-nitrophenol Intermediate

This procedure is based on the selective hydrolysis of the ortho-chlorine in 2,4-dichloronitrobenzene, which is highly activated by the adjacent nitro group. The use of an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) is crucial for achieving high selectivity and yield.[3]

Step-by-Step Methodology:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2,4-dichloronitrobenzene (1.0 eq) and DMSO (approx. 1.15 g per gram of starting material).[4]

  • Reagent Addition: Begin stirring the mixture. At a controlled temperature of 60°C, add a 50% aqueous solution of sodium hydroxide (NaOH, approx. 2.1 - 2.4 eq) dropwise over 1 hour.[3][4]

    • Expert Insight: The slow addition of NaOH is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of undesired byproducts through the hydrolysis of the second chlorine atom.

  • Reaction: Maintain the reaction mixture at 60°C with vigorous stirring for approximately 22 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation of Sodium Salt: After cooling the reaction to room temperature (approx. 20°C), add water (approx. 0.8 mL per gram of starting material) to precipitate the red sodium salt of 5-chloro-2-nitrophenol.[4]

  • Filtration and Washing: Filter the precipitated salt using a Buchner funnel. Wash the filter cake with cold water (3 x 0.25 mL per gram of starting material) to remove DMSO and excess NaOH.[4]

  • Acidification: Transfer the moist salt to a beaker and add it to a 30% hydrochloric acid (HCl) solution. The 5-chloro-2-nitrophenol will separate as a yellow oil or solid. Ensure the final pH is acidic (pH < 2).

  • Final Product Isolation: Separate the product. If it's an oil, use a separatory funnel. If it's a solid, filter it. Dry the final product in a vacuum oven. The expected melting point is around 39-41°C.

Protocol 2: Iodination of 5-Chloro-2-nitrophenol

This step involves the regioselective iodination of the electron-rich phenol ring. The hydroxyl group is a powerful ortho-, para-directing group. The C4 position (para to -OH) is the most sterically accessible and electronically favorable position for substitution. We will use a green and efficient method employing iodine and hydrogen peroxide as the oxidant.[5][6]

G Start Start Dissolve Dissolve 5-Chloro-2-nitrophenol in Polar Solvent (e.g., Water/Ethanol) Start->Dissolve AddIodine Add Elemental Iodine (I2) Dissolve->AddIodine AddOxidant Slowly Add H2O2 (Oxidant) AddIodine->AddOxidant Reaction Stir at Controlled Temp (e.g., 80-90°C) AddOxidant->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with Na2S2O3 to remove excess I2 Monitor->Quench Isolate Isolate Crude Product (Filtration) Quench->Isolate Purify Recrystallize for Purity Isolate->Purify End End Purify->End

Caption: Experimental workflow for the iodination step.

Step-by-Step Methodology:

  • Reactor Setup: In a suitable reaction vessel, dissolve 5-chloro-2-nitrophenol (1.0 eq) in a polar solvent like water or an ethanol/water mixture.

  • Reagent Addition: Add elemental iodine (I₂, 1.0 - 1.2 eq). Stir the mixture to ensure good dispersion.[6]

  • Initiation: Begin to add 30% hydrogen peroxide (H₂O₂, 0.3 - 1.2 eq) dropwise. An exotherm may be observed. Maintain the temperature, ideally not exceeding 80-90°C.[6]

    • Mechanistic Insight: Hydrogen peroxide oxidizes I₂ to a more potent electrophilic iodine species (e.g., H₂OI⁺ or I⁺), which is necessary for the substitution on the moderately deactivated ring.

  • Reaction: Continue stirring at a maintained temperature for 2-4 hours after the H₂O₂ addition is complete. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If unreacted iodine is present (indicated by the brown color), add a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

  • Isolation: The product should precipitate out of the solution. If not, the pH can be adjusted, or the solvent can be partially removed under reduced pressure. Filter the solid product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.

Troubleshooting Guide & FAQs

Problem / QuestionRoot Cause Analysis & Recommended Solution
Low Yield in Step 1 (Synthesis of 5-Chloro-2-nitrophenol) Insufficient Reaction Time/Temperature: The SNAr reaction on dichloronitrobenzene can be slow. Ensure the reaction has run for the full 22 hours at 60°C. Confirm temperature with a calibrated thermometer.[4] Excess Water: The presence of too much water in the initial reaction mixture can favor side reactions or hinder the desired reaction. Use a 50% NaOH solution as specified. Poor Mixing: This is a biphasic reaction. Inadequate stirring will lead to a low interfacial area between the organic substrate and the aqueous NaOH, resulting in a slow and incomplete reaction. Use a high-torque mechanical stirrer.
Formation of Isomeric Impurities in Step 1 High Reaction Temperature: Temperatures significantly above 60-80°C can provide enough energy to overcome the activation barrier for the hydrolysis of the second chlorine atom, leading to the formation of 2-nitro-4-chlorophenol's di-hydroxy analog. Precise temperature control is essential.[3]
No Reaction or Very Low Conversion in Step 2 (Iodination) Inactive Iodinating Agent: Elemental iodine (I₂) itself is a weak electrophile. An oxidizing agent is required to generate a more reactive iodine species. Ensure that your hydrogen peroxide is not old or decomposed.[5][6] Deactivated Ring: The combination of a nitro group and a chlorine atom deactivates the aromatic ring towards electrophilic substitution, even with the activating hydroxyl group. A higher reaction temperature or a slightly longer reaction time may be necessary.
Multiple Spots on TLC after Iodination (Di-iodination) Excess Iodine: Using a large excess of the iodinating reagent can lead to a second iodination at the C6 position. Use a stoichiometry of I₂ close to 1:1 with the substrate. High Reactivity: Phenols are highly activated. If the reaction is too vigorous, di-substitution can occur even with correct stoichiometry. Consider running the reaction at a lower temperature for a longer period to improve selectivity.
Difficulty in Purifying the Final Product Colored Impurities: Nitrophenols are often contaminated with colored byproducts. During recrystallization, consider adding a small amount of activated charcoal to the hot solution to adsorb these impurities.[7][8] Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize. Acidic Nature: The product is a phenol and is acidic. Purification can sometimes be achieved by dissolving the crude product in a weak base (like sodium bicarbonate solution), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.
FAQ: Why is DMSO used in Step 1? DMSO is an aprotic polar solvent. It excels at solvating the sodium cation (Na⁺) from NaOH, which "frees" the hydroxide anion (OH⁻), making it a much stronger nucleophile. This significantly accelerates the SNAr reaction compared to protic solvents.[3]
FAQ: What are the main safety concerns? Corrosives: Both NaOH and HCl are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Toxic Reagents: 2,4-dichloronitrobenzene is toxic and an irritant. Handle it in a well-ventilated fume hood. Oxidizers: Hydrogen peroxide is a strong oxidizer. Avoid contact with flammable materials.
FAQ: How can I confirm the final product's structure? Standard analytical techniques should be used: ¹H NMR: To confirm the substitution pattern. You should see two doublets in the aromatic region. ¹³C NMR: To count the number of unique carbons. Mass Spectrometry: To confirm the molecular weight and isotopic pattern for one chlorine and one iodine atom. Melting Point: To assess purity. A sharp melting point indicates high purity.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp.TimeExpected Yield
1 2,4-Dichloronitrobenzene50% NaOH (aq)DMSO60°C22 h~85-95%
2 5-Chloro-2-nitrophenolI₂, H₂O₂Water / Ethanol80-90°C2-4 h~70-85%

References

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  • "2-amino-4-nitrophenol", Organic Syntheses Procedure. [Link]

  • CN103130657A, "Synthetic method of 2-chloro-4-aminophenol", Google P
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  • "Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry", MDPI. [Link]

  • CN102936223A, "Synthesis method and purification method of 5-iodo-2-methylbenzimidazole", Google P
  • "5-Chloro-4-methyl-2-nitrophenol", PubChem. [Link]

  • CN110590652B, "Synthesis method of 2-amino-5-iodopyridine", Google P
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  • "Can you tell the order of acidic strength of para halogen substituted phenols?", Quora. [Link]

  • "Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions", Indian Academy of Sciences. [Link]

  • US3283011A, "Preparation of nitrophenols", Google P
  • "Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium", PubMed. [Link]

  • "4-Chloro-3-nitrophenol", PubChem. [Link]

  • "Problem in chalcone synthesis", ResearchGate. [Link]

  • "Chemical Properties of 4-Chloro-3-nitrophenol (CAS 610-78-6)", Cheméo. [Link]

  • "The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production", National Institutes of Health. [Link]

  • "Iodination of phenol", Technical University of Denmark. [Link]

  • "Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts", MDPI. [Link]

  • "Why is the order of acidity in the halophenols of meta, ortho, and para?", Quora. [Link]

  • "Chromatogram for nitration of substituted phenol (4-chlorophenol) with 32.5% HNO 3 at 24", ResearchGate. [Link]

  • "A kind of synthetic method of 2-chloro-5-iodobenzoic acid", Eureka | Patsnap. [Link]

  • "4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines", ChemAnalyst. [Link]

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Technical Support Center: Purification of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-4-iodo-2-nitrophenol. This resource is designed for researchers and drug development professionals to address common challenges and provide robust, field-tested methodologies for obtaining this compound in high purity. As Senior Application Scientists, we understand that purification is often the most critical and challenging step in a synthesis. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities typically originate from the synthetic route, most commonly the nitration of 4-chloro-2-iodophenol. Key impurities to anticipate include:

  • Unreacted Starting Material: Residual 4-chloro-2-iodophenol.

  • Positional Isomers: Nitration can potentially occur at other positions on the aromatic ring, leading to isomers that may have very similar physical properties, making them difficult to separate.

  • Di-nitrated Byproducts: If the reaction conditions are too harsh, dinitration can occur, adding a second nitro group to the ring.[1]

  • Process-Related Impurities: Residual acids (from nitration) or solvents used in the synthesis and workup.

Q2: Which primary purification techniques are recommended for this compound?

A2: The two most effective and widely used techniques for purifying substituted nitrophenols are recrystallization and column chromatography.[2]

  • Recrystallization is ideal for large-scale purification when a suitable solvent system can be identified that solubilizes the target compound at high temperatures but not at low temperatures, while impurities remain soluble or insoluble throughout the process.[3]

  • Column Chromatography offers higher resolution and is excellent for separating compounds with similar polarities, such as positional isomers, which are often difficult to remove via recrystallization.[4][5]

Q3: How do I decide between recrystallization and column chromatography?

A3: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.

ConsiderationRecrystallization is Preferred When...Column Chromatography is Preferred When...
Scale Purifying larger quantities (>5 g).Purifying smaller quantities (<5 g) or during methods development.
Impurities Impurities have significantly different solubility profiles from the product.Impurities are close in polarity to the product (e.g., isomers).[1]
Purity Target A moderate to high level of purity is sufficient.The highest possible purity is required for downstream applications.
Speed & Cost The process is generally faster, less solvent-intensive, and cheaper for bulk material.The process is more time-consuming and requires significant amounts of solvent and silica gel.[5]

Q4: How can I effectively assess the purity of my final product?

A4: A multi-technique approach is recommended.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a solvent system for column chromatography. A single spot on a TLC plate run in multiple solvent systems is a good indicator of purity.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column is often a good starting point for nitrophenol compounds.[6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities, even at low levels.

Experimental Protocols & Methodologies

Protocol 1: Recrystallization

Recrystallization purifies solid compounds by leveraging differences in solubility.[3] The ideal solvent will dissolve the compound completely when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (see Table 2) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored from persistent impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.[7][8]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System Rationale & Use Case
Ethanol/Water Good for polar compounds. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy (cloud point), then add a drop or two of ethanol to clarify and cool.
Toluene or Xylene Good for moderately polar compounds. These higher-boiling aromatic solvents can be effective but require careful handling.

| Hexane/Ethyl Acetate | A common non-polar/polar mixture. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until the cloud point is reached. |

Protocol 2: Flash Column Chromatography

This technique uses air pressure to force the solvent through the column more quickly, providing a rapid and efficient separation based on the differential adsorption of compounds to a solid stationary phase.[4][9]

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value between 0.25 and 0.40. The Rf (retention factor) indicates how far a compound travels up the plate; a lower Rf value corresponds to a more polar compound.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent (mobile phase).[10]

    • Pour the slurry into the column and use gentle tapping or air pressure to pack the gel evenly, avoiding air bubbles. Add another layer of sand on top to protect the silica bed.[9]

  • Sample Loading:

    • Dissolve your crude product in the absolute minimum amount of solvent (ideally the eluent or a slightly more polar solvent like dichloromethane).[9]

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Alternatively, for compounds with low solubility, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure to begin elution.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain your purified product. Combine the pure fractions, and remove the solvent using a rotary evaporator.

Table 2: Typical Column Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard choice for separating moderately polar organic compounds.[4]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Hexane Start with a low polarity mixture (e.g., 5% EtOAc in Hexane) and gradually increase polarity if needed (gradient elution).

| Sample Load | 1g of crude per 25-50g of silica | A lower ratio (e.g., 1:100) provides better separation for difficult mixtures. |

Troubleshooting Guide

Q5: My yield is very low after recrystallization. What went wrong?

A5: This is a common issue with several potential causes:

  • Too much solvent was used: This keeps a significant portion of your product dissolved even after cooling.

    • Solution: Try to concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to recover a second crop of crystals. For future attempts, use less solvent during the initial dissolution step.

  • Premature crystallization: The product crystallized in the filter funnel during hot filtration.

    • Solution: Ensure your flask, funnel, and filter paper are pre-heated. Add a small amount of extra hot solvent just before filtering.

  • The compound is too soluble in the chosen solvent: Even when cold, the solvent keeps the product in solution.

    • Solution: Re-evaluate your solvent choice. A two-solvent system (where the compound is soluble in one but insoluble in the other) is often effective for fine-tuning solubility.[3]

Q6: I'm getting an oil instead of crystals during recrystallization ("oiling out"). How can I fix this?

A6: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.

  • Solution 1: Use more solvent. This lowers the saturation temperature. Re-heat the oiled solution until it is homogeneous again, add more solvent, and cool slowly.

  • Solution 2: Lower the boiling point of the solvent system. If using a high-boiling solvent, switch to a lower-boiling one. If using a co-solvent system, increase the proportion of the lower-boiling solvent.

  • Solution 3: Induce crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

Q7: My compounds are not separating well on the column. The TLC shows overlapping spots in my fractions.

A7: This indicates that the chosen solvent system does not provide enough resolution.

  • Solution 1: Decrease eluent polarity. If your Rf value was too high (>0.4), the compounds are moving too quickly. Reduce the amount of the polar solvent (e.g., move from 10% to 5% ethyl acetate in hexane). This will increase the interaction with the silica gel and improve separation.[1]

  • Solution 2: Change the solvent system. Sometimes, a different combination of solvents can provide unique selectivity. For example, substituting ethyl acetate with dichloromethane might alter the separation profile.

  • Solution 3: Improve your technique. Ensure the initial sample band loaded onto the column is as narrow and concentrated as possible. A diffuse starting band will lead to broad, overlapping bands during elution.[9][10]

Q8: I suspect my compound is decomposing on the silica gel column. What should I do?

A8: Phenolic compounds can be acidic and may interact strongly or even decompose on standard silica gel.

  • Solution 1: Deactivate the silica. Add a small amount of a base, like triethylamine (~0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel, preventing decomposition and reducing "tailing" of spots on TLC.[11]

  • Solution 2: Use a different stationary phase. Consider using alumina (basic or neutral) instead of silica gel. Perform TLC on alumina plates first to see if separation is viable.

  • Solution 3: Work quickly. Do not let the compound sit on the column for an extended period. Use flash chromatography to minimize the contact time between the compound and the stationary phase.

Visualized Workflows

Purification_Workflow crude Crude Product check_purity Assess Purity (TLC) crude->check_purity recrystallization Recrystallization check_purity->recrystallization Impurities have different polarity column Column Chromatography check_purity->column Impurities have similar polarity analyze Analyze Purity (TLC, MP, NMR) recrystallization->analyze column->analyze final_product Pure Product analyze->final_product

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting_Recrystallization start Recrystallization Attempt outcome What is the result? start->outcome oil Product 'Oiled Out' outcome->oil Liquid forms low_yield Low or No Crystals outcome->low_yield Poor recovery impure Crystals are Impure outcome->impure Purity unsatisfactory solution_oil Re-heat, add more solvent, or change solvent system oil->solution_oil solution_yield Use less solvent, cool slower, or try co-solvent low_yield->solution_yield solution_impure Re-crystallize or move to chromatography impure->solution_impure

Sources

Technical Support Center: Synthesis of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-iodo-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your synthetic protocols.

I. Synthetic Strategies and Key Challenges

The synthesis of this compound can be approached via two primary routes, each presenting a unique set of challenges and potential side reactions.

Route A: Iodination of 5-Chloro-2-nitrophenol This pathway involves the electrophilic iodination of the commercially available 5-chloro-2-nitrophenol. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity.

Route B: Nitration of 4-Chloro-3-iodophenol This alternative strategy involves the nitration of a chloro-iodophenol precursor. The success of this route hinges on controlling the nitration conditions to favor the desired isomer and prevent unwanted side reactions.

Below, we address specific issues you may encounter, organized in a question-and-answer format, to provide clear and actionable guidance.

II. Troubleshooting Guide & FAQs

Issue 1: Low Yield and Presence of Dark, Tarry Impurities

Q1: My reaction mixture has turned dark brown/black, and the yield of the desired this compound is significantly lower than expected. What is the likely cause and how can I mitigate this?

A1: The formation of dark, tarry substances is a common pitfall in reactions involving nitrophenols, often indicative of oxidative side reactions.[1] Phenols are susceptible to oxidation, and this is exacerbated by the presence of oxidizing agents or harsh reaction conditions.

Causality and Mechanistic Insight: The hydroxyl group of the phenol makes the aromatic ring highly electron-rich and thus susceptible to oxidation. In the presence of an iodinating agent, which can have oxidizing properties, or during nitration with strong acids, the phenol can be oxidized to form highly colored and complex polymeric materials.[2][3][4]

Troubleshooting & Optimization:

  • Milder Iodinating Reagents: When following Route A, consider using N-iodosuccinimide (NIS) as the iodine source.[5] NIS is a milder electrophilic iodinating agent compared to harsher alternatives and can reduce the extent of oxidative side reactions.

  • Control of Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of reagents and the reaction period. This is particularly critical during nitration (Route B) to minimize the oxidative potential of the nitrating mixture.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation of the phenolic substrate.

  • Use of Scavengers: In some cases, the addition of a radical scavenger may help to suppress oxidative polymerization, although this should be carefully evaluated for compatibility with your reaction conditions.

Issue 2: Formation of Multiple Products and Isomeric Impurities

Q2: My post-reaction analysis (TLC, HPLC, NMR) shows the presence of multiple spots/peaks, suggesting the formation of isomers or poly-substituted products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products is typically due to a lack of regioselectivity in the electrophilic substitution step (either iodination or nitration) or due to over-substitution (polyiodination or dinitration).

Causality and Mechanistic Insight: The hydroxyl (-OH), nitro (-NO2), and chloro (-Cl) groups on the aromatic ring exert directing effects on incoming electrophiles. The powerful activating and ortho-, para-directing effect of the hydroxyl group can sometimes lead to substitution at multiple available positions if the reaction is not carefully controlled.[6]

Troubleshooting & Optimization:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use of a large excess of the iodinating or nitrating agent can lead to di-iodination or di-nitration. A slight excess (e.g., 1.1 equivalents) of the electrophile is often sufficient to drive the reaction to completion without promoting multiple substitutions.

  • Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-substituted byproducts. Lowering the reaction temperature can also enhance selectivity.

  • Choice of Solvent: The solvent can influence the reactivity and selectivity of the reaction. For iodination, polar aprotic solvents are often employed. For nitration, the use of sulfuric acid as a catalyst is common, but the concentration should be carefully controlled.

Table 1: Directing Effects of Substituents

SubstituentPosition on RingEffect on ReactivityDirecting Influence
-OH1ActivatingOrtho, Para
-NO22DeactivatingMeta
-Cl5DeactivatingOrtho, Para
-I4DeactivatingOrtho, Para
Issue 3: Incomplete Reaction and Recovery of Starting Material

Q3: I am consistently recovering a significant amount of my starting material (either 5-chloro-2-nitrophenol or 4-chloro-3-iodophenol). What adjustments can I make to drive the reaction to completion?

A3: Incomplete conversion can be attributed to several factors, including insufficient reactivity of the electrophile, deactivation of the substrate, or suboptimal reaction conditions.

Causality and Mechanistic Insight: The aromatic ring in both potential starting materials is substituted with electron-withdrawing groups (-NO2, -Cl, -I), which deactivate the ring towards electrophilic aromatic substitution.[6] Overcoming this deactivation requires carefully optimized reaction conditions.

Troubleshooting & Optimization:

  • Activation of the Iodinating Agent: For Route A, if using molecular iodine (I2), the addition of an oxidizing agent (e.g., hydrogen peroxide) can generate a more potent iodinating species in situ.[5][7]

  • Catalyst Choice for Nitration: In Route B, the use of a strong acid catalyst like sulfuric acid is essential for the formation of the nitronium ion (NO2+), the active electrophile in nitration.[8][9][10] Ensure the sulfuric acid is of high purity and appropriate concentration.

  • Increased Reaction Time/Temperature: While high temperatures should generally be avoided, a modest increase in temperature or a longer reaction time may be necessary to achieve full conversion. Monitor the reaction closely to avoid the onset of side reactions.

  • Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous (where necessary), as impurities can interfere with the reaction.

III. Experimental Protocols

Protocol 1: Iodination of 5-Chloro-2-nitrophenol (Route A)

This protocol provides a starting point for the synthesis of this compound via iodination.

Materials:

  • 5-Chloro-2-nitrophenol

  • N-Iodosuccinimide (NIS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate solution (10% w/v)

  • Dichloromethane (DCM)

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-nitrophenol (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).

  • Wash the combined organic layers with 10% sodium thiosulfate solution to quench any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualization of Reaction Pathways

Diagram 1: Synthetic Routes to this compound

Synthesis_Pathways cluster_route_a Route A: Iodination cluster_route_b Route B: Nitration 5-Chloro-2-nitrophenol 5-Chloro-2-nitrophenol This compound This compound 5-Chloro-2-nitrophenol->this compound Iodination (e.g., NIS) 4-Chloro-3-iodophenol 4-Chloro-3-iodophenol 4-Chloro-3-iodophenol->this compound Nitration (HNO3, H2SO4) Low_Yield_Troubleshooting Low Yield Low Yield Dark/Tarry Impurities Dark/Tarry Impurities Low Yield->Dark/Tarry Impurities Observe Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Observe Oxidative Side Reactions Oxidative Side Reactions Dark/Tarry Impurities->Oxidative Side Reactions Indicates Insufficient Electrophile Reactivity Insufficient Electrophile Reactivity Incomplete Reaction->Insufficient Electrophile Reactivity Cause Milder Reagents Milder Reagents Oxidative Side Reactions->Milder Reagents Solution Lower Temperature Lower Temperature Oxidative Side Reactions->Lower Temperature Solution Inert Atmosphere Inert Atmosphere Oxidative Side Reactions->Inert Atmosphere Solution Activate Iodinating Agent Activate Iodinating Agent Insufficient Electrophile Reactivity->Activate Iodinating Agent Solution Use Stronger Nitrating Conditions Use Stronger Nitrating Conditions Insufficient Electrophile Reactivity->Use Stronger Nitrating Conditions Solution

Sources

optimizing reaction conditions for 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to , presented by the BenchChem Technical Support Center.

Introduction

5-Chloro-4-iodo-2-nitrophenol is a highly substituted aromatic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups alongside a phenolic hydroxyl group, makes it a versatile building block. However, the synthesis of this molecule is not trivial and presents challenges in controlling regioselectivity and minimizing side-product formation.

This technical guide, structured as a series of frequently asked questions and troubleshooting protocols, serves as a comprehensive resource for researchers. It is designed to provide not just procedural steps but also the underlying chemical principles to empower scientists to optimize reaction conditions, troubleshoot common issues, and ensure the synthesis of high-purity this compound.

Proposed Synthetic Pathway: An Overview

The most logical and controllable synthetic route to this compound is the regioselective nitration of a suitable precursor. Due to the strong ortho-, para- directing and activating nature of the hydroxyl group, starting with 4-chloro-3-iodophenol is the most promising strategy. The hydroxyl group will strongly direct the incoming nitro group to the position ortho to it, leading to the desired product.

G cluster_0 Proposed Synthesis Route Start 4-Chloro-3-iodophenol Reagent Nitrating Agent (e.g., HNO₃ / H₂SO₄ or NaNO₂) Start->Reagent Nitration Product This compound Reagent->Product Workup Reaction Quench, Extraction & Purification Product->Workup Isolation

Caption: Proposed synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. A systematic approach is essential for diagnosis and optimization.

  • Incomplete Reaction: The reaction may not be running to completion.

    • Causality: Insufficient reaction time, low temperature, or inadequate activation by the catalyst can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or HPLC. A well-defined TLC protocol is provided below. If the starting material is still present after the initially planned time, consider extending the reaction duration or slightly increasing the temperature (e.g., from 0 °C to 5-10 °C), but be cautious of side product formation.

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and isolation phases.

    • Causality: this compound, being a phenol, is acidic and can deprotonate to its phenoxide salt in basic or even neutral aqueous solutions. This salt is highly water-soluble and will be lost in the aqueous layer during extraction with an organic solvent.

    • Solution: Ensure the aqueous layer is sufficiently acidified (pH ~2-3) with an acid like 3M HCl before extraction. This keeps the product in its protonated, less polar form, maximizing its partitioning into the organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple extractions (3x) with smaller volumes of solvent for higher efficiency.

  • Side Product Formation: Competing reactions can consume the starting material or product.

    • Causality: Over-nitration (dinitration) or oxidation of the phenol ring can occur if the reaction conditions are too harsh (e.g., high concentration of nitrating agent, elevated temperatures).

    • Solution: Maintain strict temperature control, ideally between 0-5 °C, using an ice-salt bath. The nitrating agent should be added slowly and dropwise to the solution of the phenol to avoid localized high concentrations and control the reaction exotherm.

G cluster_workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Check_Workup Review Workup Protocol (Check pH Before Extraction) Check_Completion->Check_Workup Yes Incomplete Extend Reaction Time or Slightly Increase Temp Check_Completion->Incomplete No Check_Side_Products Analyze Crude Product for Side Products (NMR/MS) Check_Workup->Check_Side_Products Yes Workup_Loss Acidify to pH 2-3 Before Extraction Check_Workup->Workup_Loss No Side_Products Decrease Temperature, Add Nitrating Agent Slower Check_Side_Products->Side_Products Yes Success Optimized Yield Check_Side_Products->Success No Incomplete->Success Workup_Loss->Success Side_Products->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing significant amounts of an impurity. How can I identify and minimize its formation?

A2: The most likely impurity is an undesired isomer formed during the nitration step.

  • Causality of Isomer Formation: While the hydroxyl group is a powerful ortho-, para- director, other substituents also exert an influence. The nitration of substituted phenols can sometimes yield a mixture of isomers.[1] For 4-chloro-3-iodophenol, nitration could potentially occur at the C6 position, leading to 5-chloro-6-iodo-2-nitrophenol, although this is less likely due to steric hindrance from the adjacent iodine atom.

  • Minimizing Isomer Formation:

    • Choice of Nitrating Agent: A milder nitrating agent can improve selectivity. Instead of a strong mixed acid (HNO₃/H₂SO₄), consider using sodium nitrite in the presence of an acid or employing conditions like sodium nitrite with tetrabutylammonium dichromate (TBAD) in a neutral, aprotic solvent like CH₂Cl₂, which can offer selective mononitration.[1]

    • Temperature Control: Lowering the reaction temperature (e.g., to -5 °C or 0 °C) is critical. It reduces the overall reaction rate, allowing the kinetic product (the desired C2 nitration) to form preferentially over the thermodynamically controlled or sterically less favored isomers.[2]

  • Identification: Use ¹H NMR spectroscopy on the crude product. The aromatic region will show distinct splitting patterns for different isomers. The desired product should have two aromatic protons that are meta to each other, appearing as doublets with a small coupling constant (J ≈ 2-3 Hz). An undesired isomer would exhibit a different pattern.

Q3: The final product is an oil and difficult to purify by recrystallization. What are my options?

A3: Obtaining an oily product is common for substituted nitrophenols. Several techniques can be employed for effective purification.

  • Convert to the Sodium Salt: This is a classic and highly effective technique.

    • Causality: The phenolic product is acidic and will react with a base like sodium hydroxide to form its sodium salt. This salt is typically a well-defined, crystalline solid that is soluble in water but insoluble in many organic solvents. Impurities, especially non-acidic ones, will remain in the organic phase.

    • Procedure: Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of 1M aqueous NaOH and stir vigorously. The sodium salt will often precipitate. Alternatively, extract the organic solution with aqueous NaOH. The aqueous layer containing the sodium salt can then be washed with a small amount of ether to remove residual non-acidic impurities. Finally, re-acidify the aqueous layer with cold 3M HCl to precipitate the pure phenolic product, which can then be filtered, washed with cold water, and dried.[3][4]

  • Column Chromatography: If salt formation is not effective, silica gel chromatography is the next step.

    • Solvent System: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The product is quite polar, so a gradient up to 80:20 or 70:30 Hexane:Ethyl Acetate may be necessary. Monitor the fractions by TLC.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a model based on established nitration procedures for substituted phenols and should be optimized for specific laboratory conditions.

Materials:

  • 4-Chloro-3-iodophenol

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • 3M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-3-iodophenol (1.0 eq) in DCM.

  • Cooling: Cool the flask to 0 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-chloro-3-iodophenol over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, pour the mixture slowly over a stirred beaker of crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (Hexane:EtOAc gradient) or by conversion to its sodium salt as described in Q3.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 80:20 Hexane:Ethyl Acetate.

  • Visualization: UV light (254 nm). The starting material and product are UV active.

  • Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate. The product should have a lower Rf value (be more polar) than the starting material. The reaction is complete when the SM spot in the RM lane has disappeared.

Data Presentation: Predicted Spectroscopic Data

For verification of the final product, comparison with expected spectroscopic data is essential. The following table provides predicted data based on the analysis of structurally similar compounds.[5][6]

Spectroscopic Data Predicted Values for this compound
¹H NMR (in CDCl₃, δ ppm)~10.5 (s, 1H, -OH), ~8.1 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H)
¹³C NMR (in CDCl₃, δ ppm)~155 (C-OH), ~140 (C-NO₂), ~138 (Ar-CH), ~130 (Ar-CH), ~125 (C-Cl), ~90 (C-I)
FT-IR (cm⁻¹)~3200-3400 (broad, O-H stretch), ~1530 & ~1340 (N-O stretch of NO₂), ~850 (C-I stretch), ~750 (C-Cl stretch)
Mass Spec (MS) Molecular Ion Peak [M]⁺ at m/z ≈ 299.45

References

  • Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. [Link]

  • National Institutes of Health (NIH). 5-Chloro-2-nitrophenol - PMC. [Link]

  • ResearchGate. Chromatogram for nitration of substituted phenol (4-chlorophenol) with 32.5% HNO3 at 24°. [Link]

  • Google Patents. US4310711A - Process for preparing 5-chloro-2-nitrophenol.
  • Google Patents.
  • Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. [Link]

  • PubChem. 5-Chloro-4-methyl-2-nitrophenol. [Link]

  • PubMed. 5-Chloro-2-nitro-phenol. [Link]

  • Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

Sources

Technical Support Center: 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-4-iodo-2-nitrophenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established chemical principles and data on structurally related molecules to address the specific stability challenges posed by this compound's unique combination of functional groups.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: My compound appears to degrade during my experiment, leading to inconsistent results or low yields. I observe a new, less polar spot on my TLC plate.

Probable Cause: The most significant liability of this compound is its sensitivity to light. The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to ultraviolet and even high-energy visible light (e.g., blue/violet wavelengths), leading to a process called deiodination.[1][2][3][4] This degradation replaces the iodine atom with a hydrogen atom from the solvent or other proton sources, yielding 5-Chloro-2-nitrophenol as the primary degradation product, which would appear as a new, likely less polar, spot in chromatographic analyses.

Solution: Strict adherence to photoprotective measures is critical.

Experimental Protocol: Handling Light-Sensitive Compounds [1][4][5]

  • Workspace Preparation:

    • Whenever possible, work in a fume hood with the sash lowered to minimize ambient light.

    • Dim or turn off overhead fluorescent lights. For necessary illumination, use red or yellow safelights, which emit lower-energy, longer-wavelength light.[1][3]

  • Glassware:

    • Use amber-colored glassware for all preparations and reactions.

    • Alternatively, wrap standard glassware (flasks, beakers, vials, separatory funnels, chromatography columns) thoroughly in aluminum foil.[5]

  • Reagent Handling:

    • Weigh the solid compound quickly to minimize light exposure.

    • Prepare solutions immediately before use. If a stock solution is required, store it in a foil-wrapped or amber vial at low temperature (-20°C is recommended).[1]

    • Ensure all solvents are degassed to remove dissolved oxygen, which can participate in radical side reactions following C-I bond cleavage.

  • Reaction Monitoring & Work-up:

    • Keep the reaction vessel protected from light at all times.

    • During work-up, protect separatory funnels and collection flasks with aluminum foil.

    • When performing column chromatography, wrap the column and collection tubes.

Issue 2: I'm running a reaction under basic conditions and observing the formation of multiple, more polar side products instead of my desired product.

Probable Cause: The aromatic ring of this compound is "activated" towards Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nitro group, being ortho and para to the halogen-substituted positions, significantly lowers the electron density of the ring. This makes the carbon atoms bearing the chloro and iodo groups susceptible to attack by nucleophiles.[6][7] Strong bases (like NaOH, RO⁻) or other nucleophiles can displace either the chloride or iodide ions.[6][8] The resulting hydroxylated or alkoxylated products are generally more polar.

Causality: The nitro group provides resonance stabilization to the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, which lowers the activation energy of the reaction and facilitates the substitution.[6][7]

Solution:

  • Use Non-Nucleophilic Bases: If a base is required simply to deprotonate the phenol or scavenge acid, use a sterically hindered, non-nucleophilic base such as proton sponge, DBU (1,8-Diazabicycloundec-7-ene), or DIPEA (N,N-Diisopropylethylamine).

  • Control Temperature: SNAr reactions are often temperature-dependent. Running the reaction at lower temperatures may suppress the unwanted substitution pathway.

  • pH Control: If possible, maintain the reaction medium at a neutral or slightly acidic pH to avoid generating potent nucleophiles from your reagents or solvents.

Diagrams of Key Mechanisms

photodegradation start This compound intermediate Aryl Radical + Iodine Radical start->intermediate hν (Light) C-I Bond Cleavage product 5-Chloro-2-nitrophenol (Deiodinated Product) intermediate->product H-atom abstraction (from solvent, etc.) snar_mechanism sub Aromatic Ring (Activated by -NO2) meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO2 group) sub->meisenheimer + Nu:⁻ (Slow Step) nuc Nu:⁻ (e.g., OH⁻, RO⁻) product Substituted Product meisenheimer->product Loss of Leaving Group (Fast Step) lg Leaving Group (Cl⁻ or I⁻) meisenheimer->lg

Sources

troubleshooting failed reactions with 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-4-iodo-2-nitrophenol (CAS No: 1037298-07-9). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot synthetic challenges involving this versatile, but electronically complex, building block. As Senior Application Scientists, we have consolidated field data and mechanistic insights to help you resolve common issues and optimize your reaction outcomes.

Overview of this compound

This compound is a multi-functionalized aromatic compound offering several reaction handles for molecular elaboration. Its reactivity is dictated by the interplay of its substituents:

  • Iodo Group (C4): The most labile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to the weak C-I bond.

  • Phenolic Hydroxyl Group (C1): An acidic proton that can be deprotonated to form a potent nucleophile for etherification (e.g., Williamson synthesis) or esterification.

  • Chloro Group (C5): Generally less reactive than the iodo group in cross-coupling but can be targeted under more forcing conditions or for nucleophilic aromatic substitution (SNAr).

  • Nitro Group (C2): A strong electron-withdrawing group that activates the ring for SNAr, increases the acidity of the phenol, and influences the regioselectivity of reactions.

This guide addresses failed reactions by categorizing them into frequently asked questions (FAQs) and detailed troubleshooting workflows.

Frequently Asked Questions (FAQs) - Starting Material & General Issues

Q1: My reaction is completely inert. I'm only recovering starting material. Where do I begin?

A1: An inert reaction points to a fundamental issue with one of three areas: the integrity of your starting material, the activity of your reagents/catalyst, or the reaction conditions themselves.

Initial Checks:

  • Starting Material Purity: Verify the purity of your this compound. Impurities can poison catalysts. Confirm its identity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals for similar nitrophenols are expected in the aromatic region (~7.0-8.2 ppm) and a broad singlet for the phenolic proton (~10.5 ppm).[1]

  • Reagent Quality: Ensure all reagents are fresh and properly handled. Palladium catalysts can degrade with improper storage.[2] Bases like potassium carbonate or cesium carbonate can be hygroscopic; use freshly dried base. Solvents must be anhydrous and degassed, especially for cross-coupling reactions.

  • Basic Conditions: Double-check calculations, concentrations, and temperature. Confirm that your stir plate or heating mantle is functioning correctly.

Below is a general workflow to diagnose an inert reaction.

G start Reaction Failed: Only Starting Material (SM) Recovered check_sm Step 1: Verify SM Integrity (NMR, LCMS, Melting Point) start->check_sm sm_ok SM is Pure check_sm->sm_ok  Pass sm_bad SM is Impure/Degraded check_sm->sm_bad  Fail check_reagents Step 2: Assess Reagent Quality sm_ok->check_reagents purify Purify SM (Recrystallization, Column) sm_bad->purify purify->start reagents_ok Reagents are Active/Pure check_reagents->reagents_ok  Pass reagents_bad Suspect Reagent Degradation (Catalyst, Base, Solvent) check_reagents->reagents_bad  Fail check_conditions Step 3: Re-evaluate Conditions reagents_ok->check_conditions replace_reagents Use Fresh Reagents (New Catalyst, Dry Base, Anhydrous/Degassed Solvent) reagents_bad->replace_reagents replace_reagents->start conditions_ok Conditions Match Literature check_conditions->conditions_ok  Pass conditions_bad Potential Setup Error check_conditions->conditions_bad  Fail optimize Proceed to Reaction Optimization conditions_ok->optimize re_setup Re-run with Strict Controls (Inert Atmosphere, Calibrated Temp) conditions_bad->re_setup re_setup->start

Caption: Initial troubleshooting workflow for inert reactions.

Q2: My starting material appears discolored (e.g., dark brown/tan). Is it still usable?

A2: Phenols, especially nitrophenols, can be sensitive to light and air, leading to the formation of colored impurities over time.[3][4] While slight discoloration may not always impact reactivity, significant darkening suggests degradation. It is highly recommended to purify the material before use, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to ensure reproducible results. Always store the compound in a tightly sealed container, protected from light.[3]

Troubleshooting Palladium Cross-Coupling Reactions (Suzuki, Sonogashira)

The carbon-iodine bond is the primary site for cross-coupling. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] Failure can occur at any of these stages.

G pd0 Pd(0)L (Active Catalyst) oa oa pd0->oa Ar-I pd2_complex Ar-Pd(II)-I(L) oa->pd2_complex fail1 Failure Point 1: Catalyst Decomposition (Formation of Pd Black) oa->fail1 transmetal Transmetalation (Base is Critical) pd2_complex->transmetal R-B(OR)2 pd2_r Ar-Pd(II)-R(L) transmetal->pd2_r fail2 Failure Point 2: Ineffective Base or Boronic Acid Decomposition transmetal->fail2 reductive Reductive Elimination pd2_r->reductive reductive->pd0 Cycle Regenerates product Ar-R (Product) reductive->product fail3 Failure Point 3: Bulky Ligands Inhibit Reductive Elimination reductive->fail3

Sources

Technical Support Center: Byproduct Analysis in Reactions of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-iodo-2-nitrophenol. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges associated with the synthesis and analysis of this highly functionalized aromatic intermediate. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, focusing on the causality behind byproduct formation and the logic of analytical method selection.

Introduction: The Chemistry of this compound

This compound is typically synthesized via the electrophilic nitration of 4-chloro-3-iodophenol. The directing effects of the hydroxyl (-OH), chloro (-Cl), and iodo (-I) substituents guide the incoming nitro (-NO2) group. While the strongly activating, ortho-, para-directing hydroxyl group is dominant, its directing influence to the positions ortho to it (positions 2 and 6) is sterically hindered by the adjacent iodine and chlorine atoms. The primary site of nitration becomes position 2, which is ortho to the hydroxyl group and meta to the halogens. However, the complex interplay of electronic and steric effects can lead to the formation of several challenging-to-separate byproducts. Understanding and controlling these side reactions is critical for achieving high purity and yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Multiple Spots on TLC / Peaks in HPLC Chromatogram with Similar Retention Times

Observation: Your analytical chromatogram (HPLC or TLC) shows the main product peak accompanied by one or more closely eluting impurity peaks.

Probable Cause: The most common reason for this observation is the formation of regioisomers during the nitration step. The electronic and steric influences of the substituents are not perfectly selective, leading to nitration at alternative positions on the aromatic ring.

Potential Byproducts:

  • Isomeric Nitration Products: Nitration at position 6 can yield 3-Chloro-4-iodo-6-nitrophenol .

  • Starting Material: Incomplete reaction will leave unreacted 4-chloro-3-iodophenol .

  • Di-nitrated Products: Overly harsh reaction conditions can lead to the introduction of a second nitro group.

Workflow for Identification and Resolution:

G A Observe Multiple Peaks in HPLC B Run HPLC with PDA Detector A->B C Compare UV-Vis Spectra B->C D Spectra Match? C->D E YES D->E  Identical Spectra F NO D->F  Different Spectra G Spike with Starting Material Standard E->G M Analyze via LC-MS F->M H Peak Area Increases? G->H I YES H->I J NO H->J K Impurity is Unreacted Starting Material I->K L Impurity is Isomer or Other Byproduct J->L O Optimize Reaction Conditions: - Lower Temperature - Slower Reagent Addition - Shorter Reaction Time K->O L->M N Confirm Mass of Impurity M->N P Optimize Purification: - Gradient Elution HPLC - Recrystallization N->P

Caption: Troubleshooting workflow for multiple peaks.

Recommended Solutions:

  • Confirm Isomer Formation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector. Isomers will likely have identical mass but distinct UV-Vis absorbance spectra, which a PDA detector can reveal.[1]

  • Identify Unreacted Starting Material: Spike a sample of your crude product with a small amount of the 4-chloro-3-iodophenol starting material. If the area of one of the impurity peaks increases, you have confirmed the presence of unreacted starting material.

  • Mass Spectrometry Analysis: Employ LC-MS to determine the mass-to-charge ratio (m/z) of the impurity peaks. Isomers will have the same m/z as the desired product (C6H3ClINO3, MW: 299.45 g/mol ).[2][3] Other byproducts will have different masses.

  • Reaction Optimization: To minimize isomer formation, reduce the reaction temperature, shorten the reaction time, or use a more selective nitrating agent. A slow, dropwise addition of the nitrating agent at low temperatures is crucial.

  • Purification Strategy: Isomers can be notoriously difficult to separate. A shallow gradient in reversed-phase HPLC or careful solvent selection for recrystallization may be required.

Issue 2: Appearance of a Byproduct with a Lower Molecular Weight

Observation: GC-MS or LC-MS analysis reveals a significant byproduct with a molecular weight corresponding to the loss of iodine (e.g., m/z around 173.55 for C6H4ClNO3).

Probable Cause: This indicates deiodination , where the C-I bond is cleaved and the iodine atom is replaced, most commonly by a hydrogen atom. This can occur via a reductive pathway or through ipso-substitution, particularly under harsh conditions. The resulting byproduct is 5-chloro-2-nitrophenol .[4]

Workflow for Mitigating Dehalogenation:

G cluster_reaction Reaction Pathway A 4-Chloro-3-iodophenol B Nitration (HNO3/H2SO4) A->B C This compound (Desired Product) B->C Main Path D Deiodination Side Reaction (Harsh Conditions) B->D Side Path E 5-Chloro-2-nitrophenol (Byproduct) D->E

Caption: Reaction pathways for desired product and deiodinated byproduct.

Recommended Solutions:

  • Milder Reaction Conditions: Avoid high temperatures and overly concentrated acids, which can promote deiodination.

  • Control Reductants: Ensure no unintended reducing agents are present in the reaction mixture.

  • Alternative Nitrating Agents: Consider using milder nitrating systems, such as nitric acid in acetic anhydride, if deiodination is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for routine purity analysis of this compound?

A1: For routine quality control and purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It offers excellent resolution, sensitivity, and reproducibility for quantifying the main component and known impurities.[5][6] An isocratic method can be developed for speed and simplicity once the impurity profile is well-characterized.

Q2: How can I definitively identify an unknown byproduct?

A2: A combination of techniques is required for unambiguous structure elucidation:

  • LC-MS/MS: Provides the molecular weight and fragmentation pattern of the unknown, offering initial structural clues.[7]

  • Preparative HPLC: Isolate a sufficient quantity of the impurity for further analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining the precise structure, including the substitution pattern on the aromatic ring.[8][9] The number of signals, their chemical shifts, and coupling constants are used to piece together the molecular structure.

Q3: My reaction mixture turns dark brown/black. What is causing this and how can I prevent it?

A3: Phenols are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. The formation of dark, often polymeric, materials is a common sign of decomposition or side reactions. To prevent this:

  • Maintain Low Temperatures: Perform the reaction at 0°C or below using an ice or ice/salt bath.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

  • Slow Reagent Addition: Add the nitrating agent very slowly with efficient stirring to dissipate heat and avoid localized areas of high concentration.

Q4: What are the expected ¹H NMR spectral features for the desired product, this compound?

A4: The ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆ should be relatively simple. You would expect to see:

  • A singlet for the proton at position 3 (H-3).

  • A singlet for the proton at position 6 (H-6).

  • A broad singlet for the hydroxyl proton (-OH), whose chemical shift is concentration and solvent-dependent. The absence of ortho or meta coupling for the aromatic protons is a key indicator of the 2,3,4,5-tetrasubstituted pattern. By contrast, an isomeric byproduct like 3-Chloro-4-iodo-6-nitrophenol would show two doublets in the aromatic region due to ortho coupling between H-2 and H-5.[8][10]

Data & Protocols

Table 1: Comparison of Analytical Techniques for Byproduct Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between liquid mobile and solid stationary phases.[11]Partitioning between gas mobile and solid/liquid stationary phases.[12]Nuclear spin transitions in a magnetic field.[9]
Best For Routine quantification, purity checks, isomer separation.[5]Identification of volatile byproducts, mass confirmation.Definitive structure elucidation of isolated compounds.[8]
Typical Detector PDA or UV-Vis.[5]Mass Spectrometer (MS), Flame Ionization (FID).[12]N/A
Sample Prep Dissolve in mobile phase, filter.[13]May require derivatization (e.g., silylation) for phenols.Dissolve in deuterated solvent.
Key Advantage Robust, highly quantitative, non-destructive.High sensitivity and structural information from fragmentation.Unambiguous structural information.
Limitation Requires reference standards for absolute identification.Not suitable for non-volatile or thermally labile compounds.Requires isolated, pure sample in milligram quantities.
Protocol 1: HPLC Method for Purity Analysis

This protocol is a starting point and should be optimized for your specific system and impurity profile.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 60% A / 40% B.

    • Linear gradient to 20% A / 80% B over 15 minutes.

    • Hold at 20% A / 80% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitor at 280 nm and 350 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

Protocol 2: Sample Preparation for GC-MS Analysis (Silylation)
  • Dry the Sample: Ensure the isolated crude product or impurity is completely dry. Water will react with the silylating agent.

  • Reaction: In a GC vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add Silylating Agent: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool to room temperature and inject an aliquot into the GC-MS. The trimethylsilyl (TMS) ether of the phenol is much more volatile and less polar, resulting in sharper peaks.

References

  • Supporting information for - The Royal Society of Chemistry . Provides general procedures and characterization data (¹H-NMR, ¹³C-NMR) for various phenol compounds, which is foundational for interpreting NMR spectra of new derivatives.

  • Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification - Benchchem . Offers a comparative overview of HPLC and GC methods for a structurally similar compound, providing a strong basis for method development.

  • ¹H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database . Shows a reference ¹H NMR spectrum for the related 4-Nitrophenol.

  • This compound | Matrix Scientific . A commercial source for the target compound, confirming its CAS number and availability.

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH . Details a validated isocratic RP-HPLC method for 4-nitrophenol, including sample preparation and mobile phase composition relevant to nitrophenol analysis.

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International . Describes the development of an isocratic HPLC method for various nitrophenols, which is applicable to the analysis of this compound.

  • HPLC-ED chromatograms of tested nitrophenols at different concentration (mmol L À1 ) - ResearchGate . Provides visual examples of HPLC chromatograms for nitrophenols, illustrating typical peak shapes and separation.

  • NMR Spectroscopy - MSU chemistry . An educational resource explaining the fundamental principles of NMR spectroscopy, crucial for understanding structural elucidation.

  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed . This paper discusses using diode array detection to resolve and quantify impurities in nitrophenol samples, a technique directly applicable to the topic.

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . Describes various analytical methods, including GC and HPLC, for nitroaromatic compounds.

  • US4310711A - Process for preparing 5-chloro-2-nitrophenol - Google Patents . Patent describing a synthesis method for a potential deiodinated byproduct, providing context on related chemistry.

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS . A relevant application note on using LC-MS/MS for analyzing halogenated nitroaromatic compounds in complex matrices.

  • This compound | 1037298-07-9 - ChemicalBook . Provides basic physicochemical data for the target compound.

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone . Discusses the degradation pathways of a related chloronitrophenol, which can inform potential byproducts from decomposition.

  • ¹H-NMR spectrum of 4-nitrophenol. | Download Scientific Diagram - ResearchGate . An example of an NMR spectrum for a related base structure, useful for comparison.

  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf . A general reference on the principles of various analytical techniques like HPLC and GC.

  • 5-Chloro-2-nitrophenol - PMC - NIH . Provides crystal structure information for a potential byproduct, confirming its structure.

  • This compound,(CAS# 1037298-07-9) - Sinfoo Biotech . A supplier link confirming the compound's identity and CAS number.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-iodo-2-nitrophenol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, a scalable protocol, and robust troubleshooting advice to navigate the complexities of this synthesis. Our approach is built on explaining the fundamental chemical principles behind each step, ensuring a reproducible and safe scale-up process.

Section 1: Synthesis Strategy & Rationale

The synthesis of this compound is a critical step for creating various high-value intermediates in the pharmaceutical and agrochemical industries[1]. A direct, single-step synthesis from a simple precursor is often complicated by issues of regioselectivity, leading to difficult-to-separate isomeric byproducts[2][3][4].

Our recommended and validated approach is a two-step pathway, beginning with the readily available 5-chloro-2-nitrophenol . The key transformation is the regioselective iodination at the C4 position.

Proposed Synthetic Pathway:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 5-Chloro-2-nitrophenol C This compound A->C Electrophilic Aromatic Substitution (Iodination) B Iodine (I₂) Hydrogen Peroxide (H₂O₂) Ethanol/Acetic Acid Reflux

Caption: Overall synthetic route for this compound.

Causality of Route Selection: The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution. The nitro (-NO₂) group is a strong deactivating, meta-directing group. In 5-chloro-2-nitrophenol, the positions ortho (C6) and para (C4) to the hydroxyl group are activated. However, the C6 position is sterically hindered by the adjacent nitro group. Therefore, the incoming electrophile (iodine) is strongly directed to the more accessible C4 position. This inherent electronic and steric bias makes the iodination of 5-chloro-2-nitrophenol a highly regioselective and logical choice for producing the desired isomer in high purity.

Section 2: Scalable Experimental Protocol

This protocol provides a detailed methodology for the synthesis. Quantities are provided for both a lab-scale and a pilot-scale batch.

Safety First: Working with nitrophenols requires stringent safety measures. These compounds can be toxic if inhaled, ingested, or absorbed through the skin[5]. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat[5].

Reagent & Equipment Data Table:

ParameterLab Scale (10 g)Pilot Scale (250 g)
Reactors 500 mL 3-neck round-bottom flask10 L jacketed glass reactor
Starting Material 5-Chloro-2-nitrophenol (10.0 g, 57.6 mmol)5-Chloro-2-nitrophenol (250.0 g, 1.44 mol)
Reagents Iodine (I₂) (15.3 g, 60.5 mmol)Iodine (I₂) (382.5 g, 1.51 mol)
30% Hydrogen Peroxide (H₂O₂) (6.5 mL, 63.4 mmol)30% Hydrogen Peroxide (H₂O₂) (163 mL, 1.58 mol)
Solvent Ethanol (150 mL)Ethanol (3.75 L)
Workup 10% Sodium Thiosulfate (aq.) (50 mL)10% Sodium Thiosulfate (aq.) (1.25 L)
Deionized Water (200 mL)Deionized Water (5.0 L)
Equipment Magnetic stirrer, reflux condenser, heating mantleOverhead stirrer, reflux condenser, heating/cooling circulator

Step-by-Step Methodology:

  • Reactor Setup & Reagent Charging:

    • To a clean, dry reactor equipped with an overhead stirrer, reflux condenser, and thermocouple, add 5-chloro-2-nitrophenol and ethanol.

    • Begin stirring to dissolve the starting material. The solution should be a clear, yellow color.

    • Add the solid iodine (I₂) to the solution. Stir for 10 minutes to ensure a homogenous slurry.

  • Initiation of Iodination:

    • Begin heating the reaction mixture to a gentle reflux (~78-80°C).

    • Once at reflux, begin the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) via an addition funnel. Causality: H₂O₂ acts as an in-situ oxidizing agent, converting I₂ to the highly electrophilic iodinating species (likely H₂OI⁺ or a related complex), which is necessary for the substitution reaction to proceed efficiently[6]. A slow addition rate is critical to control the exotherm and prevent runaway reactions.

  • Reaction Monitoring:

    • Maintain the reaction at reflux for 4-6 hours after the H₂O₂ addition is complete.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a lower Rf than the starting material. The reaction is considered complete when the starting material spot is no longer visible.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature. A solid precipitate of the product should form.

    • Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted iodine. The dark color of the solution will fade to a pale yellow.

    • Add deionized water to fully precipitate the product.

  • Isolation and Purification:

    • Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts and solvent.

    • For purification, recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture. If the product is highly colored, an activated carbon treatment can be employed during recrystallization to remove colored impurities[7][8].

    • Dry the purified, pale-yellow crystalline solid in a vacuum oven at 40-50°C to a constant weight.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.

G start Problem Encountered: Low Yield / Impurities q1 Is Starting Material (SM) consumed (by TLC)? start->q1 a1_yes SM Consumed q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2 Is product oily or difficult to crystallize? a1_yes->q2 sol_incomplete Solution: 1. Check H₂O₂ quality/conc. 2. Increase reaction time. 3. Ensure temp is at reflux. a1_no->sol_incomplete a2_yes Purification Issue q2->a2_yes Yes a2_no Side Reaction Issue q2->a2_no No sol_purification Solution: 1. Try different recrystallization solvent (e.g., Acetic Acid/Water). 2. Use seed crystal. 3. Purify via column chromatography. a2_yes->sol_purification sol_side_reaction Solution: 1. Check for di-iodination via LC-MS. 2. Lower reaction temperature. 3. Ensure slow H₂O₂ addition to avoid oxidation. a2_no->sol_side_reaction

Caption: A workflow for troubleshooting common synthesis issues.

Q: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What went wrong?

A: This points to an incomplete reaction.

  • Cause 1: Ineffective Oxidant. The hydrogen peroxide may have degraded. Use a fresh, properly stored bottle of H₂O₂ and verify its concentration.

  • Cause 2: Insufficient Reaction Time/Temperature. On a larger scale, heat transfer can be less efficient. Ensure the internal reaction temperature is consistently at reflux. If necessary, extend the reaction time and continue monitoring by TLC.

  • Cause 3: Incorrect Stoichiometry. Double-check the molar equivalents of iodine and hydrogen peroxide. A slight excess of both is typically required to drive the reaction to completion.

Q: The reaction turned into a dark, tarry mess, and I can't isolate a clean product. What happened?

A: Tar formation is usually a sign of oxidative degradation of the phenol.

  • Cause 1: Reaction Temperature Too High. While reflux is necessary, excessively high temperatures can promote side reactions. Ensure your temperature control is accurate.

  • Cause 2: Rapid Addition of Oxidant. Adding the hydrogen peroxide too quickly can create localized "hot spots" and cause over-oxidation. A slow, controlled addition is crucial for a clean reaction.

  • Cause 3: Impure Starting Material. Impurities in the 5-chloro-2-nitrophenol can act as catalysts for decomposition. Ensure the purity of your starting material is >98%.

Q: My final product is pure by NMR, but it's a dark brown color instead of pale yellow. How can I fix this?

A: This is likely due to trace, highly colored impurities.

  • Solution 1: Activated Carbon Treatment. During recrystallization, dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (typically 1-2% by weight), stir for 15-20 minutes, and then perform a hot filtration through a pad of celite to remove the carbon. This is very effective at adsorbing colored impurities[8].

  • Solution 2: Multiple Recrystallizations. Sometimes a second or third recrystallization is necessary to achieve the desired color and purity.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why is an in-situ oxidation of iodine used instead of a more direct iodinating agent like N-Iodosuccinimide (NIS)?

    • A: While NIS is an excellent lab-scale iodinating agent, the I₂/H₂O₂ system is often more cost-effective and atom-economical for large-scale synthesis. The byproducts are simply water and unreacted reagents that are easily quenched, simplifying the downstream purification process.

  • Q2: How critical is the pH of the reaction?

    • A: The reaction is typically run under neutral or slightly acidic conditions. Strongly basic conditions should be avoided as they would deprotonate the phenol to form a phenoxide. While the phenoxide ion is highly activated towards electrophilic substitution, it is also extremely susceptible to oxidation, which would lead to significant tar formation and low yields[9].

  • Q3: Can I use a different solvent?

    • A: Yes, other polar protic solvents like glacial acetic acid can be used. Acetic acid can sometimes improve the solubility of all components and may lead to a cleaner reaction profile. However, its higher boiling point and corrosive nature must be considered for scale-up. A solvent screen is recommended during process development.

  • Q4: What analytical methods are recommended for final product characterization?

    • A: For full characterization, a suite of analyses is recommended:

      • ¹H and ¹³C NMR: To confirm the structure and regiochemistry.

      • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (from chlorine).

      • FTIR: To identify key functional groups (-OH, -NO₂).

      • Melting Point: As a sharp melting point is a good indicator of purity.

References

  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents.
  • Preparation of 4-chloro-2-nitrophenol - PrepChem.com. Available at: [Link]

  • Synthesis of 4-chloro-2-nitrophenol - Sciencemadness.org. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available at: [Link]

  • The preparation method of 5-fluoro-2-nitrophenol - Patsnap. Available at: [Link]

  • 5-Chloro-2-nitrophenol - PMC - NIH. Available at: [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. Available at: [Link]

  • Alicyclobacillus acidoterrestris Eradication Strategies - MDPI. Available at: [Link]

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents.
  • US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents.
  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. Available at: [Link]

  • Order of acidic strength of para halogen substituted phenols - Quora. Available at: [Link]

  • US3283011A - Preparation of nitrophenols - Google Patents.
  • Chromatogram for nitration of substituted phenol (4-chlorophenol) - ResearchGate. Available at: [Link]

  • Problem in chalcone synthesis - ResearchGate. Available at: [Link]

  • A simple and efficient synthesis of rafoxanide - NIH. Available at: [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols - Arkat USA. Available at: [Link]

  • EP0211775A1 - Process for nitrating phenolic compounds - Google Patents.
  • The DARK Side of Total Synthesis - NIH. Available at: [Link]

  • m-NITROPHENOL - Organic Syntheses Procedure. Available at: [Link]

  • Iodination of phenol. Available at: [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Patsnap. Available at: [Link]

  • Abatement of Nitrophenol in Aqueous Solution - MDPI. Available at: [Link]

  • Why is the order of acidity in the halophenols of meta, ortho, and para? - Quora. Available at: [Link]

  • CN104262159A - Synthesis method of o-nitrophenol compounds - Google Patents.
  • Nitration of phenolic compounds - US4723043A - Google Patents.

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Technical Support Center: Catalyst Selection for Reactions Involving 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 5-Chloro-4-iodo-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during experimentation. The unique structural features of this substrate—a reactive carbon-iodine bond, a more robust carbon-chlorine bond, an electron-withdrawing nitro group, and an acidic phenol—present specific catalytic challenges and opportunities. This document provides a structured, question-and-answer-based approach to catalyst selection and reaction optimization.

Frequently Asked Questions: General Considerations

Q1: Which halogen on this compound is the primary site for cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is the overwhelmingly preferred site for catalytic activation in standard cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed oxidative addition, typically the rate-determining step, follows the general trend: I > Br > OTf > Cl.[1] The C-I bond is significantly weaker than the C-Cl bond, allowing for highly selective functionalization at the 4-position under carefully controlled conditions. Achieving a subsequent coupling at the C-Cl position is challenging and would require specialized, highly active catalyst systems and more forcing conditions.[1]

Q2: How do the nitro and phenol functional groups influence catalyst selection and reaction outcomes?

A2: The electron-withdrawing nitro group and the chlorine atom make the aromatic ring electron-deficient. This electronic property generally accelerates the oxidative addition step of the catalytic cycle, potentially allowing for milder reaction conditions compared to electron-rich aryl iodides.[1]

However, both groups can present challenges:

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the bases used in many coupling reactions. This necessitates the use of a sufficient excess of base to both deprotonate the phenol and participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki-Miyaura coupling).[2]

  • The Nitro Group: While generally stable under palladium-catalyzed cross-coupling conditions, the nitro group is susceptible to reduction. Care must be taken, especially when using reagents that can act as reducing agents or when reaction conditions are harsh. For Buchwald-Hartwig aminations, certain strong bases like KOtBu may be incompatible with nitro groups.[3]

Troubleshooting and Optimization Guides for Specific Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming aryl-aryl or aryl-vinyl bonds.

Q3: I am experiencing low to no yield in a Suzuki-Miyaura coupling with this compound. What are the critical parameters and how should I troubleshoot?

A3: Low conversion is a common issue that can often be resolved by systematically evaluating the catalyst system and reaction conditions.

Initial Catalyst System Recommendation: A reliable starting point involves a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. These systems are adept at promoting both the oxidative addition and the challenging reductive elimination steps.

ComponentRecommended Starting PointRationale
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald PrecatalystPrecatalysts ensure the efficient generation of the active Pd(0) species, improving reproducibility.[4][5]
Ligand SPhos, XPhos, or RuPhosBulky biarylphosphine ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate reductive elimination.[5]
Base K₃PO₄ or Cs₂CO₃ (≥3 equivalents)A strong, soluble base is crucial for activating the boronic acid for transmetalation.[2][6] At least 3 equivalents are recommended to account for the acidic phenol.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1 ratio), Toluene, or DMFThe solvent must solubilize the reagents. A small amount of water is often beneficial for Suzuki couplings.[1]
Temperature 80–110 °CHeating is typically required to drive the reaction to completion.

Troubleshooting Workflow:

Below is a logical workflow for diagnosing a failed Suzuki-Miyaura coupling.

G cluster_reagents Reagent Integrity cluster_catalyst Catalyst Activity start Low/No Product Yield reagent_check Verify Reagent Quality - Anhydrous Solvent? - Pure Base? - Boronic Acid Integrity? start->reagent_check Step 1 catalyst_check Assess Catalyst System - Active Precatalyst? - Appropriate Ligand? - Correct Pd:Ligand Ratio? reagent_check->catalyst_check If Reagents OK conditions_check Evaluate Reaction Conditions - Inert Atmosphere? - Sufficient Temperature? - Vigorous Stirring? catalyst_check->conditions_check If Catalyst OK side_reactions Analyze for Side Products - Homocoupling? - Dehalogenation? - Protodeborylation? conditions_check->side_reactions If Conditions OK optimize Systematic Optimization - Screen Ligands (e.g., SPhos, XPhos) - Screen Bases (K₃PO₄, Cs₂CO₃) - Increase Temperature side_reactions->optimize If Issue Persists reagent_note Boronic acids can degrade (protodeborylation). Use fresh or consider a pinacol ester. catalyst_note Use of modern precatalysts (e.g., Buchwald G3) is highly recommended over simple Pd salts.

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Experimental Protocol (General Starting Point):

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.03 mmol, 1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1][7]

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL).

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling: C-C Bond Formation

This reaction is used to couple terminal alkynes with aryl halides.

Q4: My Sonogashira coupling is not working. Is a copper co-catalyst necessary and what are the common pitfalls?

A4: The classic Sonogashira coupling employs both a palladium catalyst and a copper(I) co-catalyst.[8][9] The copper is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Common Issues & Solutions:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a primary side reaction, often promoted by the copper catalyst in the presence of oxygen.

    • Solution: Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Degas all solvents and reagents thoroughly. Running the reaction under a positive pressure of an inert gas is critical.[7]

  • Catalyst Deactivation: The catalyst system can be sensitive.

    • Solution: Use a reliable palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.[8][10] Ensure the amine base (e.g., NEt₃, DIPEA) is pure and dry.

  • Low Reactivity: If the reaction is sluggish, catalyst and ligand choice is key.

    • Solution: For challenging substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalytic turnover.[10] While classic conditions use PPh₃, ligands like P(t-Bu)₃ can be more effective.[9]

Copper-Free Sonogashira: Copper can sometimes be detrimental, especially with sensitive substrates. Copper-free variants are effective and avoid the primary cause of alkyne homocoupling.[11] These reactions typically require a slightly higher catalyst loading and a different base, such as piperidine or pyrrolidine.[10]

Recommended Catalyst Systems:

SystemPd CatalystCo-Catalyst / AdditiveBaseSolvent
Classic PdCl₂(PPh₃)₂ (1-3 mol%)CuI (2-5 mol%)NEt₃ or DIPEATHF or DMF
Copper-Free Pd(OAc)₂ / Ligand* (2-5 mol%)NonePiperidine or K₂CO₃Toluene or DMF
*Ligand can be PPh₃, P(t-Bu)₃, or a specialized ligand like SPhos.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction allows for the synthesis of aryl amines from aryl halides. It is highly dependent on the choice of ligand and a strong, non-nucleophilic base.

Q5: I am attempting a Buchwald-Hartwig amination. Which generation of ligand is suitable, and why is the base so critical?

A5: The success of a Buchwald-Hartwig amination hinges on using a catalyst system that can facilitate the challenging C-N reductive elimination step. This requires specialized, bulky, electron-rich ligands.

Ligand Selection: For a substrate like this compound, a "second-generation" or newer biarylphosphine ligand is essential. First-generation ligands like PPh₃ or even bidentate ligands like BINAP and DPEPhos are often not effective enough.[12]

  • Recommended Ligands: BrettPhos, RuPhos, or XPhos. These ligands possess the steric bulk and electron-donating properties to stabilize the palladium center and promote the crucial reductive elimination step.

Base Selection: The base deprotonates the amine, allowing it to coordinate to the palladium center. A strong, non-nucleophilic base is required.[13]

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).

  • Caution: Strong bases like NaOtBu can be incompatible with certain functional groups, such as esters or nitro groups, potentially leading to side reactions.[3] For this substrate, the milder K₃PO₄ should be screened first.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) Active Catalyst OAC Oxidative Addition (Ar-I Bond Cleavage) Pd0->OAC PdII L(Ar)Pd(II)-I Complex OAC->PdII Amine_Coord Amine Coordination & Deprotonation (Base is Critical) PdII->Amine_Coord Amide_Complex L(Ar)Pd(II)-NR₂ Amido Complex Amine_Coord->Amide_Complex RE Reductive Elimination (C-N Bond Formation) *Bulky Ligand is Key* Amide_Complex->RE RE->Pd0 Regenerates Catalyst Product Ar-NR₂ Product RE->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Ullmann Condensation: C-O, C-N, and C-S Bond Formation

The Ullmann reaction is a copper-catalyzed alternative to palladium-based methods.

Q6: When should I consider an Ullmann condensation over a palladium-catalyzed reaction?

A6: While palladium-catalyzed reactions are often preferred for their milder conditions and broader scope, the Ullmann condensation is a valuable alternative, particularly for:

  • C-O Ether Synthesis: The Ullmann ether synthesis is a classic method for coupling aryl halides with alcohols or phenols.[14]

  • Cost-Effectiveness: Copper catalysts are significantly less expensive than palladium catalysts.[15]

  • Different Selectivity: In complex molecules, a copper catalyst may offer different chemoselectivity compared to palladium.

Traditional vs. Modern Ullmann Reactions:

  • Traditional: Required harsh conditions (high temperatures >200 °C) and stoichiometric amounts of copper powder.[14][16]

  • Modern: Employ catalytic amounts of a soluble copper(I) source (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline, L-proline, or diamines) under much milder conditions (often 80-130 °C).[14][17]

For forming a C-O bond with this compound, a modern Ullmann condensation using CuI, a ligand like L-proline, and a base like K₂CO₃ in a polar aprotic solvent like DMSO or DMF would be a logical approach.

Selective Nitro Group Reduction

Transforming the nitro group into an amine is a common synthetic step. The challenge is to achieve this without affecting the C-I and C-Cl bonds.

Q7: How can I selectively reduce the nitro group on the coupled product without causing dehalogenation?

A7: Catalytic hydrogenation with H₂ and Pd/C is a very common method for nitro reduction, but it is notorious for causing dehalogenation of aryl halides, especially iodides and bromides.[18] Therefore, alternative, more chemoselective methods are strongly recommended.

Recommended Chemoselective Reduction Methods:

ReagentConditionsAdvantages & Considerations
Iron (Fe) powder Acetic Acid (AcOH) or NH₄Cl, refluxA classic, inexpensive, and reliable method for reducing nitro groups while leaving most other functional groups, including halogens, intact.[18][19]
Tin(II) Chloride (SnCl₂) HCl in Ethanol or Ethyl AcetateA mild and effective method that is highly selective for the nitro group.[18]
Sodium Dithionite (Na₂S₂O₄) H₂O/THF or H₂O/MeOHWorks well for many substrates under aqueous conditions.
Raney Nickel (Ra-Ni) H₂ (low pressure) or Hydrazine (transfer hydrogenation)Raney Nickel is often used specifically to avoid dehalogenation of aryl chlorides and bromides, making it a good candidate.[18]

Starting Protocol (Fe/AcOH):

  • Suspend the nitro-containing substrate (1.0 mmol) and fine iron powder (5.0 mmol) in glacial acetic acid (10 mL).

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, dilute with water, and carefully neutralize with a base (e.g., saturated NaHCO₃ or solid Na₂CO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to yield the crude amine.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Sonogashira coupling - Wikipedia.
  • Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Ullmann condensation - Wikipedia.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Selective C-H and C-C Bond Activation: Electronic Regimes as a Tool for Designing d(10) MLn Catalysts. - R Discovery.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Nitro Reduction - Common Conditions.
  • Reduction of nitro compounds - Wikipedia.
  • Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling - Benchchem.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Buchwald–Hartwig amination - Wikipedia.
  • A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem.
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Ullmann reaction - Wikipedia.
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challenges in the characterization of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-4-iodo-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this complex poly-substituted aromatic compound. The following sections provide in-depth, field-proven insights into the common challenges encountered during its characterization and offer logical, step-by-step solutions.

Frequently Asked Questions (FAQs)
Q1: What are the primary safety and handling considerations for this compound?

A1: As a halogenated nitrophenol, this compound should be handled with care. Nitrophenols are known to be toxic, and halogenated aromatics can be irritants.[1] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. While specific stability data is limited, related compounds can be sensitive to light and pH.[2][3] It is recommended to store the compound in a cool, dark, and dry place.

Q2: What is the expected solubility profile of this compound?

A2: Based on its structure—a polar phenol with bulky, hydrophobic halogen substituents—this compound is expected to be poorly soluble in water.[4] It should exhibit good solubility in polar organic solvents such as acetone, ethanol, methanol, and ethyl acetate.[5][6][7] For chromatographic purposes, it will likely be soluble in moderately polar solvents like dichloromethane (DCM) and chloroform.[6] Always perform a small-scale solubility test to confirm the optimal solvent for your application.

Q3: Why is this molecule particularly challenging to work with?

A3: The challenge arises from the combination of four different substituents on the benzene ring. The electron-withdrawing nitro group significantly impacts the electron density of the aromatic ring, affecting its reactivity and spectral properties.[8] The presence of two different halogens (Cl and I) and a hydroxyl group creates a complex substitution pattern that can lead to ambiguous NMR signals and multiple potential sites for side reactions during synthesis. Furthermore, the polarity and potential for hydrogen bonding can complicate purification by recrystallization, sometimes leading to "oiling out".[9]

Q4: Are there any known stability issues I should be aware of?

A4: Halogenated nitrophenols are generally stable but can undergo degradation.[8] The nitro group reduces the reactivity of the benzene ring towards electrophilic substitution but activates it for nucleophilic substitution. Under strongly basic conditions or high temperatures, there is a risk of side reactions or decomposition.[10] For long-term storage, keeping the compound in a solid state and protected from light is crucial.

Troubleshooting Guides
Purification by Recrystallization

Recrystallization is a primary method for purifying solid organic compounds, but its success is highly dependent on solvent choice and technique.[11]

Common Problems & Solutions
  • Problem: The compound "oils out" instead of forming crystals.

    • Causality: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.[9][12] The compound separates from the supersaturated solution as a liquid phase rather than a solid crystal lattice.

    • Solution 1: Re-dissolve and Modify Solvent System. Heat the solution to re-dissolve the oil. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) while hot, and then allow it to cool very slowly.

    • Solution 2: Slow Down Cooling. Rapid cooling encourages oil formation. After dissolving the compound in the minimum amount of boiling solvent, allow the flask to cool to room temperature on the benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath.[13]

  • Problem: No crystals form, even after cooling in an ice bath.

    • Causality: This is typically due to one of two issues: either too much solvent was used, and the solution is not supersaturated, or the crystallization process requires a nucleation site to begin.[9]

    • Solution 1: Induce Crystallization. Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.[11] If you have a pure crystal, add a tiny "seed crystal."

    • Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Let it cool again. If you are unsure, it is safer to remove all solvent under reduced pressure and restart the recrystallization with less solvent.[9]

  • Problem: The purified crystals are still colored.

    • Causality: Nitrophenols are often yellow, so some color may be inherent. However, dark or intense coloration may indicate persistent, colored impurities that co-crystallize with the product.

    • Solution: Use Activated Charcoal. After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (1-2% of the solute mass).[14] Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal, which adsorbs the colored impurities.

Protocol: Troubleshooting-Oriented Recrystallization
  • Solvent Selection: Test solubility in several solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating to a boil after each addition, until the solid just dissolves. Expert Tip: Adding a 5-10% excess of solvent can sometimes prevent premature crystallization and oiling out.[13]

  • Decolorization (if needed): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Gravity Filtration: Pre-heat a funnel and fluted filter paper. Filter the hot solution to remove any insoluble impurities or charcoal. Troubleshooting: If crystals form in the funnel, add a small amount of hot solvent to redissolve them.[14]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals appear, you can move the flask to an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

G start Crude Solid dissolve Dissolve in min. hot solvent start->dissolve oiling Compound 'Oils Out'? dissolve->oiling cool Cool Slowly crystals Crystals Formed? cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect Yes induce Induce Crystallization (Scratch / Seed) crystals->induce No oiling->cool No reheat Re-heat, add more solvent, cool slower oiling->reheat Yes reheat->cool still_no Still No Crystals? induce->still_no still_no->collect Yes reduce_solvent Reduce Solvent Volume & Re-cool still_no->reduce_solvent No reduce_solvent->cool

Caption: Logic for troubleshooting common recrystallization issues.

NMR Characterization

The structure of this compound predicts a complex NMR spectrum. Understanding the expected shifts and potential pitfalls is key to accurate interpretation.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for aromatic protons and carbons are heavily influenced by the electronic effects of substituents. The values below are estimates based on additive models for substituted benzenes.[15][16] Actual values may vary.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Notes
H-3~8.2 - 8.5-Ortho to both the strongly withdrawing NO₂ group and the electron-donating OH group. Expected to be the most downfield proton.
H-6~7.8 - 8.1-Ortho to the Cl and meta to the NO₂ group.
-OHHighly variable (5-12)-Chemical shift is concentration and solvent-dependent. Often appears as a broad singlet. Can be confirmed by D₂O exchange.[17]
C-1 (-OH)-~150-155Attached to the electronegative oxygen.
C-2 (-NO₂)-~138-142Attached to the electron-withdrawing nitro group.
C-3-~125-130Adjacent to the nitro group.
C-4 (-I)-~90-95The "heavy atom effect" of iodine typically shifts the attached carbon significantly upfield.[18]
C-5 (-Cl)-~128-133Attached to chlorine.
C-6-~120-125Influenced by adjacent chloro and hydroxyl groups.
Common Problems & Solutions
  • Problem: The -OH proton signal is not visible or is extremely broad.

    • Causality: The phenolic proton undergoes rapid chemical exchange with trace amounts of water in the NMR solvent or with other phenol molecules. This rapid exchange leads to signal broadening.

    • Solution: Ensure you are using a high-quality, dry deuterated solvent. To confirm the peak's identity, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear as the proton is exchanged for deuterium.[17]

  • Problem: Aromatic signals are overlapping and difficult to assign.

    • Causality: With only two protons on the ring, the signals might be simple singlets if no coupling is resolved, or they could be complex if long-range couplings are present. The combined electronic effects of four different substituents can lead to unexpected shifts.

    • Solution: Use a higher field strength NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion. Running 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to correlate protons to carbons) will be essential for unambiguous assignment.

  • Problem: Poor signal-to-noise ratio or complete lack of signal.

    • Causality: This is most often due to poor solubility in the chosen NMR solvent or insufficient sample concentration.

    • Solution: Test solubility in common NMR solvents (CDCl₃, DMSO-d₆, Acetone-d₆). DMSO-d₆ is often a good choice for polar phenols. Ensure you have a sufficient concentration (typically >5 mg in 0.6 mL of solvent). Increase the number of scans during acquisition to improve the signal-to-noise ratio.

Protocol: NMR Sample Preparation
  • Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and gently agitate or vortex until the solid is completely dissolved. A brief warming in a water bath may aid dissolution.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire standard ¹H, ¹³C, and consider DEPT-135 spectra. For full characterization, 2D spectra (COSY, HSQC, HMBC) are highly recommended.

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation patterns.

Expected Fragmentation Patterns
  • Molecular Ion (M⁺): The molecular ion peak should be observable. Due to the presence of one chlorine atom, you will see a characteristic M+2 peak with an intensity that is approximately one-third of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).[19]

  • Key Fragments: Fragmentation of halogenated aromatic compounds often involves the loss of the halogen or other functional groups.[20]

Expected Fragment m/z (for ³⁵Cl) Notes
[M]⁺299Molecular ion for C₆H₃³⁵ClINO₃. Look for the M+2 peak at m/z 301.
[M - NO₂]⁺253Loss of the nitro group is a common fragmentation pathway for nitroaromatics.
[M - I]⁺172Cleavage of the C-I bond. The C-I bond is weaker than the C-Cl bond.
[M - Cl]⁺264Loss of the chlorine atom.
[I]⁺127A peak at m/z 127 is indicative of an iodine-containing compound.[21]
Common Problems & Solutions
  • Problem: The molecular ion peak is weak or absent.

    • Causality: The molecule may be unstable under the ionization conditions (e.g., Electron Impact, EI), leading to extensive fragmentation.

    • Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.

  • Problem: The fragmentation pattern is uninterpretable.

    • Causality: The compound may be impure, leading to a spectrum containing peaks from multiple compounds. Alternatively, complex rearrangements may be occurring in the mass spectrometer.

    • Solution: First, ensure the sample is pure by using another technique like LC-MS to separate components before they enter the mass spectrometer. If the sample is pure, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing you to determine the elemental composition of each fragment and propose logical fragmentation pathways.

G start Acquire Mass Spectrum find_M Identify Molecular Ion (M⁺) start->find_M no_M M⁺ Peak Absent? find_M->no_M check_isotope Is M+2 peak ~1/3 height of M⁺? confirm_Cl Chlorine Presence Confirmed check_isotope->confirm_Cl Yes analyze_frag Analyze Fragmentation Pattern check_isotope->analyze_frag No (Re-evaluate M⁺) confirm_Cl->analyze_frag no_M->check_isotope No soft_ion Action: Re-run with Soft Ionization (ESI, CI) no_M->soft_ion Yes compare Compare fragments to expected losses (NO₂, I, Cl) analyze_frag->compare hr_ms Ambiguous? Use High-Resolution MS for elemental composition compare->hr_ms If Needed structure Propose Structure compare->structure hr_ms->structure

Caption: A systematic approach to interpreting the mass spectrum.

References
  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
  • Ge, J., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Journal of Hazardous Materials, 495, 138812. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone or hydroxyquinol.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Saielli, G., & Bagno, A. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(30), 16533-16540. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.
  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Ge, J., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Request PDF on ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Lowe, D. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (2013). Biodegradation of Nitrophenol Compounds. ResearchGate. [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. [Link]

  • Wang, Y., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of P-Nitrophenol by Engineered Strain. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

  • Zhang, J., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. PubMed Central. [Link]

  • Robinson, R. A., & Bates, R. G. (1969). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(3), 299–302.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy.
  • ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization | Request PDF. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • ResearchGate. (n.d.). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

  • Dziubek, K., et al. (2006). Polymorphs of P-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Calorimetry: Comparison With M-Nitrophenol. Acta Crystallographica Section B, 62(Pt 1), 143–152. [Link]

  • Khan, S. A., et al. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 55(2), 27-33.
  • Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. (2025). ResearchGate. [Link]

  • Solubility of Things. (n.d.). 4-Chloro-2-nitrophenol. [Link]

  • Ace, M., & Myerson, A. S. (2010). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 12(9), 2674-2681. [Link]

  • Chinese Academy of Sciences. (2018). Scientists Reveal Microbial Degradation Mechanism of Emerging Halogenated Nitrophenols. [Link]

  • Yantai Institute of Coastal Zone Research. (2018). The microbial degradation mechanism of emerging halogenated nitrophenols is revealed. [Link]

  • Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729.
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  • Wikipedia. (n.d.). 4-Nitrophenol. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Chloro-4-iodo-2-nitrophenol, a polysubstituted aromatic compound. By comparing predicted spectral data with the established effects of individual substituents on the benzene ring, this document offers a comprehensive framework for interpreting the complex NMR spectrum of this molecule and similar structures.

The Challenge of Polysubstituted Aromatics

The ¹H NMR spectrum of a substituted benzene ring is a powerful tool for confirming its structure. However, when multiple substituents are present, as in the case of this compound, the spectrum can become complex and challenging to interpret. The chemical shift of each aromatic proton is influenced by the electronic effects (both inductive and resonance) of all substituents on the ring. Understanding these individual contributions is key to accurately assigning the observed signals.

Predicting the ¹H NMR Spectrum of this compound: A Comparative Approach

In the absence of a readily available experimental spectrum for this compound, we can predict its ¹H NMR spectrum by analyzing the substituent effects of the hydroxyl (-OH), nitro (-NO₂), chloro (-Cl), and iodo (-I) groups. These groups exert distinct electronic influences that shield or deshield the aromatic protons to varying degrees.

Substituent Effects on Aromatic Protons:

  • Hydroxyl (-OH): A strong electron-donating group (EDG) through resonance, it significantly shields the ortho and para protons, shifting their signals upfield (to lower ppm values).

  • Nitro (-NO₂): A strong electron-withdrawing group (EWG) through both resonance and induction, it strongly deshields the ortho and para protons, shifting their signals downfield (to higher ppm values).

  • Chloro (-Cl): An electron-withdrawing group through induction but an electron-donating group through resonance. Overall, it is considered a deactivating group and will generally cause a downfield shift, though less pronounced than a nitro group.

  • Iodo (-I): Similar to chloro, it is an inductively withdrawing and resonance donating group. Its overall effect is weakly deactivating.

Considering the substitution pattern of this compound, we can anticipate the relative chemical shifts of the two aromatic protons. The proton at position 3 (H-3) is ortho to the strongly withdrawing nitro group and meta to the hydroxyl, chloro, and iodo groups. The proton at position 6 (H-6) is ortho to the hydroxyl group and the chloro group, and meta to the nitro and iodo groups.

The strong deshielding effect of the nitro group is expected to dominate the chemical shift of H-3, pushing it significantly downfield. Conversely, the shielding effect of the hydroxyl group will influence H-6, moving it upfield relative to H-3. The chloro and iodo substituents will also contribute to the final chemical shifts.

Comparative Analysis with Structurally Related Compounds

To refine our prediction, we can examine the experimental ¹H NMR data of simpler, related molecules. This comparative approach allows us to observe the empirical effects of each substituent.

CompoundAromatic Protons and Chemical Shifts (ppm)Key Observations
2-Nitrophenol H-3: ~8.10 (dd), H-4: ~7.16 (ddd), H-5: ~7.58 (dt), H-6: ~6.99 (ddd)[1]The proton ortho to the nitro group (H-3) is the most downfield.
4-Chlorophenol H-2, H-6: ~7.19 (d), H-3, H-5: ~6.77 (d)The protons ortho to the hydroxyl group are upfield compared to those ortho to the chloro group.
2-Chloro-4-nitrophenol H-3: ~8.0 (d), H-5: ~7.6 (dd), H-6: ~7.2 (d)The proton ortho to the nitro group (H-3) is significantly downfield.
4-Iodophenol H-2, H-6: ~7.5 (d), H-3, H-5: ~6.7 (d)Similar to 4-chlorophenol, the protons ortho to the hydroxyl group are upfield.

Based on this comparative data and the principles of substituent effects, we can predict the following for this compound:

  • H-3: Will appear as a singlet (no adjacent protons) and will be the most downfield signal due to the strong deshielding effect of the adjacent nitro group.

  • H-6: Will also appear as a singlet and will be upfield relative to H-3 due to the shielding effect of the adjacent hydroxyl group and the less pronounced deshielding from the adjacent chloro group.

Predicted ¹H NMR Spectrum of this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
OH Broad singlets-Phenolic protons are often broad and their chemical shift is concentration and solvent dependent.
H-3 8.2 - 8.5s-Strongly deshielded by the adjacent electron-withdrawing nitro group.
H-6 7.3 - 7.6s-Shielded by the adjacent electron-donating hydroxyl group, but deshielded by the adjacent chloro group.

Visualizing the Molecular Environment

The following diagram illustrates the structure of this compound and the key through-bond relationships influencing the proton chemical shifts.

Sources

A Comparative Guide to the Crystal Structure Analysis of Halogenated Nitrophenols: A Case Study of 5-Chloro-2-nitrophenol and its Iodo-Substituted Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The crystalline architecture dictates a compound's physicochemical properties, from solubility and stability to bioavailability and ultimately, its therapeutic efficacy. This guide provides an in-depth technical exploration of the crystal structure analysis of halogenated nitrophenols, using the experimentally determined structure of 5-Chloro-2-nitrophenol as a foundational case study. We will then extend this analysis to a comparative discussion of its hypothetical, yet structurally significant analogue, 5-Chloro-4-iodo-2-nitrophenol, elucidating the profound impact of atomic substitution on crystal packing and intermolecular forces.

The Significance of Crystal Structure in Drug Design

The precise arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is a critical determinant of a material's bulk properties. In the pharmaceutical industry, polymorphism—the ability of a solid material to exist in multiple crystalline forms—can have drastic consequences on a drug's performance. A comprehensive crystal structure analysis, therefore, is not merely an academic exercise but a cornerstone of rational drug design and development. It provides invaluable insights into intermolecular interactions that can be exploited to optimize drug candidates.

Experimental Determination of Crystal Structure: A Validated Workflow

The gold standard for elucidating the atomic-level structure of crystalline compounds is single-crystal X-ray diffraction (XRD).[1] This technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to reveal the precise arrangement of atoms in the unit cell.[1]

Step-by-Step Experimental Protocol

The successful determination of a crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

Step 1: Crystallization

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.

  • Methodology: Slow evaporation is a common and effective technique for obtaining high-quality crystals. A supersaturated solution of the compound of interest (e.g., 5-Chloro-2-nitrophenol) is prepared in a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, eventually leading to the formation of single crystals.

  • Causality: The slow rate of evaporation is crucial to allow for the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects and twinning.

Step 2: X-ray Data Collection

  • Objective: To obtain a complete and high-resolution diffraction pattern from the single crystal.

  • Methodology: A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[2] The diffracted X-rays are detected by an area detector as the crystal is rotated. A series of diffraction images are collected at different crystal orientations to ensure a complete dataset.

  • Trustworthiness: Modern diffractometers are equipped with sophisticated software that automates the data collection process, ensuring high accuracy and reproducibility. The collection of redundant data helps in improving the signal-to-noise ratio and the overall quality of the final structure.

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. During refinement, various parameters such as atomic coordinates, thermal parameters, and occupancy factors are adjusted to minimize the difference between the observed and calculated structure factors.

  • Authoritative Grounding: Programs like SHELXS and SHELXL are widely used and trusted for structure solution and refinement.[2] The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the experimental and calculated diffraction data.

G cluster_workflow Crystal Structure Determination Workflow Crystallization Step 1: Crystallization (Slow Evaporation) DataCollection Step 2: X-ray Data Collection (Single-Crystal XRD) Crystallization->DataCollection High-quality single crystal StructureSolution Step 3: Structure Solution & Refinement (SHELXS/SHELXL) DataCollection->StructureSolution Diffraction data FinalStructure Final Structural Model StructureSolution->FinalStructure Refined crystal structure G cluster_comparison Predicted Intermolecular Interactions cluster_chloro 5-Chloro-2-nitrophenol cluster_iodo This compound H_Bond Hydrogen Bonding (O-H···O) Cl_Contact Chlorine Contacts (Cl···O) Halogen_Bond Halogen Bonding (I···O/N) H_Bond_Iodo Hydrogen Bonding (O-H···O)

Sources

A Senior Application Scientist's Guide to the Reactivity of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced World of Halogenated Nitrophenols

Substituted nitrophenols are foundational scaffolds in organic synthesis, serving as critical intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals.[1][2] Their chemical behavior is governed by the intricate interplay of electronic and steric effects imparted by various substituents on the aromatic ring. This guide focuses on 5-Chloro-4-iodo-2-nitrophenol, a di-halogenated nitrophenol whose reactivity profile presents a compelling case study in physical organic chemistry. Understanding its behavior in comparison to structurally similar compounds is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

This document moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the factors governing this molecule's reactivity. We will dissect its structural features, compare its reactivity quantitatively and qualitatively with relevant analogues, and provide a robust experimental framework for researchers to validate these principles in their own laboratories.

Dissecting the Reactivity of this compound

The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. In this compound, we have four groups whose effects must be considered in concert: a nitro group, a hydroxyl group, a chlorine atom, and an iodine atom.

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalizing the ring's π-electrons into the nitro group).[3][4][5] This withdrawal of electron density makes the aromatic ring "electron-poor" and thus highly susceptible to attack by nucleophiles. Crucially, this effect is most pronounced at the ortho and para positions relative to the nitro group.

  • The Halogens (-Cl, -I): Halogens exert a dual electronic influence. They are electron-withdrawing through their inductive effect but are electron-donating via resonance due to their lone pairs.[3][4] For halogens, the inductive effect typically dominates, rendering the ring more electron-deficient and thus more activated towards nucleophilic attack than an unsubstituted ring.

  • The Hydroxyl Group (-OH): Under neutral or acidic conditions, the hydroxyl group is moderately activating for electrophilic substitution. However, in the context of Nucleophilic Aromatic Substitution (SNAr), which is the dominant pathway for electron-poor aromatics, its primary role is its inductive electron withdrawal. Under basic conditions, its deprotonation to a phenoxide anion (-O⁻) would make it a potent electron-donating group, which would deactivate the ring towards nucleophilic attack.

The Decisive Factor: Positional Activation in SNAr

The most common reaction for compounds of this class is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step mechanism: initial attack by a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[6][7] The stability of the Meisenheimer complex is the key to the reaction's feasibility and regioselectivity.

In this compound:

  • The iodo group is at the C4 position, which is para to the strongly electron-withdrawing nitro group.

  • The chloro group is at the C5 position, which is meta to the nitro group.

Resonance stabilization of the negative charge in the Meisenheimer complex is only effective when the charge can be delocalized onto the nitro group. This occurs only when the nucleophile attacks at a position ortho or para to the nitro group.[5][7][8] Therefore, nucleophilic attack will overwhelmingly favor the C4 position, leading to the displacement of the iodide ion. The attack at C5 is electronically disfavored as the resulting negative charge cannot be stabilized by the meta-positioned nitro group.

experimental_workflow cluster_prep Preparation cluster_execution Execution & Data Collection cluster_analysis Data Analysis prep_stock 1. Prepare Stock Solutions (Aryl Halide & Piperidine in DMSO) prep_reaction 2. Prepare Reaction Mixtures (Pseudo-First-Order Conditions) prep_stock->prep_reaction equilibrate 3. Equilibrate Spectrophotometer & Reaction Mixture (e.g., 25°C) prep_reaction->equilibrate initiate 4. Initiate Reaction (Mix reagents in cuvette) equilibrate->initiate monitor 5. Monitor Absorbance (At λ_max of product over time) initiate->monitor plot 6. Plot Data (ln[A_inf - A_t] vs. time) monitor->plot calc_kobs 7. Calculate k_obs (From slope of the line) plot->calc_kobs calc_k2 8. Calculate k_2 (k_2 = k_obs / [Piperidine]) calc_kobs->calc_k2

Caption: Workflow for kinetic analysis of SNAr reactions.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of each aryl halide (e.g., 1.0 mM) in DMSO.

    • Prepare a series of piperidine stock solutions in DMSO (e.g., 0.1 M, 0.2 M, 0.3 M). The large excess of piperidine ensures pseudo-first-order kinetics.

    • Causality: Using a large excess of the nucleophile simplifies the rate law. The concentration of piperidine remains effectively constant throughout the reaction, allowing the rate to be determined solely by the change in the aryl halide concentration.

  • Determining λ_max:

    • Record the UV-Vis spectrum of a starting aryl halide solution and a solution where the reaction has gone to completion to identify the wavelength of maximum absorbance (λ_max) of the product. This ensures maximum sensitivity for monitoring the reaction.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max and equilibrate the cell holder to the desired temperature (e.g., 25.0 °C).

    • In a cuvette, mix the aryl halide solution with a specific concentration of the piperidine solution. For example, add 1.5 mL of the 0.2 M piperidine solution and 1.5 mL of the 1.0 mM aryl halide solution.

    • Immediately begin recording the absorbance as a function of time. Continue until the absorbance value becomes stable, indicating the reaction is complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line is -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine] .

    • Self-Validation: Repeat the experiment with different excess concentrations of piperidine. A consistent value for k₂ across these runs validates the second-order nature of the reaction and the accuracy of the measurements.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is primarily dictated by the powerful activating effect of the para-nitro group, which directs nucleophilic attack to the iodine-bearing carbon. The additional C5-chloro substituent further enhances the ring's electrophilicity through an inductive effect, making the molecule more reactive than its non-chlorinated counterpart, 4-iodo-2-nitrophenol. However, its reactivity is still expected to be lower than that of highly activated substrates like 4-fluoro-2-nitrophenol. By employing systematic kinetic studies as outlined, researchers can experimentally quantify these relationships, providing a solid foundation for reaction optimization and the rational design of new chemical entities.

References

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A Comparative Guide to the Biological Activity of Nitrophenols: With a Focus on 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Bioactivity of Nitrophenols

Nitrophenols, a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups, represent a fascinating area of study due to their diverse and potent biological activities. These activities are profoundly influenced by the number and position of the nitro groups, as well as the presence of other substituents on the aromatic ring. From uncoupling oxidative phosphorylation to exhibiting significant antimicrobial and enzyme-inhibiting properties, nitrophenols have been both a source of valuable chemical tools and a cause for toxicological concern.[1][2]

This guide provides a comparative analysis of the biological activities of various nitrophenols, supported by experimental data. A special focus is placed on the predicted activity of the lesser-studied compound, 5-Chloro-4-iodo-2-nitrophenol, based on established structure-activity relationships within this chemical class.

I. Cytotoxicity of Nitrophenol Derivatives: A Double-Edged Sword

The cytotoxic effects of nitrophenols are a key area of investigation, with implications for both toxicology and cancer research. The primary mechanism of cytotoxicity for many nitrophenols involves the disruption of cellular respiration by uncoupling oxidative phosphorylation.[1][3][4] This leads to a decrease in ATP synthesis and an increase in cellular heat production. Furthermore, nitrophenols can induce oxidative stress and trigger apoptosis.[5]

The position of the nitro group and the presence of other substituents significantly impact the cytotoxic potential of these compounds. For instance, 4-nitrophenol has been shown to be more cytotoxic than 2-nitrophenol in certain cell lines.[6] The addition of multiple nitro groups, as seen in 2,4-dinitrophenol (DNP), generally enhances this effect.[1][7]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several nitrophenol derivatives across different human cell lines, providing a quantitative comparison of their cytotoxic potential.

Nitrophenol DerivativeCell LineExposure Time (hours)IC50 (µg/mL)Reference
2-Nitrophenol (2NP)BEAS-2B (Normal bronchial epithelial)24255[5]
3-Nitrophenol (3NP)BEAS-2B (Normal bronchial epithelial)24118[5]
4-Nitrophenol (4NP)BEAS-2B (Normal bronchial epithelial)2489[5]
2-Nitrophenol (2NP)A549 (Alveolar epithelial cancer)24> 10,000[5]
3-Nitrophenol (3NP)A549 (Alveolar epithelial cancer)242503[5]
4-Nitrophenol (4NP)A549 (Alveolar epithelial cancer)24> 10,000[5]
2,4-Dinitrophenol (DNP)Calu-6 (Pulmonary adenocarcinoma)72~200 µM[5]
Predicting the Cytotoxicity of this compound
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenol derivatives. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Nitrophenols A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity of Nitrophenols: A Potential Avenue for New Therapeutics

Several nitrophenol derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[12] The mechanism of action is often attributed to their ability to disrupt cellular membranes, inhibit essential enzymes, or generate reactive oxygen species. The structural features of the nitrophenol, including the position of the nitro group and the presence of other substituents, play a crucial role in determining the spectrum and potency of its antimicrobial effects. For example, the addition of a chlorine atom to a thymol derivative was shown to enhance its anti-MRSA activity.[13]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitrophenol derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
N-(2-hydroxy-5-nitrophenyl)benzamide derivativeStaphylococcus aureus7.8[12]
N-(2-hydroxy-5-nitrophenyl)benzamide derivativeBacillus subtilis (drug-resistant)1.95[12]
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)32[13]
Predicting the Antimicrobial Potential of this compound

Based on the structure of this compound, it is plausible to predict that it will possess antimicrobial properties. The presence of the phenolic hydroxyl group and the nitro group are common features in many antimicrobial phenols. The chloro and iodo substituents are of particular interest. Halogenation is a well-known strategy to enhance the antimicrobial activity of phenolic compounds.[13] The increased lipophilicity conferred by the halogens may facilitate the compound's passage through the microbial cell wall and membrane, leading to disruption of cellular functions. The combination of both chlorine and iodine on the same nitrophenol scaffold is unique and warrants experimental investigation to determine its specific antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.[15]

Step-by-Step Methodology:

  • Prepare Antimicrobial Stock Solution: Dissolve the nitrophenol compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing broth medium.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • Determine MIC: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

MIC_Determination_Workflow A Prepare Serial Dilutions of Nitrophenol B Inoculate with Bacterial Suspension A->B C Incubate (18-24 hours) B->C D Observe for Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

III. Enzyme Inhibition: Targeting a Range of Biological Processes

Nitrophenols are known to interact with and inhibit a variety of enzymes. A prominent example is their interaction with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds.[18][19][20][21][22] Inhibition of CYP enzymes can lead to significant drug-drug interactions. The inhibitory potential of nitrophenols is dependent on their specific structure.

Predicting the Enzyme Inhibitory Activity of this compound

Given the general propensity of nitrophenols to inhibit CYP enzymes, it is reasonable to hypothesize that this compound will also exhibit inhibitory activity against certain CYP isoforms. The halogen substituents could play a significant role in the affinity and specificity of this interaction. The iodine atom, in particular, is large and polarizable, which could lead to strong interactions with the active site of target enzymes. Further experimental studies are necessary to characterize the specific enzyme inhibitory profile of this compound.

Experimental Protocol: Cytochrome P450 Inhibition Assay

This assay is used to determine the potential of a compound to inhibit the activity of specific cytochrome P450 isoforms.

Principle: A specific substrate for a particular CYP isoform is incubated with human liver microsomes (a source of CYP enzymes) in the presence of the test compound. The rate of metabolite formation is measured and compared to a control without the inhibitor. The concentration of the test compound that causes 50% inhibition (IC50) is then determined.[19][22]

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and a range of concentrations of the nitrophenol test compound in a suitable buffer.

  • Initiate Reaction: Start the reaction by adding a cofactor such as NADPH.

  • Incubation: Incubate the mixture at 37°C for a specific period.

  • Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

  • Metabolite Quantification: Analyze the formation of the specific metabolite using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

CYP450_Inhibition_Assay A Incubate Microsomes, Substrate & Nitrophenol B Initiate Reaction with NADPH A->B C Stop Reaction B->C D Quantify Metabolite (LC-MS/MS) C->D E Calculate % Inhibition & IC50 D->E

Caption: Workflow for a cytochrome P450 inhibition assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of nitrophenols, highlighting their cytotoxicity, antimicrobial effects, and enzyme inhibitory properties. While a substantial body of data exists for many nitrophenol derivatives, specific experimental data for this compound remains elusive in the current literature.

Based on structure-activity relationships, it is predicted that this compound will exhibit significant biological activity, likely possessing potent cytotoxic and antimicrobial properties. The presence of both chloro and iodo substituents on the nitrophenol scaffold makes it a compelling candidate for further investigation.

Future research should focus on the synthesis and biological evaluation of this compound to validate these predictions. The experimental protocols detailed in this guide provide a solid foundation for such studies. Elucidating the precise mechanisms of action and the full biological profile of this and other novel nitrophenol derivatives will undoubtedly contribute to our understanding of this important class of compounds and may lead to the development of new therapeutic agents or research tools.

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  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018). AMB Express, 8(1), 51. [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). British Society for Antimicrobial Chemotherapy. [Link]

  • Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-oxo-2H. (2017). Journal of Chemical and Pharmaceutical Research, 9(7), 171-178. [Link]

  • Antioxidant and cytotoxic activities of naturally occurring phenolic and related compounds: a comparative study. (2008). Food and Chemical Toxicology, 46(10), 3215-3219. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). Molecules, 30(10), 2263. [Link]

  • In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. (2021). PLoS ONE, 16(6), e0252791. [Link]

  • The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. (2014). Journal of Biological Chemistry, 289(28), 19341-19350. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules, 25(18), 4299. [Link]

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A Comparative Guide to the Synthesis of 5-Chloro-4-iodo-2-nitrophenol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Chloro-4-iodo-2-nitrophenol, a halogenated nitrophenol derivative, presents a unique substitution pattern that makes it a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This guide provides an in-depth, objective comparison of potential synthetic methodologies for this target compound, grounded in established chemical principles and supported by experimental data from analogous reactions.

Introduction to this compound

This compound is a multifaceted aromatic compound. Its structure incorporates a hydroxyl group, a nitro group, a chlorine atom, and an iodine atom, offering multiple reactive sites for further chemical transformations. The precise arrangement of these functional groups dictates its chemical behavior and makes it a strategic precursor in multi-step synthetic pathways.

Method 1: Two-Step Synthesis via Iodination of 5-Chloro-2-nitrophenol

This primary proposed method involves a two-step sequence starting from the readily available 2,4-dichloronitrobenzene. The initial step is the selective hydrolysis of the chlorine atom at the 2-position, followed by the regioselective iodination of the resulting 5-chloro-2-nitrophenol.

Step 1: Synthesis of 5-Chloro-2-nitrophenol

The synthesis of 5-chloro-2-nitrophenol from 2,4-dichloronitrobenzene is a well-documented nucleophilic aromatic substitution reaction.[1][2] The process leverages the electron-withdrawing nature of the nitro group, which activates the chlorine atoms towards nucleophilic attack. The chlorine at the 2-position (ortho to the nitro group) is more activated than the chlorine at the 4-position (para to the nitro group), allowing for selective substitution under controlled conditions.

Reaction Scheme:

Sources

A Spectroscopic Guide to Halogenated Nitrophenol Isomers: Unraveling Positional and Substituent Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a cornerstone of chemical analysis. The subtle repositioning of functional groups can drastically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of halogenated nitrophenol isomers, offering a framework for their differentiation using fundamental analytical techniques. We will explore how the interplay between the hydroxyl, nitro, and halogen substituents creates unique spectral fingerprints in UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

The core principle underpinning this analysis is that the electronic environment of a molecule dictates its interaction with electromagnetic radiation.[1] The relative positions of electron-withdrawing groups (like the nitro group and halogens) and electron-donating groups (like the hydroxyl group) on the phenol ring profoundly influence these environments, leading to distinct spectroscopic signatures.[1]

The Analytical Workflow: A Self-Validating Approach

A robust identification of halogenated nitrophenol isomers relies on a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. The following workflow illustrates a logical progression for analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Prep Purified Isomer UVVis UV-Vis Spectroscopy Prep->UVVis Aliquots IR IR Spectroscopy Prep->IR Aliquots NMR NMR Spectroscopy Prep->NMR Aliquots MS Mass Spectrometry Prep->MS Aliquots Interpret Comparative Data Analysis UVVis->Interpret IR->Interpret NMR->Interpret MS->Interpret Validation Structural Confirmation Interpret->Validation

Figure 1: A generalized workflow for the spectroscopic identification of halogenated nitrophenol isomers.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is particularly sensitive to the conjugated π-electron system of the benzene ring. The position of the nitro and halogen groups, as well as the pH of the medium, significantly influences the absorption maxima (λmax).

In acidic or neutral solutions, the phenolic proton is intact. However, in alkaline conditions, deprotonation to the phenolate ion extends the conjugated system, resulting in a bathochromic (red) shift to longer wavelengths.[2] This pH-dependent shift is a key characteristic of nitrophenols.

The para-isomer, for instance, typically shows a more pronounced and well-defined absorption peak in alkaline solutions compared to the ortho- and meta-isomers, making it suitable for colorimetric assays.[2] The halogen's electronegativity and position also modulate the energy of the electronic transitions.

Table 1: Illustrative UV-Vis Absorption Maxima (λmax) of Nitrophenol Isomers

Isomerλmax (Acidic/Neutral)λmax (Alkaline)Notes
o-Nitrophenol~275 nm, ~350 nm~415 nmIntramolecular hydrogen bonding can influence the electronic environment.[2]
m-Nitrophenol~275 nm, ~330 nm~390 nmThe meta-position of the nitro group has a weaker electronic influence on the phenolic group.[2][3]
p-Nitrophenol~317 nm~400 nmExhibits a significant and well-defined peak in alkaline solutions.[2]

Note: The presence of a halogen will further shift these values, generally causing a slight bathochromic shift.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of the halogenated nitrophenol isomers in a suitable solvent (e.g., methanol or ethanol). For analysis in alkaline conditions, use a buffered solution (e.g., pH 9.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples over a wavelength range of 200-500 nm.[4]

  • Analysis: Record the λmax values for each isomer in both neutral and alkaline media.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of functional groups. The position of substituents on the aromatic ring influences the C-H bending patterns in the "fingerprint region" (below 1500 cm⁻¹), providing valuable structural information.

Key vibrational modes to consider for halogenated nitrophenols include:

  • O-H Stretch: A broad band typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[5]

  • C-H Stretch (Aromatic): Found between 3000-3100 cm⁻¹.[6]

  • NO₂ Stretch (Asymmetric and Symmetric): Strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact position is sensitive to the electronic effects of the other ring substituents.

  • C-X Stretch (X = F, Cl, Br, I): The position of this band is dependent on the specific halogen and can be found in the lower frequency region of the spectrum.

  • C-H Out-of-Plane (OOP) Bending: These bands in the 675-900 cm⁻¹ region are highly indicative of the substitution pattern on the benzene ring.[6]

Conformational isomerism, such as the syn and anti conformers of 3-chlorophenol and 3-fluorophenol, can also lead to distinct, albeit similar, IR spectra.[7][8]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.[9]

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The chemical shift (δ) of the aromatic protons is highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield to higher ppm values. The hydroxyl group is electron-donating, causing shielding (upfield shift). Halogens have a more complex effect, with their electronegativity causing deshielding and their lone pairs potentially causing shielding through resonance.

The splitting patterns (multiplicity) of the aromatic protons, governed by spin-spin coupling, are crucial for determining the relative positions of the substituents.

Key Features in ¹H NMR:

  • -OH Proton: The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet.[5] Its presence can be confirmed by a "D₂O shake," where the peak disappears upon adding a few drops of deuterium oxide.[5]

  • Aromatic Protons: The chemical shifts and coupling constants provide a wealth of information about the substitution pattern.

  • Integration: The relative areas under the peaks correspond to the number of protons giving rise to each signal.[10]

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are also indicative of the substitution pattern. The carbon atom attached to the hydroxyl group will be shifted downfield, as will the carbon attached to the nitro group.

Table 2: Illustrative ¹H NMR Chemical Shift Ranges for Nitrophenol Isomers

IsomerAromatic Protons (δ, ppm)-OH Proton (δ, ppm)Notes
2-Nitrophenol~6.8 - 8.2VariableThe proximity of the nitro and hydroxyl groups leads to a distinct pattern.
3-Nitrophenol~7.2 - 8.0VariableProtons are generally in a more complex region compared to the other isomers.
4-Nitrophenol~6.9 (ortho to -OH), ~8.1 (ortho to -NO₂)VariableOften shows a more symmetrical and easily interpretable pattern.

Note: Halogen substitution will further perturb these chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[9]

  • Data Analysis: Analyze the chemical shifts, integration, and splitting patterns to elucidate the isomeric structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.

All isomers of a specific halogenated nitrophenol will have the same molecular weight.[9] However, the fragmentation patterns under electron ionization (EI) can differ. The initial fragmentation often involves the loss of the nitro group (NO₂) or other characteristic fragments. The presence of chlorine or bromine will be evident from the characteristic isotopic patterns of their ions.

For example, dichlorinated compounds will show a characteristic M, M+2, and M+4 pattern in their mass spectra due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[11]

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural insights.

Conclusion: A Synergistic Approach to Isomer Identification

The definitive identification of halogenated nitrophenol isomers is rarely achieved with a single spectroscopic technique. Instead, a synergistic approach, leveraging the complementary information provided by UV-Vis, IR, NMR, and Mass Spectrometry, is essential. By understanding the fundamental principles of how isomeric changes influence spectroscopic outputs, researchers can confidently elucidate the structure of these important chemical entities. The protocols and comparative data presented in this guide offer a robust framework for achieving this critical analytical goal.

References

  • SpectraBase. (n.d.). 2,6-Dichloro-4-nitro-phenol. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • Radboud Repository. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of the nitrophenol isomers at pH 9.0 and recorded.... Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective infrared photodissociation of protonated para-fluorophenol isomers: substitution effects in oxonium and fluoronium ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • YouTube. (2021). Proton NMR Analysis to identify Isomers. Retrieved from [Link]

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  • NIST. (n.d.). Phenol, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 5-Chloro-4-iodo-2-nitrophenol. As a critical intermediate in the development of complex pharmaceutical and agrochemical compounds, its purity is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product. This document moves beyond a simple listing of techniques to explain the causality behind methodological choices, providing researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most appropriate purity assessment strategy.

The Synthetic Landscape: Anticipating Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. This compound is typically synthesized via electrophilic iodination of 5-chloro-2-nitrophenol. The primary reaction involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom, directed by the existing functional groups.

However, several side reactions and incomplete conversions can lead to a range of impurities that may co-purify with the final product. Understanding this impurity profile is the cornerstone of developing a selective and reliable analytical method.

Common Potential Impurities Include:

  • Unreacted Starting Material: 5-chloro-2-nitrophenol.

  • Regioisomers: Isomers where the iodine atom is attached to a different position on the ring.

  • Di-iodinated Byproducts: Molecules containing two iodine atoms.

  • Dehalogenated Species: Loss of either the chloro or iodo group.

  • Residual Solvents and Reagents: From the reaction and purification steps.

The choice of an analytical technique must be predicated on its ability to resolve the target analyte from these structurally similar compounds.

A Comparative Analysis of Core Purity Assessment Techniques

The purity of an active pharmaceutical ingredient (API) or intermediate is not determined by a single analytical method but by a confluence of orthogonal techniques. Each method provides a unique lens through which to view the sample's composition. We will compare the most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry. Its strength lies in its ability to separate complex mixtures and provide precise quantification of the main component and its impurities.

Causality of Choice: For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. Structurally similar impurities, such as regioisomers or the unreacted starting material, will have slightly different polarities, enabling their separation and quantification.[1][2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Rationale
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent for separating compounds with minor differences in polarity, such as isomers.
Typical Detector Photodiode Array (PDA) or UV-VisThe nitrophenol chromophore allows for sensitive detection at specific wavelengths (typically 300-400 nm).[1]
Quantification Excellent (Area % or with reference standards)Provides precise and accurate determination of purity and impurity levels.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLHigh sensitivity for detecting trace impurities.[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mLReliable quantification of low-level impurities.[1]
Structural Info Limited (Retention time is indicative, not definitive)Primarily a separation and quantification technique.

This protocol is a robust starting point for method development, adapted from established methods for similar nitrophenolic compounds.[1][3]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (HPLC grade)

    • B: 0.1% Formic Acid in Acetonitrile (HPLC grade)

  • Gradient Elution: Start with a higher aqueous concentration (e.g., 70% A) and gradually increase the organic component (e.g., to 95% B) over 15-20 minutes. This ensures the elution of both polar and nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength determined by the UV-Vis spectrum of the analyte, likely around 350 nm. A PDA detector allows for the acquisition of the full spectrum for peak purity analysis.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While HPLC excels at quantification, NMR spectroscopy provides an unparalleled, definitive look at the molecular structure. It is a cornerstone for identity confirmation and for identifying unknown impurities.

Causality of Choice: For a substituted aromatic compound like this compound, ¹H NMR is exceptionally informative. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values provide a unique fingerprint. The presence of an impurity, even an isomer, will result in a distinct set of signals. ¹³C NMR complements this by providing information on the carbon skeleton.

ParameterNMR Spectroscopy (¹H, ¹³C)Rationale
Principle Measures the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation and identity confirmation.[4]
Quantification Good (qNMR with internal standard)Can be made highly quantitative, but requires more rigorous setup than HPLC.
Sensitivity Moderate to LowLess sensitive than HPLC or MS, may not detect impurities below ~0.1%.
Structural Info ExcellentThe primary strength of the technique. Reveals atomic connectivity.
Sample Prep Simple (dissolution in deuterated solvent)Non-destructive technique.
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can affect the chemical shift of the phenolic -OH proton.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Expected Signals: Two aromatic protons on the ring, which will appear as doublets, and a broad singlet for the phenolic hydroxyl group. The exact chemical shifts will depend on the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Six distinct signals for the aromatic carbons. The carbon attached to the iodine will be significantly shifted.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the residual solvent peak.

NMR_Logic Structure Molecular Structure H1_NMR ¹H NMR Spectrum Structure->H1_NMR predicts C13_NMR ¹³C NMR Spectrum Structure->C13_NMR predicts Purity Purity & Identity Confirmation H1_NMR->Purity confirms C13_NMR->Purity confirms

Caption: Relationship between molecular structure, NMR data, and purity confirmation.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry provides the exact molecular weight of the analyte and its impurities, serving as a powerful confirmatory technique. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes an unparalleled tool for impurity identification.

Causality of Choice: For synthesized this compound (MW: 299.45 g/mol ), MS can rapidly confirm the presence of the target compound.[5] More importantly, it can detect impurities by their different mass-to-charge (m/z) ratios. For example, the starting material (5-chloro-2-nitrophenol) would appear at a much lower m/z, while a di-iodinated byproduct would appear at a higher m/z. The distinct isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) further aids in confirming the presence of chlorine-containing species.

ParameterMass Spectrometry (MS)Rationale
Principle Measures the mass-to-charge ratio of ionized molecules.Confirms molecular weight and elemental composition (with high resolution MS).
Coupling Typically LC-MS or GC-MSCoupling with chromatography allows for separation before detection, enabling identification of co-eluting peaks.[6]
Sensitivity Very HighExcellent for detecting and identifying trace-level impurities.
Structural Info Good (from fragmentation patterns)Tandem MS (MS/MS) can provide structural fragments to help elucidate impurity structures.
Quantification Good (with appropriate standards)Can be quantitative but is often used for qualitative identification.
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatography: Use the same HPLC method as described in section 2.1. The eluent from the column is directed into the MS source.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode is typically effective for phenols, as they readily deprotonate to form [M-H]⁻ ions.

  • Mass Analyzer: Scan a mass range that encompasses all expected impurities (e.g., m/z 150-500).

  • Data Analysis: Extract ion chromatograms for the expected m/z of the product and potential impurities. Analyze the mass spectrum of each peak to confirm its identity.

Summary and Strategic Recommendations

The choice of analytical technique is not mutually exclusive; a combination of methods provides the most comprehensive and trustworthy purity assessment.

FeatureHPLC-UV/PDANMR SpectroscopyLC-MS
Primary Use Quantitative Purity Structural Confirmation Impurity Identification
Sensitivity HighLowVery High
Quantification Excellent Good (qNMR)Good (with standards)
Throughput HighLow-MediumMedium
Cost/Complexity MediumHighHigh

Strategic Recommendations:

  • For Routine Quality Control (QC): A validated HPLC-UV method is the most efficient and reliable choice for determining the purity of different batches against a qualified reference standard.

  • For Initial Characterization of a New Batch: A combination of all three techniques is essential. NMR confirms the identity of the main component, HPLC provides the primary quantitative purity value, and LC-MS is used to identify any unknown peaks observed in the chromatogram.

  • For Investigating Out-of-Specification (OOS) Results: LC-MS is invaluable for identifying the specific impurity causing the failure, which can then be used to troubleshoot the synthetic process.

By strategically employing these orthogonal analytical techniques, researchers and drug developers can ensure a deep and accurate understanding of the purity of synthesized this compound, guaranteeing the quality and integrity of their downstream applications.

References

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A Comparative Analysis of Theoretical vs. Experimental Data for 5-Chloro-4-iodo-2-nitrophenol: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For professionals in drug discovery and synthetic chemistry, the robust characterization of novel chemical entities is paramount. 5-Chloro-4-iodo-2-nitrophenol stands as a promising, albeit sparsely documented, intermediate. Its polysubstituted aromatic structure, featuring a hydroxyl group, a nitro group, and two distinct halogens, suggests a rich potential for derivatization and use as a scaffold in medicinal chemistry. The interplay of these functional groups—the electron-withdrawing nitro group, the directing effects of the hydroxyl and halogen substituents—creates a unique electronic and steric profile that warrants detailed investigation.

This guide provides a comprehensive comparison between the theoretically predicted and experimentally anticipated data for this compound. In the absence of extensive peer-reviewed experimental spectra for this specific molecule, we will leverage high-quality computational predictions and draw informed inferences from structurally similar, well-characterized analogs. This approach serves as a practical blueprint for researchers tasked with synthesizing and validating novel compounds, demonstrating how to build a reliable analytical framework before the first sample is even prepared.

Physicochemical Properties: The Theoretical Baseline

Understanding the fundamental physicochemical properties of a molecule is the first step in predicting its behavior, from reaction kinetics to potential bioavailability. The data presented below are computationally derived and sourced from chemical databases, providing a solid theoretical foundation.

PropertyTheoretical ValueSource
CAS Number 1037298-07-9Matrix Scientific[1]
Molecular Formula C₆H₃ClINO₃Matrix Scientific[1]
Molecular Weight 299.45 g/mol Matrix Scientific[1]
Monoisotopic Mass 298.87950 DaSinfoo Biotech[2]
MDL Number MFCD27978468Matrix Scientific[1]

The presence of both chlorine and iodine, alongside the nitro and hydroxyl groups, suggests a compound with moderate polarity and a high potential for hydrogen bonding and other non-covalent interactions, which are critical in drug-receptor binding.

Spectroscopic Characterization: A Predictive Framework

Spectroscopy is the cornerstone of structural elucidation. Here, we predict the key features of the ¹H NMR, FT-IR, and Mass Spectra for this compound and explain the reasoning based on established principles of chemical structure and spectroscopy.

Theoretical ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to be the most informative. With four substituents on the benzene ring, two aromatic protons remain.

  • H-3: This proton is ortho to the powerfully electron-withdrawing nitro group (-NO₂) and ortho to the iodine atom. The nitro group's strong deshielding effect will shift this proton significantly downfield.

  • H-6: This proton is ortho to the hydroxyl group (-OH) and meta to the nitro group. It will be less deshielded than H-3.

These two protons are meta to each other, which typically results in a small coupling constant (J ≈ 2-3 Hz). Therefore, we predict two distinct doublets in the aromatic region.

Table 2: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
H-3 8.0 - 8.3 Doublet (d) Strongly deshielded by adjacent -NO₂ group.
H-6 7.1 - 7.4 Doublet (d) Less deshielded; influenced by -OH and -Cl groups.

| -OH | 10.5 - 11.0 | Singlet (s, broad) | Acidic proton, position is concentration and solvent dependent. |

Theoretical Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will reveal the presence of the key functional groups. Each group has a characteristic vibrational frequency.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3200 - 3500 (broad) O-H (Phenolic) Stretching
1520 - 1560 (strong) N-O (Nitro) Asymmetric Stretching
1340 - 1380 (strong) N-O (Nitro) Symmetric Stretching
1450 - 1600 C=C Aromatic Ring Stretching
1180 - 1260 C-O (Phenolic) Stretching
750 - 850 C-Cl Stretching

| 500 - 600 | C-I | Stretching |

The broadness of the O-H stretch is a classic indicator of a phenolic hydroxyl group. The two strong absorptions for the nitro group are also highly characteristic and confirmatory.

Theoretical Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The key features to look for are the molecular ion peak and the distinctive isotopic pattern of chlorine.

  • Molecular Ion (M⁺): The expected monoisotopic mass is 298.8795 Da for [C₆H₃³⁵ClI¹⁶O₃]⁺.

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in two peaks for the molecular ion: an M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and potentially the loss of halogen atoms.

Experimental Validation: Protocols and Workflow

To move from theory to practice, a rigorous and self-validating experimental workflow is necessary. This ensures that the obtained data is reliable and accurately reflects the structure of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Syn Synthesis of This compound Pur Purification (Recrystallization/Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR FT-IR Spectroscopy Pur->IR MS High-Resolution MS Pur->MS Comp Compare Experimental Data with Theoretical Predictions NMR->Comp IR->Comp MS->Comp Struc Confirm Structure Comp->Struc

Caption: Workflow for the synthesis, purification, and structural validation of the target compound.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for phenols as it allows for the observation of the hydroxyl proton.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program for ¹H acquisition should be used.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Analysis: Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to confirm the proton environment predicted in Table 2.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry, crystalline compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption peaks and compare them to the predicted values in Table 3 to confirm the presence of the required functional groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative mode (to deprotonate the phenol, [M-H]⁻) or positive mode.

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer) to obtain accurate mass measurements.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value (298.8795 Da). Confirm the presence of the M+2 peak at the correct ~3:1 ratio to validate the presence of a single chlorine atom.

Conclusion: A Framework for Confident Characterization

While this compound is not yet widely characterized in the scientific literature, a robust and reliable analytical profile can be constructed through a combination of theoretical prediction and established spectroscopic techniques. This guide has outlined the expected physicochemical and spectroscopic properties, providing researchers with a clear set of benchmarks. By following the detailed experimental protocols, scientists in drug discovery and chemical synthesis can confidently validate the structure and purity of this versatile intermediate, paving the way for its application in the development of novel therapeutics and advanced materials. The true value of this approach lies in its self-validating system: a discrepancy between the predicted and experimental data is not a failure, but an opportunity for deeper investigation into the molecule's unique electronic or structural properties.

References

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A Comparative Guide to Precursors for the Synthesis of 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various synthetic precursors for the preparation of 5-Chloro-4-iodo-2-nitrophenol (CAS No: 1037298-07-9), a polysubstituted phenol with potential applications in the development of novel chemical entities and functional materials. We will explore three primary synthetic strategies, evaluating them based on reaction efficiency, precursor accessibility, and the logic of the underlying chemical transformations. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to guide precursor selection and process optimization.

Introduction: The Target Molecule

This compound is a highly functionalized aromatic compound. The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl) groups, along with a bulky iodo substituent, makes it an interesting building block. The synthesis of such a molecule requires careful consideration of regioselectivity and the compatibility of reaction conditions with the various functional groups present on the aromatic ring.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several precursors. The choice of starting material dictates the sequence of halogenation and nitration steps. We will compare three logical precursor pathways:

  • Route A: Commencing with 2-Amino-4-chlorophenol , leveraging diazotization and a Sandmeyer reaction.

  • Route B: Starting from 5-Chloro-2-nitrophenol via electrophilic iodination.

  • Route C: Beginning with 4-Iodo-2-nitrophenol followed by electrophilic chlorination.

The following diagram illustrates the conceptual workflow for evaluating these precursors.

G cluster_input Precursor Selection cluster_process Synthetic Transformation cluster_output Target Molecule 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Nitration & Diazotization/Sandmeyer Nitration & Diazotization/Sandmeyer 2-Amino-4-chlorophenol->Nitration & Diazotization/Sandmeyer 5-Chloro-2-nitrophenol 5-Chloro-2-nitrophenol Electrophilic Iodination Electrophilic Iodination 5-Chloro-2-nitrophenol->Electrophilic Iodination 4-Iodo-2-nitrophenol 4-Iodo-2-nitrophenol Electrophilic Chlorination Electrophilic Chlorination 4-Iodo-2-nitrophenol->Electrophilic Chlorination This compound This compound Nitration & Diazotization/Sandmeyer->this compound Electrophilic Iodination->this compound Electrophilic Chlorination->this compound

Caption: Workflow for comparing synthetic routes to this compound.

Route A: The Diazotization Pathway via 2-Amino-4-chlorophenol

This multi-step approach utilizes the versatile Sandmeyer reaction, a classic transformation for introducing a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2]

Synthetic Logic and Causality

Starting with 2-amino-4-chlorophenol, the synthesis involves three key transformations:

  • Nitration: Introduction of a nitro group. The strong activating effect of the hydroxyl and amino groups must be managed, often through protection of the more reactive amino group (e.g., via acetylation) to control regioselectivity. A patented method for a similar compound involves acetylation, nitration, and subsequent hydrolysis.[3]

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid at low temperatures.

  • Iodination (Sandmeyer-type Reaction): Displacement of the diazonium group with iodine, typically using potassium iodide. This reaction often proceeds without a copper catalyst, which is typically required for other Sandmeyer reactions.[4][5]

G A 2-Amino-4-chlorophenol B 2-Acetamido-4-chlorophenol A->B Ac₂O C 2-Acetamido-4-chloro-5-nitrophenol B->C HNO₃/H₂SO₄ D 2-Amino-4-chloro-5-nitrophenol C->D Hydrolysis E Diazonium Salt Intermediate D->E NaNO₂/H⁺ F This compound E->F KI

Caption: Proposed synthetic scheme starting from 2-Amino-4-chlorophenol.

Advantages and Disadvantages
  • Expertise & Experience: This route offers high regiochemical control, as the positions of the substituents are well-defined by the precursor and the directed nitration step. The Sandmeyer reaction is a robust and well-understood transformation.[1]

  • Trustworthiness: While reliable, this is a multi-step synthesis, which can lead to a lower overall yield compared to a more direct route. Each intermediate would require isolation and purification, increasing process time and resource consumption.

  • Safety: 2-Amino-4-chlorophenol is a hazardous substance, noted as a skin and eye irritant, and may cause methemoglobinemia.[6][7] It is also listed under California's Proposition 65 as a chemical known to cause cancer.[8][9] Diazonium salts are unstable and potentially explosive, requiring strict temperature control.

Route B: Electrophilic Iodination of 5-Chloro-2-nitrophenol

This approach is more direct, involving a single key transformation of a commercially available precursor.

Synthetic Logic and Causality

The synthesis hinges on the electrophilic substitution of an iodine atom onto the 5-chloro-2-nitrophenol ring. The regioselectivity is governed by the directing effects of the existing substituents:

  • -OH (Hydroxyl): Strongly activating, ortho-, para-directing.

  • -Cl (Chloro): Deactivating, ortho-, para-directing.

  • -NO₂ (Nitro): Strongly deactivating, meta-directing.

The target position for iodination is C4. This position is para to the powerful hydroxyl activating group and ortho to the chloro group. The combined directing effects strongly favor substitution at this position. Iodination can be achieved using molecular iodine in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) to generate the electrophilic iodine species (I⁺).[10][11]

G A 5-Chloro-2-nitrophenol B This compound A->B I₂ / Oxidizing Agent (e.g., HNO₃)

Caption: Synthetic scheme starting from 5-Chloro-2-nitrophenol.

Advantages and Disadvantages
  • Expertise & Experience: This is an atom-economical and convergent route. The high regioselectivity predicted by fundamental principles of electrophilic aromatic substitution makes it a very attractive pathway.

  • Trustworthiness: The success of this reaction depends on finding conditions that are potent enough to iodinate the deactivated ring without causing unwanted side reactions. The precursor, 5-chloro-2-nitrophenol, is readily synthesized from 2,4-dichloronitrobenzene.[12][13]

  • Safety: The reaction requires handling strong oxidizing agents. The precursor itself is a nitrophenolic compound and should be handled with appropriate personal protective equipment.

Route C: Electrophilic Chlorination of 4-Iodo-2-nitrophenol

This route is analogous to Route B, but the order of halogenation is reversed.

Synthetic Logic and Causality

Starting with 4-iodo-2-nitrophenol, the goal is to introduce a chlorine atom at the C5 position. The directing effects are:

  • -OH (Hydroxyl): Strongly activating, ortho-, para-directing.

  • -I (Iodo): Deactivating, ortho-, para-directing.

  • -NO₂ (Nitro): Strongly deactivating, meta-directing.

The target C5 position is meta to the hydroxyl group but ortho to the iodo group and meta to the nitro group. While the hydroxyl group strongly activates the C3 and C5 positions (both ortho), the presence of the bulky iodo group at C4 may sterically hinder substitution at C3, potentially favoring the C5 position. Chlorination can be performed using various reagents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst.[14]

G A 4-Iodo-2-nitrophenol B This compound A->B Chlorinating Agent (e.g., SO₂Cl₂)

Caption: Synthetic scheme starting from 4-Iodo-2-nitrophenol.

Advantages and Disadvantages
  • Expertise & Experience: This route is also a direct, one-step transformation from the key precursor. However, the regioselectivity may be less certain than in Route B. There is a potential for competitive chlorination at the C6 position (ortho to the hydroxyl group).

  • Trustworthiness: The precursor, 4-iodo-2-nitrophenol, is less common than its chlorinated counterpart. Its synthesis would likely involve the nitration of 4-iodophenol. The chlorination of an iodinated phenol runs the risk of ipso-substitution (replacement of the iodine atom), although this is less likely with strong electrophiles like chlorine.

  • Safety: Chlorinating agents like sulfuryl chloride and chlorine gas are highly toxic and corrosive, requiring specialized handling procedures and equipment.

Comparative Data Summary

FeatureRoute A (from 2-Amino-4-chlorophenol)Route B (from 5-Chloro-2-nitrophenol)Route C (from 4-Iodo-2-nitrophenol)
Number of Steps High (3-4 steps)Low (1 step)Low (1 step)
Predicted Overall Yield LowerPotentially HighPotentially Moderate to High
Regioselectivity High, well-controlledVery HighModerate, potential for isomers
Precursor Accessibility Readily availableReadily available/synthesizable[12][13]Less common
Key Safety Hazards Toxic precursor, unstable diazonium salts[6][8][9]Strong oxidizing agentsToxic/corrosive chlorinating agents
Process Complexity HighLowLow

Recommended Protocol: Electrophilic Iodination of 5-Chloro-2-nitrophenol (Route B)

Based on the comparative analysis, Route B presents the most efficient and logical pathway. It is a convergent, highly regioselective, and atom-economical approach.

Objective: To synthesize this compound via electrophilic iodination.

Materials:

  • 5-Chloro-2-nitrophenol (CAS: 611-07-4)[15]

  • Iodine (I₂)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Ethanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized Water

Procedure:

  • In a well-ventilated fume hood, dissolve 5-chloro-2-nitrophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add powdered iodine (1.1 eq) to the solution and stir to create a suspension.

  • Slowly add concentrated nitric acid (approx. 1.5-2.0 eq) dropwise to the stirring mixture. The nitric acid serves as the oxidizing agent to generate the I⁺ electrophile. An exotherm may be observed; maintain the temperature below 50°C using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the solid with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by several washes with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Self-Validating System: The purity of the final product can be readily assessed by melting point analysis and chromatographic techniques (TLC, HPLC). The expected spectroscopic data will show the incorporation of the iodine atom, evidenced by characteristic shifts in the NMR spectrum and the molecular ion peak in the mass spectrum.

Conclusion

While several synthetic routes to this compound are conceivable, a comparative analysis reveals that the direct electrophilic iodination of 5-Chloro-2-nitrophenol is the most promising strategy for laboratory synthesis. This pathway is superior in terms of step economy, process simplicity, and predictable regioselectivity, which are critical factors for efficient chemical synthesis. The multi-step Sandmeyer reaction sequence, while offering excellent control, suffers from lower overall yields and involves hazardous intermediates. The chlorination of 4-iodo-2-nitrophenol is a viable alternative but is hampered by the lower availability of the precursor and potential challenges in controlling regioselectivity. Therefore, for researchers aiming to synthesize this compound, sourcing or preparing 5-Chloro-2-nitrophenol as the key precursor is the most scientifically sound and practical approach.

References

  • New Jersey Department of Health and Senior Services. (1998). Hazardous Substance Fact Sheet: 2-Amino-4-Chlorophenol. Available at: [Link][6]

  • PubChem. Compound Summary for CID 7265, 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Available at: [Link][8]

  • Haz-Map. 2-Amino-4-chlorophenol. National Library of Medicine. Available at: [Link][7]

  • California Office of Environmental Health Hazard Assessment (OEHHA). 2-Amino-4-Chlorophenol. P65Warnings.ca.gov. Available at: [Link][9]

  • Google Patents. (2016). CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol. Available at: [3]

  • Wikipedia. Sandmeyer reaction. Available at: [Link][1]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link][4]

  • Kochi, J. K., & Gilliom, R. D. (1964). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 86(23), 5251–5259. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link][2]

  • Kumar, V., & Chawla, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1145–1165. Available at: [Link][5]

  • Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Available at: [Link][16]

  • Google Patents. (2010). EP2243767A1 - Process for the iodination of aromatic compounds. Available at: [10]

  • PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. Available at: [Link][12]

  • Google Patents. (1982). US4310711A - Process for preparing 5-chloro-2-nitrophenol. Available at: [13]

  • PubChem. Compound Summary for CID 11900, 5-Chloro-2-nitrophenol. National Center for Biotechnology Information. Available at: [Link][15]

  • Google Patents. (1989). US4827047A - Chlorination of nitrophenols. Available at: [14]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link][11]

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Safety Operating Guide

A Guide to the Safe Disposal of 5-Chloro-4-iodo-2-nitrophenol: A Protocol for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use at the bench. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Chloro-4-iodo-2-nitrophenol, a halogenated nitrophenolic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect our environment, and maintain strict regulatory compliance.

The causality behind these protocols is rooted in the inherent chemical properties of this compound. As a multifunctional aromatic compound, its disposal requires careful consideration of its reactivity, toxicity, and the nature of its decomposition products. This guide will walk you through a systematic approach to waste characterization, segregation, and disposal, ensuring a self-validating system of safety and compliance.

Hazard Profile and Chemical Characteristics

Understanding the intrinsic hazards of this compound is the foundational step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 1037298-07-9) is not widely available, we can infer its hazard profile from structurally related compounds such as other chlorinated and nitrated phenols.[1][2][3][4] These compounds are consistently classified as hazardous.

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Irritation: Causes skin and serious eye irritation.[2][4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

The presence of nitro, chloro, and iodo groups on the phenol ring contributes to its reactivity and toxicity. The nitro group, particularly, can increase the compound's potential for forming explosive mixtures under certain conditions, while the halogen substituents necessitate specific disposal technologies to manage the byproducts of thermal decomposition.

PropertyAnticipated Value/CharacteristicSource / Rationale
CAS Number 1037298-07-9
Molecular Formula C₆H₃ClINO₃
Physical State SolidBased on related nitrophenol compounds.
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315, H319 (Causes skin and serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects).Inferred from SDS of similar compounds like 2-nitrophenol and 4-chloro-2-nitrophenol.[2][4]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.Based on SDS for 4-chloro-2-nitrophenol.[2] Mixing with bases or oxidizing agents can lead to violent reactions.[5][6][7][8][9]

Regulatory Framework: RCRA Waste Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Proper classification is mandatory. This compound waste must be managed as hazardous waste.

Waste Characterization Logic:

  • Listed Waste: While this specific chemical is not individually listed, it belongs to the chemical family of halogenated phenols. Discarded, unused formulations containing tri-, tetra-, or pentachlorophenol are designated as F027 listed hazardous waste.[5] By extension, and as a matter of prudent safety practice, this compound waste should be managed with the same high degree of caution.

  • Characteristic Waste: Even if not considered a listed waste, the material will almost certainly exhibit one or more hazardous characteristics:

    • Toxicity (D-Code): Halogenated phenols are toxic. If the concentration of the compound in a leachate test (Toxicity Characteristic Leaching Procedure, or TCLP) exceeds regulatory limits, it is classified as toxic hazardous waste.[10][11][12][13][14] Given its structure, it is highly probable that it would be classified under one of the D-codes for toxicity.

Therefore, all waste streams containing this compound must be collected and managed as regulated hazardous waste.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic process for the safe handling and disposal of this compound from the point of generation to final disposal.

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Identify Waste Stream (Solid, Liquid, PPE) B Select Appropriate Waste Container (HDPE, Glass, Clearly Labeled) A->B Contains This compound C Segregate from Incompatible Wastes (Bases, Oxidizers, Acids) B->C D Label Container as 'Hazardous Waste - Halogenated Organics' C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed and in Secondary Containment E->F G Arrange Pickup by Certified Hazardous Waste Contractor F->G H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration (Primary Disposal Method) H->I J Flue Gas Treatment (Scrubbing of HCl, HI, NOx) I->J

Sources

A Senior Application Scientist's Guide to Handling 5-Chloro-4-iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 5-Chloro-4-iodo-2-nitrophenol. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere compliance, embedding field-proven insights into every recommendation. Our objective is to ensure your operational safety and the integrity of your work by explaining the causality behind each procedural step.

Hazard Analysis: Understanding the Compound

This compound is a halogenated aromatic nitro compound. The hazardous nature of this chemical class is well-documented. Based on data from analogous compounds, it should be treated as a substance that is:

  • Acutely Toxic: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritant: Causes serious eye and skin irritation.[3][4][5][6]

  • Respiratory Tract Irritant: May cause respiratory irritation if inhaled as a dust or mist.[3][4]

  • Organ Toxicity: May cause damage to organs, such as the liver and kidneys, through prolonged or repeated exposure.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The nitro group can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, a condition known as methemoglobinemia.[1] Symptoms can include cyanosis (blueish skin), headache, dizziness, and nausea, with a possible delay in onset of 2 to 4 hours.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and proper use of PPE is the most critical barrier against exposure. The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards of the compound at each stage of handling.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a face shield.Protects against splashes of solutions and airborne dust particles. A face shield offers a broader range of protection for the entire face.[8][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can cause irritation and systemic toxicity.[7][9] Always check the glove manufacturer's specifications for breakthrough time and compatibility with halogenated aromatic compounds.
Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit is required.Protects skin from contamination and prevents the transfer of the chemical outside the laboratory.[8][9][10]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (P100) is required when handling the solid compound, especially when weighing or transferring, where dust generation is likely.[7]Protects against the inhalation of harmful dust particles. All respirator use must be in accordance with a formal respiratory protection program.

Operational Plan: From Benchtop to Disposal

This section provides a step-by-step workflow for handling this compound safely.

Preparation and Weighing
  • Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are inside the fume hood.

  • Don PPE: Put on your lab coat, chemical splash goggles, face shield, and inner gloves.

  • Weighing Procedure:

    • Perform all weighing operations on a tared weigh boat inside the fume hood.

    • Handle the solid gently to minimize dust formation.[4]

    • After weighing, carefully transfer the compound to your reaction vessel.

    • Immediately clean any residual dust from the balance and surrounding area using a damp cloth, which should then be disposed of as hazardous waste.

  • Don Outer Gloves: Put on a second pair of chemical-resistant gloves over the first.

Solution Preparation and Reaction
  • Solvent Addition: Slowly add the solvent to the solid compound in the reaction vessel within the fume hood.

  • Handling Solutions: Treat all solutions containing this compound with the same level of caution as the solid.

  • Post-Reaction: Upon completion of the reaction, any contaminated glassware must be decontaminated by rinsing with an appropriate solvent. This rinseate must be collected and disposed of as halogenated organic waste.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Ensure you are wearing the full recommended PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Disposal Plan: Environmental Responsibility

Due to its classification as a halogenated organic compound and its high aquatic toxicity, proper disposal is critical.

  • Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste .[11] This includes unused product, spill cleanup materials, and contaminated disposables (e.g., gloves, weigh boats).

  • Waste Collection:

    • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[12]

    • The container must be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area.[12]

    • Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[12]

  • Final Disposal: The primary method for disposal of halogenated nitrophenols is high-temperature incineration in a licensed hazardous waste facility.[13] This process is necessary to ensure the complete destruction of the aromatic nucleus and to manage the release of harmful gases.[13][14] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[12]

Workflow Visualization

The following diagram outlines the complete, safe handling workflow for this compound.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling & Disposal prep 1. Designate Fume Hood & Assemble Materials don_ppe 2. Don Initial PPE (Coat, Goggles, Inner Gloves) prep->don_ppe weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh solution 4. Prepare Solution in Fume Hood weigh->solution spill Spill or Exposure? weigh->spill Risk Point reaction 5. Conduct Reaction solution->reaction solution->spill decon 6. Decontaminate Glassware reaction->decon segregate 7. Segregate Halogenated Waste (Solid, Liquid, PPE) decon->segregate dispose 8. Store Waste in Labeled, Sealed Container for EHS Pickup segregate->dispose emergency Execute Emergency Procedures spill->emergency YES emergency->segregate Dispose of Cleanup Materials

Caption: Safe Handling Workflow for this compound.

References

  • BenchChem. (2025). Personal protective equipment for handling o-Nitrosophenol. 8

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. 7

  • BenchChem. (2025). Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. 9

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Harper College. 1

  • Cefic. (n.d.). for the SAFE USE of PHENOL. 10

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. 13

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). 15

  • Thermo Fisher Scientific. (2015). Safety Data Sheet. 2

  • NET. (2016). 5-Chloro-2-nitrophenol Safety Data Sheet. 4

  • (2023). Safety data sheet: 2-Nitrophenol. 5

  • (n.d.). Safety Data Sheet: 2-Chloro-4-nitrophenol. 6

  • (n.d.). Safety Data Sheet: 4-Chloro-2-nitrophenol. 3

  • Fisher Scientific. (2015). Safety Data Sheet. 16

  • (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide. 17

  • Apollo Scientific. (2023). 5-Chloro-2-nitrophenol Safety Data Sheet. 18

  • Google Patents. (n.d.). Treatment of nitrated phenol containing effluent streams. 14

  • (n.d.). Hazardous waste segregation. 11

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. 12

Sources

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